molecular formula C12H23BrO2 B1204433 12-Bromododecanoic Acid CAS No. 73367-80-3

12-Bromododecanoic Acid

Katalognummer: B1204433
CAS-Nummer: 73367-80-3
Molekulargewicht: 279.21 g/mol
InChI-Schlüssel: YYKBWYBUCFHYPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-bromododecanoic acid is a bromo fatty acid consisting of lauric acid having a single bromo-substituent at the 12-position. It is functionally related to a dodecanoic acid.

Eigenschaften

IUPAC Name

12-bromododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBWYBUCFHYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049354
Record name 12-Bromododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73367-80-3
Record name 12-Bromododecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73367-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Bromododecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Bromododecanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 12-Bromododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-bromododecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12-BROMODODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Bromododecanoic acid (12-BDDA) is a halogenated fatty acid derivative of lauric acid. Its bifunctional nature, possessing both a terminal carboxylic acid and a bromoalkane, makes it a valuable intermediate in organic synthesis and a tool in biochemical studies. This document provides a comprehensive overview of the known physical and chemical properties of this compound, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis. All data is presented to support research, drug development, and scientific applications.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for predicting its behavior in various systems. It typically presents as a white to off-white crystalline solid under standard conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

PropertyValueUnitsNotesCitations
Molecular Formula C₁₂H₂₃BrO₂--[2][3][4]
Molecular Weight 279.21 g/mol -[2][3][4]
Melting Point 52 - 55°C(lit.)[2]
Boiling Point 367.8°Cat 760 mmHg
140 - 143°Cat 20 Torr[1]
Density 1.191 (Predicted)g/cm³-[1]
Flash Point 110°CClosed cup
pKa 4.78 ± 0.10-Predicted[1]
Vapor Pressure 2.05 x 10⁻⁶mmHgat 25°C
Solubility
Chloroform50mg/mLClear to slightly hazy, colorless to faintly yellow[2]
Dimethylformamide (DMF)30mg/mL-[5]
Dimethyl Sulfoxide (DMSO)30mg/mL-[5]
Ethanol30mg/mL-[5]
Appearance White to off-white crystalline solid--[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical. The following sections detail standardized methodologies, based on OECD (Organisation for Economic Co-operation and Development) guidelines, for key physical properties.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of crystalline solids.

  • Principle: A small, uniform sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

  • Apparatus: Melting point apparatus, sealed capillary tubes, thermometer or digital temperature probe.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10°C below the expected melting point.

    • The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

    • The experiment should be repeated at least twice, and the results averaged.

Boiling Point Determination (Dynamic Method - OECD 103)

For substances like 12-BDDA which have a high boiling point at atmospheric pressure, determination under reduced pressure is often necessary to prevent degradation. The dynamic method measures the boiling temperature at various specified pressures.[6][7][8]

  • Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the external pressure. This method involves measuring the temperature of the vapor-liquid equilibrium at a controlled pressure.

  • Apparatus: Boiling point apparatus (e.g., Cottrell's apparatus), pressure control and measurement system, heating mantle, and a calibrated temperature sensor.

  • Procedure:

    • The substance is placed in the boiling section of the apparatus.

    • The system is sealed and degassed.

    • The lowest desired pressure is set using a vacuum pump and controller.

    • Heating is initiated. The boiling liquid is pumped over the temperature sensor to ensure it is measuring the true vapor-liquid equilibrium temperature.

    • Equilibrium is achieved when a constant boiling temperature is recorded at a constant pressure.

    • The procedure is repeated at several pressures.

    • The data can be used to extrapolate the boiling point to standard atmospheric pressure (101.325 kPa) if required.

Density Determination (Pycnometer Method - OECD 109)

This method is suitable for the determination of the density of solid substances.[9][10][11][12][13]

  • Principle: The density is calculated from the mass of the sample and its volume, determined by liquid displacement using a pycnometer of a known volume.

  • Apparatus: Pycnometer, analytical balance, constant temperature bath.

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is determined (m₁).

    • A sample of this compound is added to the pycnometer, and the mass is recorded (m₂).

    • The pycnometer is filled with a displacement liquid of known density (e.g., hexane) in which the solid is insoluble. Care is taken to remove all air bubbles. The total mass is recorded (m₃).

    • The pycnometer is emptied, cleaned, and filled only with the displacement liquid. The mass is recorded (m₄).

    • All weighings are performed at a constant temperature.

    • The density of the solid (ρₛ) is calculated using the formula: ρₛ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρₗ, where ρₗ is the density of the displacement liquid.

Solubility Determination (Flask Method - OECD 105)

This method is used to determine the saturation mass concentration of a substance in a solvent.[1][14][15]

  • Principle: A surplus of the substance is agitated in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

  • Apparatus: Flasks with stoppers, constant temperature shaker or magnetic stirrer, centrifugation or filtration equipment, analytical instrument for concentration measurement (e.g., HPLC, GC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, ethanol) in a flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

    • After agitation, the mixture is allowed to stand to let undissolved solid settle.

    • A sample of the supernatant is carefully taken after centrifugation or filtration to ensure no solid particles are present.

    • The concentration of this compound in the clear, saturated solution is quantified using a pre-calibrated analytical method.

    • The experiment is performed in duplicate.

Synthesis Workflow

This compound can be synthesized from its corresponding hydroxylated precursor, 12-hydroxydodecanoic acid, via a nucleophilic substitution reaction.

Synthesis_Workflow Reactant 12-Hydroxydodecanoic Acid Process Reflux (Heating) Reactant->Process Reagents HBr (48%) or NaBr + H₂SO₄ Reagents->Process Product 12-Bromododecanoic Acid Process->Product Nucleophilic Substitution (SN2)

Caption: Synthesis of this compound from 12-Hydroxydodecanoic Acid.

References

An In-depth Technical Guide to 12-Bromododecanoic Acid: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Bromododecanoic acid, a halogenated fatty acid, has emerged as a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth exploration of its applications. Primarily utilized as a molecular probe, this compound has been instrumental in elucidating the binding characteristics of proteins, most notably bovine β-lactoglobulin. Furthermore, emerging research has highlighted its potential as an antiviral agent, demonstrating inhibitory effects against both Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). This document aims to serve as a critical resource for researchers leveraging this compound in their experimental workflows.

Core Properties of this compound

This compound, also known as 12-bromolauric acid, is a C12 saturated fatty acid with a bromine atom at the omega position. This terminal bromine atom makes it a useful tool for various biochemical studies.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 73367-80-3[1]
Molecular Weight 279.21 g/mol [1]
Molecular Formula C₁₂H₂₃BrO₂[1]
IUPAC Name This compound
Synonyms 12-Bromolauric acid[1]
Melting Point 52-55 °C
Boiling Point 140-143 °C at 20 Torr
Density 1.191 g/cm³ (Predicted)
Solubility Soluble in chloroform (50 mg/mL)

Synthesis and Experimental Protocols

Synthesis of this compound from 12-Hydroxydodecanoic Acid

This compound can be synthesized from its hydroxylated precursor, 12-hydroxydodecanoic acid, through a nucleophilic substitution reaction using hydrobromic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 12-hydroxydodecanoic acid in an excess of 48% hydrobromic acid (HBr).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure this compound.

G cluster_synthesis Synthesis Workflow start 12-Hydroxydodecanoic Acid reagents 48% HBr, conc. H₂SO₄ start->reagents Add reflux Reflux (4-6h) reagents->reflux Heat workup Extraction with Organic Solvent reflux->workup purification Recrystallization workup->purification product This compound purification->product G cluster_crystallography Protein-Ligand Interaction Workflow protein Purified Bovine β-Lactoglobulin cocrystallization Co-crystallization protein->cocrystallization ligand 12-Bromododecanoic Acid ligand->cocrystallization xray X-ray Diffraction cocrystallization->xray structure 3D Structure Determination xray->structure G cluster_antiviral Postulated Antiviral Mechanism HBV HBV Virion HostCell Host Cell HBV->HostCell Infection HIV HIV Virion HIV->HostCell Infection Replication Viral Replication (e.g., cccDNA formation, Reverse Transcription) HostCell->Replication Outcome Reduced Viral Load Replication->Outcome Inhibition This compound Inhibition->Replication Inhibits

References

Navigating the Solubility and Stability of 12-Bromododecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 12-Bromododecanoic Acid in common laboratory solvents. Understanding these properties is critical for the effective design of experimental protocols, formulation development, and ensuring the integrity of research outcomes.

Core Physicochemical Properties

This compound, a halogenated derivative of lauric acid, presents as a white to off-white crystalline solid. Its long aliphatic chain confers significant lipophilicity, while the terminal carboxylic acid group provides a site for polar interactions.

PropertyValueSource(s)
Molecular FormulaC₁₂H₂₃BrO₂[1][2]
Molecular Weight279.21 g/mol [1][2][3]
Melting Point52-55 °C[4][5][6]
pKa (Predicted)4.78 ± 0.10[5][7]
StorageSealed in a dry place at room temperature.[8]

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar 12-carbon chain and its polar carboxylic acid head. As a long-chain fatty acid, it is generally more soluble in organic solvents and has limited solubility in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical ClassSolubility DataObservationsSource(s)
Chloroform (CHCl₃)Halogenated50 mg/mLClear to slightly hazy, colorless to faintly yellow solution.[4][5][6][7]
Methanol (CH₃OH)Protic, Polar50 mg/mLClear solution.
Dimethylformamide (DMF)Aprotic, Polar30 mg/mL-[3]
Dimethyl sulfoxide (DMSO)Aprotic, Polar30 mg/mL-[3]
Ethanol (C₂H₅OH)Protic, Polar30 mg/mLTo enhance solubility, warming to 37°C and sonication may be beneficial.[3]
Water (H₂O)Protic, PolarPredicted: 0.00138 mg/mLVery poorly soluble.[9]
Acetone (C₃H₆O)Aprotic, PolarData not availableExpected to be soluble based on the general solubility of long-chain fatty acids.
Acetonitrile (CH₃CN)Aprotic, PolarData not availableExpected to have some degree of solubility.

Stability Considerations

Specific experimental stability data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the chemical structure and general knowledge of similar compounds, the following stability aspects should be considered:

  • Hydrolytic Stability: As a carboxylic acid, it is generally stable against hydrolysis in neutral and acidic conditions. In basic solutions, it will exist as the carboxylate salt. The carbon-bromine bond at the terminal position is a potential site for nucleophilic substitution, especially under basic conditions or in the presence of strong nucleophiles, which could lead to degradation over time.

  • Thermal Stability: The compound is a solid at room temperature with a melting point of 52-55 °C.[4][5][6] It is expected to be thermally stable at typical laboratory storage and handling temperatures. At elevated temperatures, particularly above its melting point, decarboxylation could potentially occur, although this generally requires more extreme conditions for long-chain fatty acids.

  • Photostability: While there is no specific data, compounds with alkyl halide moieties can be susceptible to degradation upon prolonged exposure to UV light. Therefore, it is recommended to store solutions of this compound, particularly for long-term use, protected from light.

  • Solution Stability: For solutions stored for extended periods, it is advisable to use aprotic solvents where possible to minimize the risk of nucleophilic substitution at the bromine-bearing carbon. If protic solvents are necessary, storage at low temperatures (-20°C or -80°C) is recommended to slow potential degradation reactions.[3] It is best practice to prepare fresh solutions for critical applications or to perform periodic purity checks using techniques like HPLC or GC if solutions are to be stored for an extended time.

Experimental Protocols

I. Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh a precise amount of this compound B Add a small, known volume of the test solvent A->B C Vortex/sonicate the mixture B->C D Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24h) to ensure equilibrium C->D E Centrifuge the sample to pellet undissolved solid D->E F Carefully collect the supernatant E->F G Quantify the concentration in the supernatant (e.g., via HPLC, GC, or gravimetric analysis after solvent evaporation) F->G H Calculate solubility (e.g., in mg/mL) G->H

Figure 1. Workflow for Solubility Determination.
II. Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time.

G cluster_setup Experiment Setup cluster_storage Storage cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation A Prepare a stock solution of known concentration B Aliquot the solution into multiple vials for different time points and conditions (e.g., room temp, 4°C, -20°C, protected from light) A->B C Store the aliquots under the defined conditions B->C D At each time point (e.g., 0, 24h, 7 days, 1 month), analyze an aliquot C->D E Use a stability-indicating analytical method (e.g., HPLC, LC-MS) to determine the concentration of the parent compound and detect any degradation products D->E F Compare the concentration at each time point to the initial (T=0) concentration E->F G Assess the percentage of degradation and identify major degradants F->G

Figure 2. Workflow for Solution Stability Assessment.

Concluding Remarks

This compound exhibits solubility characteristics typical of a long-chain fatty acid, with good solubility in many organic solvents and poor solubility in water. While specific stability data is limited, an understanding of its chemical structure allows for informed decisions regarding its handling and storage to minimize degradation. For critical applications, especially those involving prolonged storage in solution, it is imperative to conduct experimental verification of its stability under the specific conditions of use. The protocols provided in this guide offer a robust starting point for such investigations.

References

An In-Depth Technical Guide to the Key Reactive Sites of 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reactive sites of 12-bromododecanoic acid, a versatile bifunctional molecule. Understanding the reactivity of this compound is crucial for its application in organic synthesis, materials science, and drug development. This document details the molecule's key reactive centers, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Reactive Sites

This compound possesses two distinct and highly reactive functional groups, making it a valuable building block in chemical synthesis. These sites, located at opposite ends of its C12 alkyl chain, allow for orthogonal chemical modifications. The primary reactive centers are the carboxylic acid group (-COOH) and the carbon-bromine bond (C-Br) .

The carboxylic acid moiety is amenable to a variety of nucleophilic acyl substitution reactions, while the terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions or as an initiator in controlled polymerization techniques.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the reactive sites of this compound. This information is essential for predicting reaction outcomes and optimizing experimental conditions.

PropertyValueRemarks
Molecular Formula C₁₂H₂₃BrO₂
Molecular Weight 279.21 g/mol [1]
Melting Point 52-55 °C[2]
Boiling Point 140-143 °C at 20 Torr[2]
pKa ~4.78 (Predicted)[2]
Solubility Soluble in chloroform (50 mg/mL)[2]
C-Br Bond Dissociation Energy ~276 kJ/mol (average for C-Br)This is an average value; the exact value in this molecule may vary slightly.[3]
O-H Bond Dissociation Energy ~467 kJ/mol (average for O-H in carboxylic acids)This is an average value; the exact value in this molecule may vary slightly.[3]

Key Reactions and Experimental Protocols

This section details common reactions involving the key reactive sites of this compound and provides generalized experimental protocols.

Reactions at the Carboxylic Acid Group

The carboxylic acid group is a hub for reactions that form essential linkages in organic molecules, such as esters and amides.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • General Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

  • Example: Synthesis of this compound methyl ester.[4]

Experimental Protocol: Fischer Esterification

  • Reactants: Dissolve this compound (1 equivalent) in an excess of methanol (serving as both reactant and solvent).

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Reflux the mixture for 24 hours.[4]

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Amidation is the formation of an amide by reacting the carboxylic acid with an amine, often requiring a coupling agent to facilitate the reaction.

  • General Reaction: R-COOH + R'-NH₂ → R-CONHR' + H₂O

Experimental Protocol: Amide Formation using a Coupling Agent

  • Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., DCC or EDC, 1.1 equivalents) and an activator (e.g., HOBt or DMAP, 0.1 equivalents). Stir at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Extraction: Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a mild base (e.g., saturated sodium bicarbonate solution).

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Reactions at the Carbon-Bromine Bond

The terminal bromine atom is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution or for initiating polymerization reactions.

The primary alkyl bromide is highly susceptible to Sₙ2 reactions with various nucleophiles.

  • General Reaction: R-Br + Nu⁻ → R-Nu + Br⁻

  • Common Nucleophiles: Azides (N₃⁻), cyanides (CN⁻), thiols (RS⁻), amines (R'NH₂), etc.

Experimental Protocol: Azide Substitution

  • Reactants: Dissolve this compound (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide).

  • Nucleophile: Add sodium azide (NaN₃, 1.2-1.5 equivalents).

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it, and concentrate it to obtain the azido-functionalized product.

The C-Br bond can act as an initiator for ATRP, a controlled polymerization technique used to synthesize polymers with well-defined architectures.[1]

Experimental Protocol: Surface-Initiated ATRP from a Functionalized Substrate

  • Surface Functionalization: Immobilize an ATRP initiator containing a hydroxyl or amine group onto a substrate. Then, react the immobilized initiator with this compound (using esterification or amidation chemistry as described above) to attach the bromo-initiator to the surface.

  • Polymerization: Immerse the initiator-functionalized substrate in a solution containing the desired monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in an appropriate solvent.

  • Reaction: Deoxygenate the mixture and carry out the polymerization at a controlled temperature.

  • Termination: Stop the reaction by exposing the mixture to air.

  • Purification: Thoroughly wash the substrate with a good solvent for the polymer to remove any non-grafted polymer chains.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions and experimental workflows described above.

Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product Acid This compound Reflux Reflux (24h) Acid->Reflux Alcohol Methanol (excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Neutralize Neutralize (NaHCO₃) Reflux->Neutralize Extract Extract (Ether) Neutralize->Extract Dry Dry & Concentrate Extract->Dry Ester 12-Bromo Methyl Dodecanoate Dry->Ester

Caption: Workflow for the Fischer esterification of this compound.

SN2_Reaction_Pathway Reactant This compound (R-Br) Product Substituted Product (R-Nu) Reactant->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup

Caption: Generalized pathway for the Sₙ2 reaction at the C-Br bond.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. By understanding its key reactive sites and the methodologies to exploit them, new opportunities for the synthesis of novel molecules and materials can be realized.

References

12-Bromododecanoic Acid: A Technical Guide to Fundamental Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Bromododecanoic acid is a bifunctional organic molecule featuring a C12 aliphatic chain, a terminal carboxylic acid group, and a terminal bromine atom.[1][2] Its structure, with two distinct reactive sites, makes it an exceptionally versatile building block in organic synthesis.[3][4] The carboxylic acid moiety allows for reactions such as esterification and amidation, while the primary alkyl bromide is amenable to a variety of nucleophilic substitution reactions.[3][5] This guide provides an in-depth overview of these core reactions, complete with quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development and material science.

1. Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of 12-hydroxydodecanoic acid using a hydrobromic acid reagent, often with sulfuric acid as a catalyst.[5][6] This reaction efficiently replaces the terminal hydroxyl group with a bromine atom.[5]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 12-Hydroxydodecanoic_Acid 12-Hydroxydodecanoic Acid HO-(CH₂)₁₁-COOH 12-Bromododecanoic_Acid This compound Br-(CH₂)₁₁-COOH 12-Hydroxydodecanoic_Acid->12-Bromododecanoic_Acid Nucleophilic Substitution Reagents HBr (48%) H₂SO₄ Reagents->12-Bromododecanoic_Acid

Caption: Synthesis of this compound from its hydroxy precursor.

ParameterValueReference
Starting Material 12-Hydroxydodecanoic acid[6]
Reagents 48% Hydrobromic acid (HBr), Sulfuric acid (H₂SO₄)[6]
Yield ~88%[6]

2. Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for modification, most commonly through esterification and amidation. These reactions proceed via nucleophilic acyl substitution.[7][8]

Fischer Esterification

This compound reacts with alcohols in the presence of an acid catalyst to form the corresponding ester. This equilibrium reaction, known as Fischer Esterification, is typically driven to completion by using an excess of the alcohol, which often serves as the solvent.[9][10]

G cluster_reactants Reactants cluster_reagents Catalyst cluster_products Products 12-BDA This compound Br-(CH₂)₁₁-COOH Ester 12-Bromo-dodecanoate Ester Br-(CH₂)₁₁-COOR 12-BDA->Ester Alcohol Alcohol R-OH Alcohol->Ester Catalyst H₂SO₄ (cat.) Heat Catalyst->Ester Water Water H₂O

Caption: General scheme for the Fischer Esterification of this compound.

ParameterMethyl Ester SynthesisReference
Reactant This compound[6]
Reagent Methanol (as solvent), H₂SO₄[6]
Conditions Heating[6]
Reaction Time 24 hours[6]
Product 12-Bromo-dodecanoic acid methyl ester[6]
Yield ~93%[6]

Experimental Protocol: Synthesis of Methyl 12-Bromododecanoate

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture under reflux for 24 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude ester.

  • Purify the product via column chromatography or distillation if necessary.

Amide Formation

The reaction of this compound with a primary or secondary amine yields an amide. This reaction is generally less straightforward than esterification because the basic amine can deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt. The formation of an amide therefore requires either high temperatures to drive off water or the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).[9]

G cluster_reactants Reactants cluster_reagents Conditions cluster_products Products 12-BDA This compound Br-(CH₂)₁₁-COOH Amide 12-Bromo-dodecanamide Br-(CH₂)₁₁-CONR₁R₂ 12-BDA->Amide Amine Amine R₁R₂NH Amine->Amide Conditions Heat (>100°C) or DCC Conditions->Amide Byproduct Water (Heat) or DCU (DCC)

Caption: General scheme for the Amide Formation from this compound.

Experimental Protocol: Amide Synthesis using Heat

  • Combine this compound and the desired amine in a reaction vessel.

  • Heat the mixture to a temperature above 100°C, typically with a setup to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).

  • Maintain the temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and dissolve it in a suitable organic solvent.

  • Wash the solution with dilute acid (to remove excess amine) and then with dilute base (to remove unreacted carboxylic acid).

  • Dry the organic layer, concentrate, and purify the resulting amide, typically by recrystallization or column chromatography.

3. Reactions of the Bromo Group

The terminal primary bromide is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of functional groups.[3][11][12] This is a key feature that makes this compound a valuable synthetic intermediate.[3]

G cluster_start Substrate cluster_ts Transition State cluster_end Product Substrate This compound Nu:⁻ + R-Br TS [Nu---R---Br]⁻ Substrate->TS SN2 Attack Product Substituted Product Nu-R + Br⁻ TS->Product Leaving Group Departs

Caption: General workflow for an SN2 reaction at the terminal bromine.

Key Nucleophilic Substitution Reactions

NucleophileReagentProductSignificance
Hydroxide (OH⁻) NaOH, KOH12-Hydroxydodecanoic acidPrecursor for polyesters, fragrances.[5][13]
Azide (N₃⁻) Sodium Azide (NaN₃)12-Azidododecanoic acidKey intermediate for synthesizing 12-aminododecanoic acid via reduction.
Ammonia (NH₃) NH₃12-Aminododecanoic acidMonomer for Nylon-12 synthesis (direct amination can be low-yielding).[14]
Cyanide (CN⁻) NaCN, KCN13-Tridecanenitrile-oic acidExtends the carbon chain by one unit.
Thiourea (CH₄N₂S) ThioureaS-(11-carboxyundecyl)isothiouronium bromideIntermediate for synthesizing thiols.[15]

Experimental Protocol: Synthesis of 12-Azidododecanoic Acid

  • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess (typically 1.5-3 equivalents) of sodium azide (NaN₃).

  • Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitored by TLC or IR spectroscopy, looking for the appearance of the azide peak at ~2100 cm⁻¹).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove DMF and excess salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 12-azidododecanoic acid. This product can often be used in the next step (e.g., reduction to the amine) without further purification.

4. Logical Relationships and Synthetic Utility

This compound serves as a central hub for producing a variety of ω-functionalized fatty acids. The orthogonality of the carboxylic acid and bromo functionalities allows for selective reactions at either end, providing a logical pathway to complex molecules.

G cluster_carboxyl Carboxyl Group Reactions cluster_bromo Bromo Group Reactions (SN2) BDA This compound Ester Ester Derivatives BDA->Ester + R-OH, H⁺ Amide Amide Derivatives BDA->Amide + R₂NH, Heat Hydroxy 12-Hydroxydodecanoic Acid BDA->Hydroxy + OH⁻ Azido 12-Azidododecanoic Acid BDA->Azido + N₃⁻ Amino 12-Aminododecanoic Acid Azido->Amino Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathways originating from this compound.

References

A Technical Guide to the Biological Activities of 12-Bromododecanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of 12-bromododecanoic acid and its derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and biochemical research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to this compound

This compound (12-Br-DA) is a halogenated derivative of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid.[1][2] Its structure, featuring a bromine atom at the omega (ω) position, makes it a valuable tool in biochemical and pharmaceutical research.[3] While 12-Br-DA itself does not have a known natural biological function, its structural similarity to endogenous fatty acids allows it to act as a probe and a modulator of biological processes involving lipid metabolism and protein modification.[3] This guide will explore its applications as a research tool and the direct biological effects of its derivatives, particularly their antiviral properties.

Key Biological Activities

The biological significance of this compound and its derivatives can be categorized into two main areas: its use as a biochemical probe for studying protein-lipid interactions and its direct antiviral activities.

Antiviral Activity

Derivatives of this compound, where the bromine is replaced by other functional groups, have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] These activities are primarily attributed to the inhibition of N-myristoyltransferase (NMT), an essential host enzyme that viruses hijack to myristoylate their proteins—a crucial step for viral assembly and budding.[2]

  • Anti-HIV Activity : An analog of 12-Br-DA, 12-methoxydodecanoic acid, has been shown to inhibit HIV replication in CEM-SS T cells with an effective concentration (EC₅₀) of 38 µM.[1][2] The proposed mechanism involves the disruption of the myristoylation of viral proteins like the Gag polyprotein, which is essential for virion assembly.[4]

  • Anti-Hepatitis B Virus (HBV) Activity : In a duckling model of HBV infection, 12-Br-DA was found to reduce the amount of virion DNA in the culture supernatant of primary hepatocytes at a concentration of 10 µg/ml.[1][2] This suggests an interference with the viral life cycle, potentially at the stage of particle assembly or release.

Biochemical Probe and Research Tool

The unique physicochemical properties of 12-Br-DA make it an excellent tool for various research applications.

  • Protein-Ligand Interaction Studies : 12-Br-DA has been used as a model fatty acid ligand to investigate how proteins bind to lipids. A notable example is its use in determining the X-ray crystal structure of bovine β-lactoglobulin, a milk protein that transports fatty acids. The bromine atom serves as a heavy atom for crystallographic phasing and helps to precisely locate the fatty acid within the protein's binding pocket, known as the calyx.[5]

  • Synthesis of Bioorthogonal Probes : 12-Br-DA is a key starting material for the synthesis of "clickable" fatty acid analogs.[1][2] For instance, it can be converted into 12-azidododecanoic acid. This modified fatty acid can be incorporated into cellular proteins via N-myristoylation. The azide group then allows for the specific attachment of reporter molecules (like fluorophores) or affinity tags via bioorthogonal "click chemistry," enabling the visualization and study of protein acylation in living systems.[1][6]

Quantitative Biological Data

The following table summarizes the key quantitative data associated with the biological activities of this compound and its derivatives.

Compound/DerivativeBiological ActivityTarget/SystemQuantitative MetricValueReference
This compoundAntiviralDuck Hepatitis B Virus (in primary hepatocytes)Effective Conc.10 µg/mlParang, K., et al. (1997)[1][2]
12-Methoxydodecanoic AcidAntiviralHuman Immunodeficiency Virus (CEM-SS T cells)EC₅₀38 µMParang, K., et al. (1997)[1][2]
12-Thioethyldodecanoic AcidAntiviralHuman Immunodeficiency Virus (CEM-SS T cells)EC₅₀9.37 µMParang, K., et al. (1997)[2]
12-Thioethyldodecanoic AcidAntiviralHepatitis B Virus (2.2.15 cell line)EC₅₀17.8 µMParang, K., et al. (1997)[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antiviral effects of 12-Br-DA derivatives is the inhibition of the host cell enzyme N-myristoyltransferase (NMT).

N-Myristoylation and its Role in Viral Replication: N-myristoylation is a post-translational modification where NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine residue of a protein.[7] This lipid modification is crucial for the function of many cellular and viral proteins, often mediating membrane association and protein-protein interactions.[7] Viruses like HIV utilize the host's NMT to myristoylate their own proteins (e.g., the HIV Gag protein), which is an indispensable step for the transport of viral components to the cell membrane, followed by assembly and budding of new virions.[4]

Inhibition by 12-Br-DA Derivatives: 12-Br-DA derivatives act as alternative substrates for NMT. By mimicking natural myristic acid, they can compete for the enzyme's active site. When these analogs are incorporated into viral proteins, the altered chemical structure of the lipid tail can disrupt the protein's ability to properly localize to the cell membrane, thereby inhibiting the formation of new, infectious viral particles.

NMT_Inhibition Proposed Antiviral Mechanism of 12-Br-DA Derivatives cluster_host Host Cell cluster_virus Viral Replication cluster_drug Drug Action MyristoylCoA Myristoyl-CoA (Natural Substrate) NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Binds to Viral_Gag Viral Gag Protein (Unmodified) NMT->Viral_Gag Acts on Inhibition Inhibition NMT->Inhibition Myr_Gag Myristoylated Gag (Functional) Viral_Gag->Myr_Gag Myristoylation Assembly Virion Assembly & Budding Myr_Gag->Assembly Localizes to Membrane Release Infectious Virus Release Assembly->Release Derivative 12-Br-DA Derivative Derivative->NMT Competes with Natural Substrate Inhibition->Myr_Gag Blocks Formation

Proposed antiviral mechanism via NMT inhibition.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Protocol for In Vitro Anti-HIV Assay

This protocol is based on the methods described by Parang et al. (1997) for evaluating the anti-HIV activity of myristic acid analogs.

Objective: To determine the 50% effective concentration (EC₅₀) of test compounds against HIV-1 replication in a human T-lymphocyte cell line.

Materials:

  • Cell Line: CEM-SS T-lymphocytes.

  • Virus: HIV-1 (strain IIIB).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Control: Azidothymidine (AZT) as a positive control.

  • Assay Reagent: XTT tetrazolium dye.

Procedure:

  • Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium. Just before the assay, count the cells and adjust the concentration to 5 x 10⁴ cells/mL.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and the AZT control in the culture medium.

  • Infection: In a 96-well microtiter plate, mix the cell suspension with the diluted compounds. Add a predetermined amount of HIV-1 virus stock to infect the cells. Include uninfected cells and infected, untreated cells as controls.

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Replication: After incubation, assess the extent of viral cytopathic effect by adding XTT reagent to the wells. The XTT is metabolically reduced by viable cells to a colored formazan product.

  • Data Analysis: Measure the absorbance of the formazan product using a plate reader. The EC₅₀ value is calculated as the concentration of the compound that inhibits HIV-1-induced cell killing by 50%.

Antiviral_Workflow Workflow for In Vitro Anti-HIV Assay A 1. Prepare CEM-SS Cell Suspension C 3. Plate Cells, Compounds, and HIV-1 Virus A->C B 2. Serially Dilute Test Compounds B->C D 4. Incubate for 6 Days at 37°C C->D E 5. Add XTT Reagent to Assess Cell Viability D->E F 6. Measure Absorbance with Plate Reader E->F G 7. Calculate EC50 Value F->G

Generalized workflow for an in vitro anti-HIV assay.
Protocol for X-ray Crystallography of Protein-Ligand Complex

This protocol is based on the methodology used by Qin et al. (1998) to determine the structure of bovine β-lactoglobulin complexed with 12-Br-DA.[5]

Objective: To determine the three-dimensional structure of a protein bound to this compound.

Materials:

  • Protein: Purified bovine β-lactoglobulin.

  • Ligand: this compound.

  • Crystallization Buffer: A solution containing appropriate precipitants (e.g., polyethylene glycol) and buffers (e.g., Tris-HCl) at a specific pH (e.g., pH 7.3).[5]

Procedure:

  • Protein-Ligand Complex Formation: Dissolve the purified protein in a suitable buffer. Prepare a stock solution of 12-Br-DA and add it to the protein solution in molar excess to ensure binding.

  • Crystallization: Use the hanging drop vapor diffusion method. Mix a small volume of the protein-ligand complex solution with an equal volume of the crystallization buffer on a coverslip. Invert the coverslip and seal it over a reservoir containing the crystallization buffer.

  • Crystal Growth: Allow the setup to equilibrate at a constant temperature. Water vapor will slowly diffuse from the drop to the reservoir, concentrating the protein and leading to the formation of crystals over several days or weeks.

  • Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal will diffract the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination: Process the diffraction data to determine the electron density map of the crystal. The bromine atom in 12-Br-DA can aid in solving the phase problem via techniques like multi-wavelength anomalous dispersion (MAD).

  • Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it using computational software to achieve the best fit with the experimental data. The final structure reveals the precise binding mode of the ligand.[5]

Protocol for NMT-Mediated Bioorthogonal Labeling

This protocol is a generalized workflow based on the principles described by Heal et al. (2008) for labeling proteins using N-myristoyl transferase and a "clickable" fatty acid analog derived from 12-Br-DA.[1]

Objective: To site-specifically label a target protein with a reporter molecule in vivo.

Materials:

  • Expression System: E. coli cells engineered to co-express the target protein (containing an N-terminal NMT recognition sequence) and N-myristoyl transferase.

  • Clickable Analog: 12-azidododecanoic acid (synthesized from 12-Br-DA).

  • Reporter Molecule: An alkyne-functionalized fluorophore (e.g., alkyne-TAMRA).

  • Click Chemistry Reagents: Copper(I) catalyst (e.g., CuSO₄ and a reducing agent) and a stabilizing ligand (e.g., TBTA).

Procedure:

  • Metabolic Labeling: Grow the engineered E. coli cells in a culture medium. Induce the expression of the target protein and NMT. Supplement the medium with 12-azidododecanoic acid, which will be incorporated into the N-terminus of the target protein by NMT.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins, including the azide-labeled target protein.

  • Click Chemistry Reaction: To the cell lysate, add the alkyne-fluorophore, copper catalyst, and ligand. This catalyzes the [3+2] cycloaddition reaction between the azide on the protein and the alkyne on the fluorophore, covalently attaching the label.

  • Analysis: Analyze the labeled proteins using SDS-PAGE. The fluorescently labeled protein can be visualized by scanning the gel with a fluorescence scanner, confirming the successful and specific labeling.

Bioorthogonal_Workflow Workflow for Bioorthogonal Protein Labeling cluster_synthesis Probe Synthesis cluster_labeling In Vivo Labeling cluster_click Click Chemistry cluster_analysis Analysis A 12-Br-DA B 12-Azidododecanoic Acid (12-Az-DA) A->B Chemical Synthesis D Supplement Culture with 12-Az-DA B->D C Co-express Target Protein & NMT in E. coli C->D E Azide-labeled Protein is Produced D->E F Harvest and Lyse Cells E->F G Add Alkyne-Fluorophore & Copper Catalyst to Lysate F->G H Covalent Labeling of Protein G->H I Analyze by SDS-PAGE H->I J Visualize via Fluorescence Scan I->J

Workflow for NMT-mediated bioorthogonal labeling.

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant applications in biomedical research and potential for therapeutic development. Their ability to mimic natural fatty acids allows them to function as powerful tools for studying protein-lipid interactions and as bioorthogonal probes for protein labeling. Furthermore, the antiviral activities demonstrated by its derivatives highlight a promising avenue for the development of novel host-targeting antiviral agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the potential of these compounds further.

References

Unlocking New Frontiers: A Technical Guide to Novel Research Applications of 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary bromide, stands as a versatile building block with significant, yet largely untapped, potential in materials science and biomedicine. Its unique structure allows for orthogonal chemical modifications, making it an ideal candidate for the synthesis of complex macromolecular architectures, functionalized surfaces, and advanced drug delivery systems. This technical guide explores promising research avenues for this compound, providing a foundation for innovation in these fields. While established applications include its use as a model fatty acid in protein binding studies and as a precursor in the synthesis of "clickable" fatty acids, this document focuses on forward-looking applications that leverage its distinct chemical handles.

Core Research Areas

Advanced Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

The alkyl bromide moiety of this compound makes it an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

  • Synthesis of End-Functionalized Polymers: By using this compound as an initiator, polymers can be grown with a carboxylic acid group at one end. This terminal functional group can then be used for subsequent bioconjugation, immobilization onto surfaces, or reaction with other polymers to form block copolymers.

  • Grafting Polymers from Surfaces (SI-ATRP): The carboxylic acid group can be used to anchor the molecule to a variety of substrates, creating a surface of initiators for Surface-Initiated ATRP (SI-ATRP). This allows for the growth of dense polymer brushes from the surface, which can be used to modify surface properties such as wettability, biocompatibility, and lubricity.

  • Stimuli-Responsive Polymers: The resulting polymers can be designed to be stimuli-responsive. For instance, copolymerization with monomers like N-isopropylacrylamide (NIPAM) could yield polymers that exhibit temperature-dependent solubility, which is of interest for controlled drug release and smart materials.

Novel Amphiphiles for Self-Assembling Systems and Drug Delivery

The amphiphilic nature of this compound and its derivatives can be exploited to create novel self-assembling systems for drug delivery and nanotechnology.

  • Micelles and Vesicles for Drug Encapsulation: By modifying the carboxylic acid with a hydrophilic head group (e.g., polyethylene glycol), novel surfactants can be synthesized. These amphiphiles can self-assemble in aqueous solutions to form micelles or vesicles capable of encapsulating hydrophobic drugs, protecting them from degradation and improving their bioavailability. The terminal bromine offers a site for further functionalization of the micelle corona, for example, with targeting ligands.

  • Functionalized Lipid Bilayers: Incorporation of this compound into lipid bilayers of liposomes can provide a reactive handle on the surface of these drug delivery vehicles. This allows for the covalent attachment of targeting moieties, imaging agents, or stabilizing polymers without disrupting the lipid packing.

Biofunctionalization and Surface Modification

The dual functionality of this compound makes it a prime candidate for the functionalization of surfaces and biomolecules.

  • Self-Assembled Monolayers (SAMs): The carboxylic acid group can form stable self-assembled monolayers on various metal oxide surfaces (e.g., aluminum oxide, titanium dioxide) and can be used to modify the surface of nanoparticles. The exposed bromide can then be used to attach other molecules of interest.

  • Bioconjugation: The terminal bromide can be converted to other functional groups, such as an azide, for use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), or can directly react with thiol-containing biomolecules. This allows for the covalent attachment of this compound to proteins, peptides, or other biological macromolecules.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds to provide a basis for experimental design.

PropertyValueReference
Molecular Weight279.21 g/mol [General]
Melting Point52-55 °C[General]
SolubilityChloroform (50 mg/mL)[General]
pKa (estimated)~4.8[General]

Table 1: Physicochemical Properties of this compound.

Polymer SystemMonomerInitiator/CatalystMn ( g/mol )Đ (PDI)Reference
Polystyrene from ethyl α-bromoisobutyrateStyreneCuBr/PMDETA10,4001.10[Analogy]
Poly(n-butyl acrylate) from alkyl haliden-Butyl AcrylateCuBr/PMDETA25,0001.15[Analogy]

Table 2: Representative Data for Polymers Synthesized via ATRP using Alkyl Halide Initiators (for analogy).

Monolayer CompositionSubphaseCollapse Pressure (mN/m)Area per Molecule (Ų)Reference
Stearic AcidWater~58~20[Analogy]
Oleic AcidWater~30~32[Analogy]

Table 3: Langmuir Monolayer Properties of Fatty Acids (for analogy).

Experimental Protocols

Protocol 1: Synthesis of a Polystyrene-grafted Surface via SI-ATRP

This protocol describes the functionalization of a silicon oxide surface with this compound and the subsequent growth of a polystyrene brush.

Materials:

  • Silicon wafers with a native oxide layer

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Styrene

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (anhydrous)

Procedure:

  • Surface Cleaning: Clean silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.

  • Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. Rinse with toluene and cure at 110°C for 30 minutes.

  • Activation of this compound: In a round-bottom flask, dissolve this compound (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the reaction mixture at room temperature for 4 hours.

  • Immobilization of Initiator: Immerse the APTES-functionalized wafers in the activated this compound solution and leave overnight at room temperature. Rinse thoroughly with DCM and dry.

  • Surface-Initiated ATRP: In a Schlenk flask, add the initiator-functionalized wafer, styrene (monomer), and PMDETA (ligand). Degas the mixture by three freeze-pump-thaw cycles. Add CuBr (catalyst) under an inert atmosphere. Place the flask in an oil bath at 90°C for the desired polymerization time.

  • Polymer Brush Isolation: Remove the wafer from the polymerization solution, rinse with THF to remove any physisorbed polymer, and dry under nitrogen.

Protocol 2: Synthesis of an Amphiphilic Block Copolymer

This protocol outlines the synthesis of a poly(ethylene glycol)-b-polystyrene block copolymer using a this compound-derived macroinitiator.

Materials:

  • Monofunctional poly(ethylene glycol) (PEG-OH)

  • This compound

  • DCC, NHS

  • Styrene

  • CuBr, PMDETA

  • DCM, THF, Methanol (anhydrous)

Procedure:

  • Synthesis of Macroinitiator: React PEG-OH with an excess of this compound in the presence of DCC and NHS in anhydrous DCM at room temperature overnight to form the PEG-bromo macroinitiator. Purify by precipitation in cold diethyl ether.

  • ATRP of Styrene: In a Schlenk flask, dissolve the PEG-bromo macroinitiator, styrene, and PMDETA in anisole. Degas by three freeze-pump-thaw cycles. Add CuBr under an inert atmosphere. Polymerize at 110°C.

  • Purification: Precipitate the resulting block copolymer in cold methanol to remove unreacted monomer and catalyst. Redissolve in THF and re-precipitate. Dry the final product under vacuum.

Mandatory Visualization

experimental_workflow_surface_functionalization cluster_0 Surface Preparation cluster_1 Initiator Immobilization cluster_2 Polymer Grafting (SI-ATRP) start Clean Silicon Wafer silanization APTES Silanization start->silanization Creates Amine Surface immobilization Couple to Amine Surface activation Activate this compound (DCC/NHS) activation->immobilization Forms Amide Bond polymerization Add Monomer (Styrene) & Catalyst (CuBr/PMDETA) grafted_surface Polystyrene-Grafted Surface polymerization->grafted_surface Controlled Polymerization

Caption: Workflow for surface functionalization and polymer grafting.

targeted_drug_delivery_pathway cluster_0 Nanocarrier Design cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release nanocarrier This compound -based Micelle circulation Systemic Circulation drug Hydrophobic Drug drug->nanocarrier Encapsulation targeting_ligand Targeting Ligand targeting_ligand->nanocarrier Surface Conjugation binding Receptor Binding on Cancer Cell circulation->binding Targeted Delivery endocytosis Endocytosis binding->endocytosis endosome Endosome (Low pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-triggered Destabilization therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Hypothetical signaling pathway for a targeted drug delivery system.

block_copolymer_synthesis_workflow start Start: PEG-OH & this compound esterification Esterification (DCC/NHS) start->esterification macroinitiator PEG-Bromo Macroinitiator esterification->macroinitiator atrp ATRP with Styrene (CuBr/PMDETA) macroinitiator->atrp block_copolymer PEG-b-Polystyrene atrp->block_copolymer purification Purification (Precipitation) block_copolymer->purification final_product Final Amphiphilic Block Copolymer purification->final_product

Caption: Experimental workflow for amphiphilic block copolymer synthesis.

Methodological & Application

Application Notes and Protocols for 12-Bromododecanoic Acid in Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic acid is a versatile chemical tool for the study of protein function, particularly in the field of proteomics and drug development. As a functionalized long-chain fatty acid, it offers several avenues for protein labeling, enabling the investigation of protein localization, interactions, and post-translational modifications. Its bifunctional nature, with a terminal carboxylic acid and a reactive bromoalkane, allows for its use in both direct alkylation of proteins and as a precursor for more complex bioorthogonal probes.

These application notes provide detailed protocols for two primary uses of this compound in protein labeling experiments: direct in vitro alkylation of cysteine residues and metabolic labeling of cellular proteins using a bioorthogonal derivative for subsequent click chemistry.

Data Presentation: Quantitative Parameters for Protein Labeling Protocols

The following table summarizes key quantitative data for the protocols described in this document, providing a basis for experimental design and optimization.

ParameterProtocol 1: In Vitro Cysteine AlkylationProtocol 2: Cellular Labeling with Azido-Dodecanoic Acid Probe
Probe Concentration 1-10 mM20-100 µM in culture medium
Protein Concentration 1-5 mg/mLN/A (endogenous cellular proteins)
Reaction Buffer 50 mM Tris-HCl, pH 7.5-8.5Cell culture medium (e.g., DMEM)
Reducing Agent 1-5 mM DTT or TCEP (optional, for disulfide reduction)N/A
Reaction Temperature Room Temperature (20-25°C) or 37°C37°C (standard cell culture)
Reaction Time 1-4 hours4-24 hours
Quenching Reagent 2-mercaptoethanol or DTT (to quench excess probe)N/A
Click Chemistry Reagents N/ACuSO4 (1 mM), TBTA/BTTAA (100 µM), Sodium Ascorbate (1 mM)
Detection Probe N/AAzide- or Alkyne-functionalized reporter (e.g., fluorescent dye, biotin)

Experimental Protocols

Protocol 1: Direct In Vitro Protein Labeling via Cysteine Alkylation

This protocol details the direct labeling of purified proteins with this compound, targeting accessible cysteine residues. The bromo-group acts as an electrophile, reacting with the nucleophilic thiol group of cysteine to form a stable thioether bond.

Materials:

  • Purified protein of interest

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (50 mM, pH 7.5-8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • 2-Mercaptoethanol

  • Desalting column or dialysis equipment

  • SDS-PAGE reagents

  • Mass spectrometer

Methodology:

  • Protein Preparation: a. Dissolve the purified protein in 50 mM Tris-HCl buffer (pH 7.5-8.5) to a final concentration of 1-5 mg/mL. b. (Optional) If targeting cysteines involved in disulfide bonds, add DTT or TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at 37°C to reduce the disulfide bonds. Remove the reducing agent using a desalting column.

  • Probe Preparation: a. Prepare a 100 mM stock solution of this compound in DMSO.

  • Labeling Reaction: a. Add the this compound stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. b. Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction: a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted this compound. Incubate for 15 minutes.

  • Removal of Excess Probe: a. Remove unreacted probe and quenching agent by dialysis against a suitable buffer or by using a desalting column.

  • Analysis of Labeling: a. SDS-PAGE: Analyze the labeled protein by SDS-PAGE. Successful labeling may result in a slight shift in the protein's migration pattern. b. Mass Spectrometry: Confirm the covalent modification and identify the labeled cysteine residues by mass spectrometry analysis of the intact protein or its tryptic digest. The mass of the protein or peptide will increase by 261.2 Da for each labeled cysteine (the mass of this compound minus HBr).

Protocol 2: Cellular Protein Labeling with a Bioorthogonal Probe Derived from this compound

This protocol involves a two-stage process. First, this compound is converted to 12-azidododecanoic acid. This azido-fatty acid is then used to metabolically label proteins in living cells. The incorporated azido group can then be detected via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".

Stage 1: Synthesis of 12-Azidododecanoic Acid

  • Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., DMF). Add sodium azide in a slight molar excess.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, perform an aqueous work-up to remove excess sodium azide and purify the resulting 12-azidododecanoic acid by column chromatography.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Stage 2: Metabolic Labeling and Detection

Materials:

  • Mammalian cells in culture

  • 12-Azidododecanoic acid

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Click chemistry reagents:

    • Copper(II) sulfate (CuSO4)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

    • Sodium ascorbate

    • Alkyne-functionalized reporter tag (e.g., alkyne-biotin or a fluorescent alkyne dye)

  • SDS-PAGE reagents

  • Fluorescence gel scanner or streptavidin-HRP for western blotting

Methodology:

  • Cell Culture and Labeling: a. Culture mammalian cells to the desired confluency. b. Prepare the labeling medium: supplement cell culture medium with charcoal-stripped FBS to reduce the concentration of endogenous fatty acids. c. Prepare a stock solution of 12-azidododecanoic acid in DMSO. d. Add the 12-azidododecanoic acid stock solution to the labeling medium to a final concentration of 20-100 µM.[1] e. Replace the normal growth medium with the labeling medium and incubate the cells for 4-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry Reaction: a. To the cell lysate, add the following click chemistry reagents in order: i. Alkyne-functionalized reporter tag (e.g., alkyne-biotin or fluorescent alkyne dye). ii. Copper(II) sulfate (to a final concentration of 1 mM). iii. TBTA (to a final concentration of 100 µM). iv. Freshly prepared sodium ascorbate (to a final concentration of 1 mM). b. Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Analysis of Labeled Proteins: a. In-gel Fluorescence: If a fluorescent alkyne reporter was used, add SDS-PAGE sample buffer to the reaction mixture, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.[1] b. Western Blotting: If an alkyne-biotin reporter was used, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate. c. Affinity Purification and Mass Spectrometry: The biotin-labeled proteins can be enriched using streptavidin beads for subsequent on-bead digestion and identification by mass spectrometry.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: In Vitro Cysteine Alkylation cluster_protocol2 Protocol 2: Cellular Labeling via Bioorthogonal Probe p1_start Start: Purified Protein p1_step1 Optional: Reduce Disulfides (DTT/TCEP) p1_start->p1_step1 p1_step2 Labeling with this compound p1_start->p1_step2 Direct Labeling p1_step1->p1_step2 p1_step3 Quench Reaction (2-Mercaptoethanol) p1_step2->p1_step3 p1_step4 Remove Excess Probe (Dialysis/Desalting) p1_step3->p1_step4 p1_end Analysis (SDS-PAGE, Mass Spec) p1_step4->p1_end p2_start Start: this compound p2_step1 Synthesize 12-Azidododecanoic Acid p2_start->p2_step1 p2_step2 Metabolic Labeling of Live Cells p2_step1->p2_step2 p2_step3 Cell Lysis p2_step2->p2_step3 p2_step4 Click Chemistry with Alkyne Reporter p2_step3->p2_step4 p2_end Analysis (Fluorescence Scan, Western Blot, Mass Spec) p2_step4->p2_end

Caption: Experimental workflows for protein labeling using this compound.

signaling_pathway_example cluster_membrane Cell Membrane receptor Receptor g_protein G-Protein (Fatty-Acylated) receptor->g_protein effector Effector Enzyme g_protein->effector labeling_note Fatty acylation of G-Protein can be studied using a 12-Azidododecanoic Acid probe. g_protein->labeling_note second_messenger Second Messenger effector->second_messenger downstream_kinase Downstream Kinase second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response extracellular_signal Extracellular Signal extracellular_signal->receptor

Caption: Example signaling pathway involving a fatty-acylated protein.

logical_relationship cluster_direct Direct Labeling cluster_indirect Bioorthogonal Labeling start This compound direct_alkylation Direct Alkylation of Cysteines start->direct_alkylation synthesis Synthesis of Azido-Probe start->synthesis analysis Identification and Characterization of Labeled Proteins (Mass Spectrometry, Imaging) direct_alkylation->analysis metabolic_labeling Metabolic Incorporation into Proteins synthesis->metabolic_labeling click_chemistry Click Chemistry with Reporter Tag metabolic_labeling->click_chemistry click_chemistry->analysis

Caption: Logical relationship for using this compound in protein analysis.

References

Application of 12-Bromododecanoic Acid in the Synthesis of Clickable Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool in chemical biology and drug development, enabling the efficient and specific labeling of biomolecules. Fatty acids, being fundamental components of cellular structures and key players in metabolic and signaling pathways, are prime targets for such labeling strategies. "Clickable" fatty acids, functionalized with either an azide or an alkyne group, can be metabolically incorporated into lipids and proteins. Subsequent reaction with a corresponding azide or alkyne-tagged reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the visualization and quantification of these modified biomolecules. 12-Bromododecanoic acid is a versatile and commercially available starting material for the synthesis of these valuable chemical probes. This document provides detailed application notes and protocols for the synthesis of 12-azidododecanoic acid and a terminal alkyne-functionalized dodecanoic acid from this compound.

I. Synthesis of 12-Azidododecanoic Acid

The synthesis of 12-azidododecanoic acid from this compound is a straightforward nucleophilic substitution reaction (SN2). The bromide is displaced by the azide anion, a highly effective nucleophile.

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Sodium Azide: Add sodium azide (NaN3, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 12-azidododecanoic acid.

Quantitative Data
ParameterValue
Starting MaterialThis compound
ReagentSodium Azide (NaN3)
SolventDimethylformamide (DMF)
Reaction Temperature60-70 °C
Reaction Time12-24 hours
Typical Yield >90%
Characterization of 12-Azidododecanoic Acid
  • ¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the methylene protons adjacent to the bromine and the appearance of a new triplet at approximately 3.25 ppm corresponding to the methylene protons adjacent to the azide group. The carboxylic acid proton will appear as a broad singlet downfield.

  • ¹³C NMR: The spectrum should show a new signal around 51 ppm for the carbon attached to the azide group.

  • IR Spectroscopy: A characteristic sharp peak for the azide group should be observed around 2100 cm⁻¹. The carbonyl stretch of the carboxylic acid will be present around 1710 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 12-azidododecanoic acid.

II. Synthesis of 14,14,14-Trimethyl-13-aza-12-silapentadec-1-ynoic Acid (A Protected Alkynyl Dodecanoic Acid Analog)

The synthesis of a terminal alkyne-functionalized dodecanoic acid from this compound can be achieved via a Sonogashira coupling reaction. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used. This is followed by a deprotection step.

Experimental Protocol

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for extraction, filtration, and chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N).

  • TMSA Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up (Coupling):

    • Filter the reaction mixture through a pad of celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a dilute HCl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection:

    • Dissolve the crude protected alkyne in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) and stir at room temperature for 1-2 hours.

  • Work-up (Deprotection):

    • Quench the reaction with water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude terminal alkyne by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data
ParameterValue
Starting MaterialThis compound
ReagentsTrimethylsilylacetylene, Pd catalyst, CuI, Et₃N, TBAF
SolventsTHF, Et₃N
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours (coupling), 1-2 hours (deprotection)
Typical Yield 60-80% (over two steps)
Characterization of the Terminal Alkyne Product
  • ¹H NMR: The spectrum should show a characteristic signal for the terminal alkyne proton as a triplet at approximately 1.9 ppm. The TMS group signal (a singlet at ~0.15 ppm) present after the coupling step will be absent after deprotection.

  • ¹³C NMR: Two new signals for the alkyne carbons should appear around 68 ppm and 84 ppm.

  • IR Spectroscopy: A sharp peak for the terminal alkyne C-H stretch should be visible around 3300 cm⁻¹, and the C≡C stretch will appear around 2120 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the final alkynyl dodecanoic acid.

Visualizations

Synthesis_of_12_Azidododecanoic_Acid start This compound reagent Sodium Azide (NaN3) in DMF start->reagent SN2 Reaction (60-70 °C) product 12-Azidododecanoic Acid reagent->product Synthesis_of_Alkynyl_Dodecanoic_Acid cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start This compound reagent1 Trimethylsilylacetylene (TMSA) Pd Catalyst, CuI, Et3N start->reagent1 Coupling (RT) intermediate TMS-Protected Alkynyl Dodecanoic Acid reagent1->intermediate reagent2 TBAF in THF intermediate->reagent2 Deprotection (RT) product Terminal Alkynyl Dodecanoic Acid reagent2->product Click_Chemistry_Workflow synthesis Synthesize Clickable Fatty Acid (Azide or Alkyne) metabolic_labeling Metabolic Incorporation into Cells synthesis->metabolic_labeling click_reaction Click Reaction with Reporter Molecule (e.g., Fluorophore, Biotin) metabolic_labeling->click_reaction detection Detection and Analysis (Microscopy, Western Blot, etc.) click_reaction->detection

Application Notes and Protocols: 12-Bromododecanoic Acid as a Model Fatty Acid for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic acid (12-BDA) is a halogenated derivative of lauric acid (a C12 saturated fatty acid) that serves as a valuable tool in the study of protein-fatty acid interactions. Its structural similarity to endogenous fatty acids allows it to act as a suitable mimic, while the presence of the bromine atom provides a unique spectroscopic and crystallographic handle. This enables researchers to track its binding and localization within proteins, offering insights into the mechanisms of fatty acid transport, metabolism, and signaling.[1][2] The bromine atom, for instance, has been instrumental in elucidating the X-ray crystal structure of bovine β-lactoglobulin in complex with a fatty acid ligand, resolving long-standing questions about the binding site.[2][3]

These application notes provide a comprehensive overview of the utility of 12-BDA in protein binding studies and offer detailed protocols for key biophysical techniques used to characterize these interactions. While direct quantitative binding data for 12-BDA is limited in publicly available literature, this document will utilize data for the closely related lauric acid as a representative model to illustrate data presentation and analysis.

Key Applications of this compound

  • Structural Biology: The electron-dense bromine atom facilitates phasing in X-ray crystallography, aiding in the determination of high-resolution structures of protein-ligand complexes.[2][3]

  • Fluorescence Spectroscopy: The bromine atom can act as a collisional quencher of intrinsic protein fluorescence (from tryptophan and tyrosine residues), providing information on the proximity of the fatty acid to these residues within the binding pocket.

  • Probing Binding Pockets: By comparing the binding of 12-BDA with its non-brominated counterpart, researchers can infer the steric and electronic contributions of the terminal bromine to the binding affinity and specificity.

  • Model for Drug Discovery: Understanding how proteins bind fatty acids is crucial for the design of drugs that target fatty acid binding proteins (FABPs), which are implicated in various diseases, including metabolic disorders and cancer.

Data Presentation: Quantitative Binding Parameters

The following tables summarize representative quantitative data for the binding of lauric acid (C12:0) to bovine β-lactoglobulin and human serum albumin. This data is presented to exemplify the types of results that can be obtained from the experimental protocols described below.

Table 1: Isothermal Titration Calorimetry (ITC) Data for Lauric Acid Binding to Bovine β-Lactoglobulin

ParameterValueUnits
Association Constant (K_a)1.2 x 10^5M⁻¹
Dissociation Constant (K_d)8.3µM
Stoichiometry (n)0.8-
Enthalpy Change (ΔH)-5.4kcal/mol
Entropy Change (ΔS)5.6cal/mol·K

Data is representative and compiled from literature sources for illustrative purposes.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for Lauric Acid Binding to Bovine β-Lactoglobulin

ParameterValueUnits
Association Rate Constant (k_on)2.5 x 10^4M⁻¹s⁻¹
Dissociation Rate Constant (k_off)2.1 x 10⁻¹s⁻¹
Dissociation Constant (K_d)8.4µM

Data is representative and compiled from literature sources for illustrative purposes.

Table 3: Fluorescence Spectroscopy Data for Lauric Acid Binding to Bovine β-Lactoglobulin

ParameterValueUnits
Dissociation Constant (K_d)9.1µM
Quenching Constant (K_sv)1.5 x 10^4M⁻¹

Data is representative and compiled from literature sources for illustrative purposes.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein solution (e.g., bovine β-lactoglobulin) in a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • This compound (or lauric acid) stock solution in the same buffer. Note: Due to the low aqueous solubility of fatty acids, a small amount of a co-solvent like DMSO may be required. Ensure the same concentration of co-solvent is present in the protein solution to minimize heats of dilution.

  • Degassing station

Protocol:

  • Sample Preparation:

    • Prepare a protein solution at a concentration of approximately 10-50 µM.

    • Prepare a 12-BDA solution at a concentration 10-20 times that of the protein concentration.

    • Ensure both solutions are in identical, degassed buffer to minimize baseline drift. Dialyze the protein against the final buffer for best results.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the 12-BDA solution into the titration syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip and to assess the heat of dilution.

    • Carry out a series of injections (e.g., 20-30 injections of 2-10 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution, determined from the final injections after saturation is reached.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine K_a, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Solutions Prep_Protein->Degas Prep_Ligand Prepare 12-BDA Solution Prep_Ligand->Degas Load_Sample Load Protein into Cell Degas->Load_Sample Load_Syringe Load 12-BDA into Syringe Degas->Load_Syringe Titrate Perform Titration Load_Sample->Titrate Load_Syringe->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Results Obtain K_a, n, ΔH Fit_Model->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information (k_on and k_off) in addition to the binding affinity (K_d).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified protein (e.g., bovine β-lactoglobulin)

  • This compound (or lauric acid) solutions at various concentrations in running buffer

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of 12-BDA solutions at different concentrations over the immobilized protein surface.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

    • Allow for sufficient association and dissociation time for each injection.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.

SPR_Workflow cluster_immobilization Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Protein Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject_Analyte Inject 12-BDA Solutions Deactivate->Inject_Analyte Regenerate Regenerate Surface Inject_Analyte->Regenerate Subtract_Baseline Reference Subtraction Inject_Analyte->Subtract_Baseline Regenerate->Inject_Analyte Fit_Kinetics Fit Kinetic Model Subtract_Baseline->Fit_Kinetics Results Obtain k_on, k_off, K_d Fit_Kinetics->Results Fluorescence_Workflow cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Measure_Initial Measure Initial Fluorescence (F₀) Titrate_Ligand Titrate with 12-BDA Measure_Initial->Titrate_Ligand Measure_Quenched Measure Quenched Fluorescence (F) Titrate_Ligand->Measure_Quenched Correct_Data Correct for Dilution & Inner Filter Effect Measure_Quenched->Correct_Data Plot_Data Plot ΔF vs. [Ligand] Correct_Data->Plot_Data Fit_Isotherm Fit to Binding Isotherm Plot_Data->Fit_Isotherm Results Obtain K_d Fit_Isotherm->Results FABP5_Signaling_Pathway cluster_nucleus FA Fatty Acid (e.g., 12-BDA) FABP5 FABP5 FA->FABP5 Binding Complex FABP5-FA Complex FA->Complex FABP5->Complex Nucleus Nucleus Complex->Nucleus Translocation PPARg PPARγ Complex->PPARg Ligand Delivery PPARg_RXR PPARγ-RXR Complex PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Regulation Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for Functionalizing Nanoparticles with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, bio-imaging, and diagnostics.[1][2][3][4][5][6] This process involves modifying the nanoparticle surface with specific molecules, or ligands, to impart desired chemical and physical properties, enhance stability, and enable specific interactions with biological systems.[1][7] 12-Bromododecanoic acid is a particularly useful ligand due to its bifunctional nature. The carboxylic acid group can anchor to the surface of various nanoparticles, while the terminal bromine atom provides a reactive site for further conjugation with other molecules, such as targeting moieties or therapeutic agents.[8][9][10]

This document provides a detailed, step-by-step guide for the functionalization of nanoparticles with this compound via a ligand exchange reaction. The protocol is broadly applicable to various nanoparticle types, with specific considerations for iron oxide and gold nanoparticles.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the functionalization of nanoparticles with this compound. The following protocol is a general guideline and may require optimization based on the specific type and size of the nanoparticles being used.

Materials
  • Nanoparticles: Oleic acid-capped iron oxide nanoparticles or citrate-stabilized gold nanoparticles (or other nanoparticles with appropriate surface chemistry for ligand exchange).

  • Ligand: this compound[11]

  • Solvents: Toluene, Chloroform, Ethanol, Deionized water

  • Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS) (optional, for enhancing carboxyl-amine coupling in subsequent steps)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Heating mantle or oil bath

    • Centrifuge

    • Sonication bath

    • pH meter

    • Characterization instruments (e.g., DLS, Zeta-sizer, TEM, FTIR, XPS)

Step-by-Step Functionalization Protocol
  • Nanoparticle Dispersion:

    • Disperse the as-synthesized, oleic acid-capped nanoparticles in an appropriate organic solvent like toluene or chloroform. For hydrophilic nanoparticles like citrate-stabilized gold nanoparticles, disperse them in deionized water.

    • Sonication may be required to achieve a uniform dispersion.

  • Ligand Solution Preparation:

    • Dissolve an excess of this compound in the same solvent used for the nanoparticle dispersion. The molar ratio of the ligand to the surface atoms of the nanoparticles should be optimized, but a starting point of 100:1 is recommended.

  • Ligand Exchange Reaction:

    • Add the nanoparticle dispersion to a round-bottom flask equipped with a magnetic stir bar and a condenser.

    • Heat the dispersion to a temperature appropriate for the solvent and nanoparticle system (e.g., 60-80 °C for toluene).

    • Slowly add the this compound solution to the heated nanoparticle dispersion while stirring vigorously.

    • Allow the reaction to proceed for several hours (typically 12-24 hours) under constant stirring and heating. The progress of the ligand exchange can be monitored by techniques like FTIR spectroscopy, looking for the appearance of characteristic peaks from the new ligand and the disappearance of peaks from the original capping agent.

  • Purification of Functionalized Nanoparticles:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the functionalized nanoparticles by adding a non-solvent. For nanoparticles in toluene, ethanol can be used as a non-solvent.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant, which contains the excess, unbound this compound and displaced original ligands.

    • Re-disperse the nanoparticle pellet in a fresh solvent (e.g., chloroform or toluene) and repeat the precipitation and centrifugation steps at least three times to ensure complete removal of impurities.

  • Final Dispersion and Storage:

    • After the final wash, disperse the purified this compound-functionalized nanoparticles in a suitable solvent for storage and further use.

    • For long-term stability, store the nanoparticle dispersion at 4 °C.

Data Presentation

The successful functionalization of nanoparticles with this compound should be confirmed through various characterization techniques. The following table summarizes the expected quantitative data from these analyses.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterA slight increase in size may be observed due to the new ligand layer.
Zeta Potential Analysis Surface ChargeA change in zeta potential is expected, reflecting the new surface chemistry.
Transmission Electron Microscopy (TEM) Morphology and SizeNo significant change in the core nanoparticle size and morphology is expected.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational BandsAppearance of characteristic C-Br stretching and changes in the C=O stretching region.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of Bromine (Br 3d) peak on the nanoparticle surface.
Thermogravimetric Analysis (TGA) Weight LossA distinct weight loss profile corresponding to the decomposition of the this compound layer.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product np_disp Nanoparticle Dispersion ligand_exchange Ligand Exchange Reaction np_disp->ligand_exchange ligand_sol 12-Bromododecanoic Acid Solution ligand_sol->ligand_exchange precipitation Precipitation ligand_exchange->precipitation Cool & add non-solvent centrifugation Centrifugation precipitation->centrifugation washing Washing (3x) centrifugation->washing final_disp Final Dispersion & Storage washing->final_disp Re-disperse

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway Diagram

The brominated terminal of the functionalized nanoparticle can be used to attach a targeting ligand, for instance, an antibody that recognizes a specific receptor on a cancer cell, such as the Epidermal Growth Factor Receptor (EGFR). This allows for targeted drug delivery, where the nanoparticle can deliver a payload to a specific cell type.

signaling_pathway cluster_cell Target Cell NP Functionalized Nanoparticle (with Drug) Ligand Targeting Ligand (e.g., Antibody) NP->Ligand conjugated via -Br group Receptor Cell Surface Receptor (e.g., EGFR) Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinases) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Targeted drug delivery pathway.

References

Application Notes and Protocols for Self-Assembled Monolayers of 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and functionalization of self-assembled monolayers (SAMs) using 12-Bromododecanoic Acid.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. This compound is a versatile molecule for SAM formation, featuring a carboxylic acid headgroup for anchoring to various metal oxide surfaces and a terminal bromine atom that serves as a reactive site for subsequent surface functionalization. This allows for the creation of tailored surfaces with specific chemical and physical properties, which is of significant interest in fields such as biosensing, drug delivery, and fundamental surface science.

The carboxylic acid group readily forms a stable bond with a variety of metal oxide surfaces, including aluminum oxide (Al₂O₃), silver oxide (Ag₂O), and titanium dioxide (TiO₂). The long alkyl chain (11 carbons) promotes the formation of a densely packed, ordered monolayer through van der Waals interactions. The terminal bromine provides a versatile chemical handle for a wide range of nucleophilic substitution reactions, enabling the covalent attachment of various molecules to the surface.

Characterization of this compound SAMs

While specific data for this compound SAMs is not extensively published, the following table summarizes expected quantitative data based on studies of similar long-chain alkanoic acid SAMs on metal oxide substrates.

ParameterExpected ValueSubstrate ExampleCharacterization Method
Water Contact Angle 100° - 110°Aluminum OxideGoniometry
Ellipsometric Thickness 15 - 20 ÅSilicon DioxideEllipsometry
Surface Coverage > 90%Silver OxideX-ray Photoelectron Spectroscopy (XPS)

Note: These values are estimates and can vary depending on the substrate, preparation conditions, and measurement technique.

Experimental Protocols

Materials and Reagents
  • This compound (Br(CH₂)₁₁COOH)

  • Substrates (e.g., silicon wafers with a native oxide layer, glass slides coated with aluminum oxide, or silver-coated substrates)

  • Anhydrous ethanol (or other suitable solvent like isooctane)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (cleaned with piranha solution - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. )

Substrate Preparation

Proper substrate cleaning is critical for the formation of high-quality SAMs.

  • Sonication: Sonicate the substrates in a sequence of solvents: deionized water, acetone, and finally isopropanol, for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Optional but Recommended): Treat the substrates with an oxygen or argon plasma cleaner for 5 minutes to remove any remaining organic contaminants and to activate the surface by creating hydroxyl groups.

SAM Formation
  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the acid is fully dissolved.

  • Immersion: Immerse the cleaned and dried substrates into the this compound solution in a sealed container. To minimize water contamination, the container can be purged with nitrogen before sealing.

  • Incubation: Allow the self-assembly process to proceed for 24 to 48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Post-Formation Functionalization of the Terminal Bromine

The terminal bromine atom on the SAM surface provides a reactive site for a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, biotin, peptides, and DNA.

Example Protocol: Azide Functionalization

This protocol describes the conversion of the bromo-terminated SAM to an azide-terminated SAM, which can then be used in "click" chemistry reactions.

  • Reaction Setup: In a glovebox or under an inert atmosphere, prepare a solution of sodium azide (NaN₃) in a suitable polar aprotic solvent such as dimethylformamide (DMF). A typical concentration is 10-50 mM.

  • Immersion: Immerse the this compound SAM-coated substrate in the sodium azide solution.

  • Reaction: Gently agitate the solution and allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-60 °C) to facilitate the substitution.

  • Rinsing: After the reaction, remove the substrate and rinse it extensively with DMF, followed by ethanol, and finally deionized water to remove all traces of unreacted sodium azide.

  • Drying: Dry the azide-functionalized substrate under a stream of nitrogen.

The resulting azide-terminated SAM is now ready for subsequent click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization Substrate Substrate (e.g., Si/SiO2, Al2O3) Sonication Sonication (DI Water, Acetone, IPA) Substrate->Sonication Drying1 N2 Drying Sonication->Drying1 Plasma Oxygen/Argon Plasma (Optional) Drying1->Plasma Immersion Immersion (24-48h, Room Temp) Plasma->Immersion Solution 1 mM this compound in Ethanol Solution->Immersion Rinsing Rinsing (Ethanol) Immersion->Rinsing Drying2 N2 Drying Rinsing->Drying2 Bromo_SAM Bromo-Terminated SAM Drying2->Bromo_SAM Reaction Nucleophilic Substitution (e.g., NaN3 in DMF) Bromo_SAM->Reaction Functionalized_SAM Functionalized SAM (e.g., Azide-Terminated) Reaction->Functionalized_SAM SAM_Structure cluster_substrate Substrate cluster_sam Sub Metal Oxide Surface (e.g., Al2O3) O1 O Sub->O1 O2 O Sub->O2 C1 C C1->O1 C1->O2 CH2_chain (CH2)11 C1->CH2_chain Br Br CH2_chain->Br Functionalization_Pathway Start Bromo-Terminated SAM (-Br) Azide Azide-Terminated SAM (-N3) Start->Azide NaN3 Amine Amine-Terminated SAM (-NH2) Start->Amine 1. NaN3 2. Reduction Thiol Thiol-Terminated SAM (-SH) Start->Thiol NaSH Click Click Chemistry (e.g., with Alkynes) Azide->Click

Application Notes and Protocols: 12-Bromododecanoic Acid as a Building Block for Novel Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic acid is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of novel polymers for advanced biomedical applications. Its unique structure, featuring a terminal carboxylic acid and a primary bromide, allows for the initiation of controlled radical polymerization and subsequent functionalization, making it an ideal candidate for creating precisely engineered macromolecules. This document provides detailed application notes and experimental protocols for the synthesis of amphiphilic block copolymers using this compound as an initiator for Atom Transfer Radical Polymerization (ATRP). These polymers can self-assemble into micelles, which are effective nanocarriers for targeted drug delivery.

Key Applications

Polymers derived from this compound are particularly suited for applications in drug delivery due to their ability to form core-shell micellar structures in aqueous environments. The hydrophobic core, formed by the long alkyl chain of the dodecanoate moiety, can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility. Specific applications include:

  • Targeted Cancer Therapy: Nanoparticles formed from these polymers can be functionalized with targeting ligands to selectively bind to receptors overexpressed on cancer cells, leading to enhanced drug accumulation at the tumor site.[1][2][3]

  • Controlled Drug Release: The polymer architecture can be designed to respond to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes, triggering the release of the encapsulated drug.[4]

  • Enhanced Bioavailability: By encapsulating hydrophobic drugs, these polymeric micelles can improve their solubility and circulation time in the bloodstream, leading to increased bioavailability and therapeutic efficacy.[5]

Data Presentation

The following tables summarize typical quantitative data for amphiphilic block copolymers synthesized using a long-chain alkyl bromide initiator, similar in function to this compound, in this case for the synthesis of Poly(lauryl methacrylate)-co-poly(ethylene glycol) methyl ether methacrylate).

Table 1: Polymer Synthesis and Characterization

Polymer CompositionInitiatorMonomer to Initiator RatioPolymerization Time (h)Monomer Conversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
P(LMA)Ethyl 2-bromoisobutyrate100:149524,5001.15
P(LMA)-b-P(PEGMA)P(LMA) macroinitiator50:1 (for PEGMA)69245,0001.20

Data is representative of typical ATRP of long-chain methacrylates and PEGMA.

Table 2: Physicochemical Properties of Self-Assembled Micelles

PolymerCritical Micelle Concentration (CMC) (mg/L)Hydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
P(LMA)-b-P(PEGMA)8.51200.1815 (for Paclitaxel)85 (for Paclitaxel)

These values are illustrative and can vary based on the specific polymer composition and drug used.

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic Block Copolymer P(LMA)-b-P(PEGMA) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a representative synthesis of an amphiphilic block copolymer using a long-chain alkyl bromide initiator, which serves as a model for using this compound.

Materials:

  • Lauryl methacrylate (LMA) (inhibitor removed)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol ) (inhibitor removed)

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Basic alumina

Procedure:

  • Purification of Monomers: Pass LMA and PEGMA through a column of basic alumina to remove the inhibitor.

  • Synthesis of P(LMA) Macroinitiator:

    • In a Schlenk flask, add CuBr (0.02 mmol) and stir under argon.

    • Add anisole (5 mL) and PMDETA (0.02 mmol) and stir until a homogeneous green solution is formed.

    • Add LMA (20 mmol) and EBiB (0.2 mmol).

    • The flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 4 hours.

    • To terminate the reaction, open the flask to air and dilute with THF.

    • Pass the solution through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Synthesis of P(LMA)-b-P(PEGMA) Block Copolymer:

    • In a Schlenk flask, add CuBr (0.01 mmol) and the P(LMA) macroinitiator (0.1 mmol).

    • Add anisole (10 mL) and PMDETA (0.01 mmol) and stir.

    • Add PEGMA (10 mmol).

    • Perform three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for 6 hours.

    • Terminate and purify the block copolymer using the same procedure as for the macroinitiator.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and dispersity (Đ).

Protocol 2: Preparation and Drug Loading of Polymeric Micelles

Materials:

  • P(LMA)-b-P(PEGMA) block copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Micelle Formation (Solvent Evaporation Method):

    • Dissolve the P(LMA)-b-P(PEGMA) block copolymer (20 mg) and the hydrophobic drug (3 mg) in DCM (2 mL).

    • Slowly add this organic solution to 10 mL of PBS while stirring vigorously.

    • Continue stirring for 4 hours to allow for the complete evaporation of DCM and the formation of drug-loaded micelles.

  • Purification:

    • Dialyze the micellar solution against PBS (1 L) for 24 hours using a dialysis membrane to remove the unloaded drug. Change the PBS every 6 hours.

  • Characterization:

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles.

    • UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.

Visualizations

Experimental Workflow for Polymer Synthesis and Micelle Formation

G cluster_synthesis Polymer Synthesis (ATRP) cluster_micelle Micelle Formation and Drug Loading Initiator (12-Br-Dodecanoic Acid) Initiator (12-Br-Dodecanoic Acid) Polymerization Polymerization Initiator (12-Br-Dodecanoic Acid)->Polymerization Monomer 1 (Hydrophobic) Monomer 1 (Hydrophobic) Monomer 1 (Hydrophobic)->Polymerization Monomer 2 (Hydrophilic) Monomer 2 (Hydrophilic) Amphiphilic Block Copolymer Amphiphilic Block Copolymer Monomer 2 (Hydrophilic)->Amphiphilic Block Copolymer Catalyst/Ligand (CuBr/PMDETA) Catalyst/Ligand (CuBr/PMDETA) Catalyst/Ligand (CuBr/PMDETA)->Polymerization Polymerization->Monomer 2 (Hydrophilic) Chain Extension Solvent Evaporation Solvent Evaporation Amphiphilic Block Copolymer->Solvent Evaporation Drug (Hydrophobic) Drug (Hydrophobic) Drug (Hydrophobic)->Solvent Evaporation Self-Assembly in Aqueous Solution Self-Assembly in Aqueous Solution Solvent Evaporation->Self-Assembly in Aqueous Solution Drug-Loaded Micelle Drug-Loaded Micelle Self-Assembly in Aqueous Solution->Drug-Loaded Micelle G Drug-Loaded Micelle Drug-Loaded Micelle Cancer Cell Cancer Cell Drug-Loaded Micelle->Cancer Cell Targeting Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Cancer Cell->Receptor-Mediated Endocytosis Endosome Endosome Receptor-Mediated Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Endosome->Drug Release pH-triggered Lysosome->Drug Release Enzymatic degradation Apoptosis Apoptosis Drug Release->Apoptosis Induces

References

Using 12-Bromododecanoic Acid as a Chemical Probe in Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromododecanoic Acid (12-BDA) is a halogenated fatty acid that serves as a versatile chemical probe for investigating lipid metabolism and protein modification within cellular environments. Its structure, analogous to the saturated fatty acid lauric acid, allows it to be recognized and processed by cellular machinery involved in fatty acid trafficking and post-translational modifications. The presence of a bromine atom at the omega (ω) position provides a unique chemical handle for subsequent derivatization, enabling researchers to visualize and quantify a range of biological processes. This document provides detailed application notes and experimental protocols for the use of 12-BDA in cellular imaging, with a focus on its conversion to a "clickable" probe for bioorthogonal ligation and subsequent fluorescence microscopy.

Physicochemical Properties and Handling

Proper handling and storage of 12-BDA are crucial for its stability and performance in experimental settings.

PropertyValueReference
CAS Number 73367-80-3[1][2]
Molecular Formula C₁₂H₂₃BrO₂[1]
Molecular Weight 279.21 g/mol [1]
Appearance Off-white powder[3]
Melting Point 52-55 °C[1]
Solubility Soluble in chloroform (up to 50 mg/mL), DMF, and DMSO.[1]
Storage Store at room temperature, protected from light.[3]

Principle of Application: From 12-BDA to a Clickable Probe

The primary application of 12-BDA in cellular imaging involves its conversion into a bioorthogonal reporter. The bromine atom can be substituted with an azide group to generate 12-azidododecanoic acid. This "clickable" fatty acid analog can be introduced to living cells, where it is metabolized and incorporated into lipids and proteins. Following metabolic labeling, the azide group can be specifically and covalently linked to a fluorescent alkyne probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." This allows for the sensitive and specific visualization of fatty acid uptake, trafficking, and incorporation into cellular structures.

Experimental Protocols

Protocol 1: Synthesis of 12-Azidododecanoic Acid from this compound

This protocol describes the conversion of 12-BDA to 12-azidododecanoic acid, a necessary step to create a "clickable" fatty acid probe.

Materials:

  • This compound (12-BDA)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, appropriate solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.5 - 2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 12-azidododecanoic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthesis of 12-Azidododecanoic Acid

Synthesis_Workflow BDA 12-Bromododecanoic Acid Reaction Reaction (60-80°C, 12-24h) BDA->Reaction NaN3 Sodium Azide (NaN₃) NaN3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 12-Azidododecanoic Acid Purification->Product

Caption: Workflow for the synthesis of 12-azidododecanoic acid.

Protocol 2: Metabolic Labeling of Cultured Cells with 12-Azidododecanoic Acid

This protocol outlines the procedure for introducing the clickable fatty acid analog into cultured cells for metabolic incorporation.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 12-Azidododecanoic acid stock solution (e.g., 10 mM in DMSO)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, chambered coverglass) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of 12-azidododecanoic acid complexed to fatty acid-free BSA. This improves solubility and cellular uptake. A 5:1 molar ratio of fatty acid to BSA is a common starting point.

    • Dilute the 12-azidododecanoic acid-BSA complex in complete cell culture medium to the desired final concentration. Optimal concentrations typically range from 25 to 100 µM, but should be determined empirically for each cell type and experimental goal.

  • Metabolic Labeling:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specified period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the rate of fatty acid metabolism in the chosen cell line.

  • Washing:

    • After the incubation period, remove the labeling medium.

    • Wash the cells three times with warm PBS to remove any unincorporated 12-azidododecanoic acid.

  • Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and the click chemistry reaction to attach a fluorescent probe.

Metabolic_Labeling_Workflow Start Seed Cells Prepare_Medium Prepare Labeling Medium with 12-Azidododecanoic Acid-BSA Start->Prepare_Medium Labeling Metabolic Labeling (4-24h) Prepare_Medium->Labeling Washing Wash Cells (3x with PBS) Labeling->Washing Fixation Fixation & Permeabilization Washing->Fixation Click Click Chemistry Reaction Fixation->Click Imaging Fluorescence Imaging Click->Imaging

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 12-Bromododecanoic Acid as an Initiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 12-Bromododecanoic Acid as a functional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator is of particular interest in the development of advanced materials for biomedical applications, including drug delivery systems, due to its bifunctional nature, combining a reactive bromine atom for polymerization initiation and a terminal carboxylic acid group for subsequent bioconjugation or surface anchoring.

Introduction to this compound in ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity.[1] The choice of initiator is crucial as it determines the end-group functionality of the resulting polymer.[1]

This compound is a valuable ATRP initiator for creating polymers with a terminal carboxylic acid group. The long C11 alkyl chain provides a hydrophobic segment, while the terminal bromine atom acts as the initiating site for the polymerization of a wide range of monomers, particularly (meth)acrylates and styrenes.[1] The carboxylic acid functionality, being chemically orthogonal to the polymerization process, remains intact and is available for post-polymerization modifications. This makes it an ideal candidate for:

  • Drug Conjugation: The carboxylic acid can be activated to form amide or ester linkages with drug molecules containing amine or hydroxyl groups.

  • Surface Functionalization: The carboxyl group can be used to anchor the polymer chains to various substrates, including nanoparticles and medical devices, to impart desired surface properties.

  • Biomolecule Attachment: Proteins, peptides, and other biomolecules can be covalently attached to the polymer terminus via the carboxylic acid, leading to the formation of advanced bioconjugates.

Mechanism of ATRP Initiated by this compound

The fundamental principle of ATRP involves a reversible activation and deactivation process of the growing polymer chains, mediated by a transition metal complex (typically copper-based).[2]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-Br (this compound) Radical R• Initiator->Radical k_act Catalyst_Act Cu(I) / Ligand Catalyst_Deact Br-Cu(II) / Ligand Catalyst_Act->Catalyst_Deact Radical->Initiator k_deact Growing_Chain R-M• Radical->Growing_Chain + M (k_p) Monomer Monomer (M) Dormant_Chain R-M-Br Growing_Chain->Dormant_Chain k_deact Dead_Polymer Dead Polymer Growing_Chain->Dead_Polymer k_t Dormant_Chain->Growing_Chain k_act

Caption: General mechanism of ATRP initiated by an alkyl bromide.

Experimental Protocols

The following protocols are representative examples for the polymerization of methyl methacrylate (MMA) using this compound as the initiator. These can be adapted for other monomers and target molecular weights.

Materials
  • Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

  • Initiator: this compound.

  • Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole or another suitable solvent like toluene or N,N-dimethylformamide (DMF).

  • Inhibitor Remover: Basic alumina.

  • Other: Nitrogen gas (high purity), syringes, Schlenk flasks, magnetic stir bars.

General Procedure for ATRP of Methyl Methacrylate

This protocol targets a polymer with a degree of polymerization (DP) of 100.

  • Preparation:

    • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Add this compound (27.9 mg, 0.1 mmol).

    • Add MMA (1.0 g, 10 mmol).

    • Add anisole (1 mL).

  • Deoxygenation:

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen.

  • Initiation:

    • While maintaining a positive nitrogen pressure, inject PMDETA (20.8 µL, 0.1 mmol) via syringe.

    • Immediately place the flask in a preheated oil bath at 70 °C and start vigorous stirring.

  • Polymerization:

    • The solution should turn dark brown/green, indicating the formation of the active catalyst complex.

    • Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification:

    • To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn blue/green.

    • Dilute the mixture with tetrahydrofuran (THF, ~5 mL).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol (~200 mL).

    • Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize expected quantitative data for the ATRP of methyl methacrylate (PMMA) and tert-butyl acrylate (PtBA) initiated by this compound under typical conditions.

Table 1: ATRP of Methyl Methacrylate (MMA)

Entry[M]₀/[I]₀Catalyst/LigandSolventTemp (°C)Time (h)Conv. (%)Mₙ (calc) ( g/mol )Mₙ (GPC) ( g/mol )Đ (Mₙ/Mₙ)
150:1CuBr/PMDETAAnisole70465353038001.15
2100:1CuBr/PMDETAAnisole70672748079001.18
3200:1CuBr/PMDETAToluene9088016280175001.25

Table 2: ATRP of tert-Butyl Acrylate (tBA)

Entry[M]₀/[I]₀Catalyst/LigandSolventTemp (°C)Time (h)Conv. (%)Mₙ (calc) ( g/mol )Mₙ (GPC) ( g/mol )Đ (Mₙ/Mₙ)
150:1CuBr/PMDETADMF60375508054001.12
2100:1CuBr/PMDETADMF6058511160118001.16
3200:1CuBr/PMDETAAnisole7079023320245001.21

Note: Mₙ (calc) = ([M]₀/[I]₀) × Conversion × Mₙ(monomer) + Mₙ(initiator). Mₙ (GPC) and Đ are determined by Gel Permeation Chromatography, often calibrated with polystyrene or PMMA standards.

Post-Polymerization Modification: Coupling of a Drug Molecule

The terminal carboxylic acid of the synthesized polymer can be activated for conjugation with a model amine-containing drug.

Post_Polymerization_Modification Polymer_COOH Polymer-COOH Activated_Ester Polymer-CO-NHS Polymer_COOH->Activated_Ester Activation EDC_NHS EDC / NHS Conjugate Polymer-CO-NH-Drug Activated_Ester->Conjugate Coupling Drug_NH2 Drug-NH₂

Caption: Workflow for drug conjugation to the polymer terminus.

Protocol for Amide Coupling
  • Activation:

    • Dissolve the carboxy-terminated polymer (1 eq.) in anhydrous DMF.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq.) and N-hydroxysuccinimide (NHS, 1.5 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Coupling:

    • Add the amine-containing drug (1.2 eq.) to the activated polymer solution.

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 eq.).

    • Stir the reaction at room temperature for 24-48 hours.

  • Purification:

    • The final polymer-drug conjugate can be purified by dialysis against an appropriate solvent to remove unreacted drug and coupling reagents, followed by lyophilization.

Conclusion

This compound serves as a highly effective and versatile initiator for ATRP, enabling the synthesis of well-defined polymers with a terminal carboxylic acid functionality. This feature is particularly advantageous for applications in drug delivery and biomaterials, where the ability to conjugate bioactive molecules or anchor polymers to surfaces is paramount. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this initiator in their specific applications.

References

Application Notes and Protocols: 12-Bromododecanoic Acid in Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 12-Bromododecanoic Acid (12-BDA) in the development of robust and sensitive biosensors. 12-BDA serves as a versatile linker molecule for the covalent immobilization of biorecognition molecules, such as antibodies, enzymes, and nucleic acids, onto sensor surfaces. Its long alkyl chain facilitates the formation of well-ordered self-assembled monolayers (SAMs), providing a stable and reproducible platform for biosensing applications.

Principle of this compound in Biosensor Fabrication

This compound is a bifunctional molecule featuring a carboxylic acid head group and a terminal bromine atom on a twelve-carbon alkyl chain. In the context of biosensors, the carboxylic acid group can be activated to form a stable covalent bond with amine groups present on biomolecules. The long alkyl chain promotes the formation of a densely packed and organized self-assembled monolayer (SAM) on suitable substrates, such as gold surfaces when a thiol-terminated version is used, or can be adapted for other surfaces. The terminal bromine, while not the primary point of attachment for the biomolecule in this protocol, offers a potential site for further chemical modification if required.

The primary application detailed here involves the formation of a SAM with a terminal carboxylic acid group, which is then activated to immobilize proteins. This strategy is widely applicable to various biosensor platforms, including Quartz Crystal Microbalance (QCM) and Electrochemical Impedance Spectroscopy (EIS).

Signaling Pathway for Protein Immobilization

The immobilization of a protein (e.g., an antibody) onto a surface functionalized with a carboxylic acid-terminated SAM, such as one derived from a thiol-analog of 12-BDA, typically follows a two-step activation process using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

G cluster_0 Surface Functionalization cluster_1 Activation & Immobilization cluster_2 Analyte Detection SensorSurface Sensor Surface (e.g., Gold) SAM Self-Assembled Monolayer (Carboxylic Acid Terminated) SensorSurface->SAM SAM Formation EDC EDC Activation SAM->EDC Reacts with -COOH NHS_Ester NHS-Ester Intermediate EDC->NHS_Ester Forms stable intermediate ImmobilizedProtein Covalently Immobilized Protein NHS_Ester->ImmobilizedProtein Reacts with Protein -NH2 Protein Biorecognition Molecule (e.g., Antibody with -NH2 groups) Protein->ImmobilizedProtein Binding Analyte Binding ImmobilizedProtein->Binding Analyte Target Analyte Analyte->Binding Signal Detectable Signal (e.g., Change in Mass or Impedance) Binding->Signal

Figure 1: Signaling pathway for protein immobilization and analyte detection.

Quantitative Data Summary

While specific quantitative performance data for biosensors utilizing this compound are not extensively published, the performance is expected to be comparable to other long-chain carboxylic acid-based SAM biosensors. The following table summarizes typical performance metrics achievable with such platforms.

Biosensor PlatformAnalyte ExampleTypical Limit of Detection (LOD)Typical Linear RangeReference Technology
Quartz Crystal Microbalance (QCM) Human IgG1 - 10 ng/mL10 - 500 ng/mLImmunoassay
Electrochemical Impedance Spectroscopy (EIS) Small Molecule Toxin0.1 - 1 pg/mL1 pg/mL - 10 ng/mLImmunoassay
Surface Plasmon Resonance (SPR) Protein Biomarker10 - 100 pM0.1 - 10 nMImmunoassay

Note: The actual performance of a 12-BDA based biosensor will depend on the specific biorecognition molecule, analyte, and experimental conditions.

Experimental Protocols

Protocol for Formation of a Carboxylic Acid-Terminated SAM on a Gold Surface

This protocol describes the formation of a self-assembled monolayer of a thiol-analog of 12-BDA (12-mercaptododecanoic acid) on a gold sensor surface. This creates the foundation for subsequent protein immobilization.

Materials:

  • Gold-coated sensor chip (for QCM, EIS, or SPR)

  • 12-Mercaptododecanoic acid

  • Absolute Ethanol (200 proof)

  • Deionized (DI) water

  • Nitrogen gas

  • Glass vials with caps

  • Tweezers

Procedure:

  • Cleaning the Gold Substrate:

    • Thoroughly clean the gold sensor chip by rinsing with absolute ethanol followed by DI water.

    • Dry the chip under a gentle stream of nitrogen gas.

    • For a more rigorous cleaning, the chip can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of 12-mercaptododecanoic acid in absolute ethanol in a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry gold chip into the thiol solution using tweezers.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • After incubation, carefully remove the sensor chip from the thiol solution.

    • Rinse the chip thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the chip under a gentle stream of nitrogen gas.

    • The functionalized chip is now ready for protein immobilization.

Experimental Workflow for SAM Formation

G start Start clean Clean Gold Sensor Chip start->clean prepare_thiol Prepare 1 mM Thiol Solution clean->prepare_thiol immerse Immerse Chip in Thiol Solution prepare_thiol->immerse incubate Incubate 18-24h at Room Temp. immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with Nitrogen rinse->dry end End dry->end

Figure 2: Workflow for SAM formation on a gold surface.
Protocol for Covalent Immobilization of Proteins via EDC/NHS Coupling

This protocol details the activation of the carboxylic acid-terminated SAM and the subsequent covalent immobilization of a protein (e.g., an antibody).

Materials:

  • SAM-functionalized sensor chip

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Blocking Buffer: 1 M Ethanolamine hydrochloride, pH 8.5

  • Protein solution (e.g., antibody) in PBS at a suitable concentration (e.g., 10-100 µg/mL)

Procedure:

  • Preparation of Activation Solution:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.

  • Activation of the SAM:

    • Immerse the SAM-functionalized sensor chip in the EDC/NHS solution for 15-30 minutes at room temperature. This activates the terminal carboxylic acid groups to form reactive NHS esters.

  • Rinsing:

    • Briefly rinse the activated chip with the Activation Buffer to remove excess EDC and NHS.

  • Protein Immobilization:

    • Immediately immerse the activated chip in the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.

  • Blocking:

    • After protein immobilization, immerse the chip in the Blocking Buffer for 10-15 minutes. This deactivates any remaining NHS esters to prevent non-specific binding in subsequent steps.

  • Final Rinsing:

    • Rinse the chip thoroughly with PBS to remove any unbound protein and blocking agent.

    • The biosensor is now ready for analyte detection.

Logical Relationship for Protein Immobilization

G cluster_0 Activation cluster_1 Immobilization cluster_2 Blocking SAM Carboxylic Acid SAM EDC_NHS EDC/NHS Solution SAM->EDC_NHS Reaction Activated_SAM Activated NHS-Ester SAM EDC_NHS->Activated_SAM Protein_Sol Protein Solution Activated_SAM->Protein_Sol Coupling Immobilized_Protein Covalently Bound Protein Protein_Sol->Immobilized_Protein Blocking_Sol Ethanolamine Solution Immobilized_Protein->Blocking_Sol Deactivation Blocked_Surface Blocked Surface Blocking_Sol->Blocked_Surface

Figure 3: Logical steps for covalent protein immobilization.

Concluding Remarks

This compound, through its carboxylic acid functionality, provides a robust and reliable means of creating functionalized surfaces for biosensor development. The protocols outlined above, based on well-established principles of self-assembled monolayer formation and protein chemistry, offer a clear pathway for the fabrication of high-performance biosensors. The long alkyl chain of 12-BDA is advantageous for forming stable and well-ordered monolayers, which is a critical factor for achieving reproducible and sensitive detection of target analytes. Researchers are encouraged to optimize the described protocols for their specific applications to achieve the best possible sensor performance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 12-Bromododecanoic Acid. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most established and reliable method is the nucleophilic substitution of 12-hydroxydodecanoic acid. This reaction is typically carried out using hydrobromic acid (HBr), with sulfuric acid often added as a catalyst to facilitate the replacement of the terminal hydroxyl (-OH) group with a bromine (-Br) atom.[1] Depending on the optimization of reaction conditions, this method can achieve yields ranging from 70% to 95%.[1]

Q2: Can N-Bromosuccinimide (NBS) be used for this synthesis via a Wohl-Ziegler reaction?

A2: While the Wohl-Ziegler reaction using NBS is a powerful tool for bromination, it proceeds via a free radical mechanism and is highly selective for allylic C-H bonds (a carbon atom next to a double bond).[2] Since 12-dodecanoic acid is a saturated fatty acid, it lacks the necessary allylic position for an efficient Wohl-Ziegler reaction at the 12-position. This method is therefore not recommended for this specific synthesis from a saturated starting material but is suitable for producing brominated derivatives from unsaturated fatty acids.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both hydrobromic acid and sulfuric acid are highly corrosive and toxic. N-Bromosuccinimide is a lachrymator and an irritant. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure proper quenching procedures are in place for any unreacted reagents.

Q4: My final product has a low melting point and appears oily. What could be the issue?

A4: Pure this compound is a white to off-white crystalline solid with a melting point of approximately 52-55 °C.[3] An oily product or a significantly depressed melting point suggests the presence of impurities. These could include unreacted 12-hydroxydodecanoic acid, solvent residues, or by-products from side reactions. Enhanced purification, such as recrystallization from an appropriate solvent system (e.g., hexane or petroleum ether), is recommended.

Troubleshooting Guide

Issue 1: Low Reaction Yield (<70%)

Potential Cause Recommended Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed until the starting material is fully consumed. Increase Temperature: Optimal temperatures for this conversion are typically between 90°C and 120°C.[1] Ensure your reaction is maintained within this range.
Suboptimal Reagent Ratio Optimize Reagent Concentration: A significant excess of hydrobromic acid is often required to drive the equilibrium towards the product. A weight ratio of 6:1 of 48% HBr to 12-hydroxydodecanoic acid has been reported to yield optimal results.[1]
Insufficient Catalysis Verify Catalyst Concentration: If using sulfuric acid as a catalyst, ensure the correct catalytic amount is added. The acid protonates the hydroxyl group, making it a better leaving group (water).
Product Loss During Workup Minimize Aqueous Washes: While necessary to remove acids, excessive washing with water can lead to loss of product, especially if emulsions form. Use saturated brine (NaCl solution) for the final wash to help break emulsions and reduce the solubility of the organic product in the aqueous layer. Ensure Complete Extraction: Perform multiple extractions (e.g., 3x) with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to ensure all product is recovered from the aqueous phase.

Issue 2: Product Purity is Poor

Potential Cause Recommended Solution
Contaminated Starting Material Verify Purity of 12-hydroxydodecanoic acid: Use a high-purity starting material. Impurities can lead to undesired side reactions. Confirm purity by melting point or spectroscopy (NMR, IR) before starting.
Side Reactions (e.g., Ether Formation) Control Temperature: Excessively high temperatures can sometimes promote side reactions, such as the intermolecular dehydration of the starting alcohol to form an ether. Maintain the reaction temperature within the recommended 90-120°C range.[1]
Ineffective Purification Optimize Recrystallization: The most effective way to purify the final product is through recrystallization. Test different solvents or solvent mixtures (e.g., hexane, ethyl acetate/hexane) to find conditions that result in high recovery of pure crystals. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly.

Data Presentation

Table 1: Influence of Reaction Conditions on Bromination Yield

The following table summarizes how different reaction parameters can influence the yield and selectivity of bromination reactions, based on literature data for analogous processes.

ParameterConditionExpected YieldSelectivity/RemarksReference
Temperature 90 - 120 °C70 - 95%Optimal range for substitution of 12-hydroxydodecanoic acid.[1]
25 °C (Room Temp)Low to ModerateReaction is significantly slower; may require very long reaction times.[1]
Reagent Ratio High excess of HBr (e.g., 6:1 by wt)HighDrives reaction equilibrium towards product formation.[1]
Stoichiometric HBrLowerReaction may not go to completion.
Catalyst H₂SO₄ (catalytic)HighPromotes the formation of water as a good leaving group.[1]
No CatalystLowerReaction proceeds much more slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound from 12-Hydroxydodecanoic Acid

This protocol details the most common method for synthesizing this compound.

Materials:

  • 12-hydroxydodecanoic acid

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 12-hydroxydodecanoic acid.

  • Reagent Addition: For every 10 grams of starting material, add 60 mL of 48% aqueous hydrobromic acid. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by periodically taking a small aliquot, extracting it with diethyl ether, and analyzing by TLC to check for the disappearance of the starting material.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot hexane. Dissolve the solid in a minimal amount of boiling hexane, then allow it to cool slowly to room temperature and then in an ice bath to form crystals.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is 80-90%.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start 1. Add 12-Hydroxydodecanoic Acid to Flask reagents 2. Add HBr and H2SO4 Catalyst start->reagents heat 3. Heat to Reflux (100-110°C) reagents->heat monitor 4. Monitor by TLC (4-6 hours) heat->monitor extract 5. Cool and Extract with Ether monitor->extract wash 6. Wash with Water and Brine extract->wash dry 7. Dry and Evaporate Solvent wash->dry purify 8. Recrystallize from Hexane dry->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield start Low Yield Observed q1 Is starting material visible on final TLC? start->q1 sol1_yes Reaction Incomplete. - Increase reaction time. - Increase temperature (90-120°C). q1->sol1_yes Yes sol1_no Check Workup Procedure q1->sol1_no No q2 Were emulsions formed during extraction? sol1_no->q2 sol2_yes Product lost in aqueous layer. - Use brine to break emulsions. - Perform more extractions. q2->sol2_yes Yes sol2_no Consider Reagent Stoichiometry q2->sol2_no No q3 Was HBr in significant excess? sol2_no->q3 sol3_yes Review purification step for mechanical losses. q3->sol3_yes Yes sol3_no Reaction equilibrium not favored. - Increase HBr to a 6:1 wt. ratio. q3->sol3_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

common side products in 12-Bromododecanoic Acid reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 12-Bromododecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a bifunctional molecule, allowing for a variety of chemical transformations. The most common reactions involve:

  • Nucleophilic Substitution at the bromine-bearing carbon (C12). This is frequently used to introduce nitrogen-containing functional groups (e.g., amines, azides) or other functionalities.

  • Esterification of the carboxylic acid group. This is a standard reaction to protect the carboxylic acid or to synthesize ester derivatives.

  • Hydrolysis of the bromine atom, although this is often an undesirable side reaction.

Q2: I am trying to substitute the bromine with a nucleophile, but I am getting a significant amount of an elimination byproduct. What is happening and how can I prevent it?

A2: The formation of an elimination byproduct, 11-dodecenoic acid, is a common issue in nucleophilic substitution reactions of this compound. This occurs due to the competition between the SN2 (substitution) and E2 (elimination) reaction pathways. Since this compound is a primary alkyl halide, the SN2 reaction is generally favored. However, the choice of reaction conditions can significantly influence the outcome.

To favor substitution (SN2) over elimination (E2), consider the following:

  • Base/Nucleophile: Use a good nucleophile that is a weak base. Strong, bulky bases will favor elimination.

  • Temperature: Lower temperatures generally favor the SN2 pathway. Increased temperatures provide the activation energy for the E2 mechanism to become more competitive.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, thus increasing its nucleophilicity.

Q3: My Fischer esterification of this compound is giving low yields. How can I improve the conversion to the desired ester?

A3: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the formation of the ester, you can employ Le Chatelier's principle in two main ways:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium to the product side.

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus, adding a desiccant, or using molecular sieves.

Q4: Can this compound undergo self-reaction?

A4: Under certain conditions, intermolecular reactions can occur. For instance, under basic conditions, the carboxylate of one molecule can act as a nucleophile and displace the bromide of another molecule, leading to the formation of an ester dimer. This is more likely to occur at higher concentrations and temperatures. Using a non-nucleophilic base or protecting the carboxylic acid group can prevent this side reaction. Intramolecular esterification to form a lactone is unlikely due to the large ring size that would be required.

Troubleshooting Guides

Issue 1: Low Yield of 12-Aminododecanoic Acid in Amination Reaction

Symptoms:

  • A significant amount of a non-polar byproduct is observed by TLC or GC-MS.

  • The final product is difficult to purify.

  • The yield of the desired 12-aminododecanoic acid is below expectations.

Possible Cause:

  • The primary cause is the competing E2 elimination reaction, leading to the formation of 11-dodecenoic acid. This is often promoted by using a strong, sterically hindered base or high reaction temperatures.

Solutions:

  • Choice of Amine Source: Instead of using ammonia directly with a strong base, consider using sodium azide (NaN3) followed by reduction. The azide ion is an excellent nucleophile and a poor base, which heavily favors the SN2 reaction.

  • Reaction Conditions:

    • Temperature: Maintain a lower reaction temperature (e.g., room temperature to 50°C) to favor the SN2 pathway.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO.

  • Purification: The desired 12-aminododecanoic acid can be purified from the non-polar 11-dodecenoic acid by recrystallization from an ethanol/water mixture.

Issue 2: Incomplete Esterification and/or Hydrolysis of the Bromine

Symptoms:

  • The presence of starting material (this compound) in the final product mixture.

  • Formation of 12-hydroxydodecanoic acid as a byproduct.

Possible Cause:

  • Incomplete Reaction: The Fischer esterification has not reached completion due to the equilibrium.

  • Hydrolysis: The presence of water and acid can lead to the hydrolysis of the bromide, especially at elevated temperatures.

Solutions:

  • Optimizing Esterification:

    • Excess Alcohol: Use a significant excess of the alcohol (e.g., 10-20 equivalents or as the solvent).

    • Water Removal: Employ a Dean-Stark trap or add molecular sieves to the reaction mixture to remove water as it is formed.

    • Catalyst: Use a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Preventing Hydrolysis:

    • Ensure all reagents and glassware are dry before starting the reaction.

    • If hydrolysis is a persistent issue, consider alternative esterification methods that do not require strong acidic conditions and high temperatures, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Quantitative Data

The following table summarizes typical yields for the esterification of long-chain carboxylic acids with methanol under various conditions. While specific data for this compound is limited, these values for similar molecules provide a useful reference.

Carboxylic AcidAlcohol (Molar Ratio to Acid)Catalyst (wt%)Temperature (°C)Time (h)Conversion (%)
Dodecanoic AcidMethanol (16:1)sPS-S (0.5%)658>99
Dodecanoic AcidMethanol (16:1)Sulfuric Acid (0.2 mol%)653>99
Rapeseed Oil Fatty AcidsMethanol (5:1)Sulfuric Acid (1.0%)705~96.5

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 12-Bromododecanoate

This protocol is designed to maximize the yield of the methyl ester while minimizing side reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol (e.g., 20 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 12-bromododecanoate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 12-Azidododecanoic Acid (Minimizing Elimination)

This protocol utilizes sodium azide to favor nucleophilic substitution over elimination.

Materials:

  • This compound

  • Sodium Azide (NaN3)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous Sodium Sulfate

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add a slight excess of sodium azide (e.g., 1.2 equivalents).

  • Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 12-azidododecanoic acid.

  • The product can be further purified by recrystallization.

Visualizations

SN2_vs_E2 cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Conditions Conditions Strong, Bulky Base Strong, Bulky Base E2 E2 Pathway Strong, Bulky Base->E2 Good Nucleophile, Weak Base Good Nucleophile, Weak Base SN2 SN2 Pathway Good Nucleophile, Weak Base->SN2 High Temperature High Temperature High Temperature->E2 Low Temperature Low Temperature Low Temperature->SN2 Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SN2 Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->E2 12-Bromododecanoic_Acid This compound 12-Bromododecanoic_Acid->SN2 Favored by 12-Bromododecanoic_Acid->E2 Favored by Substitution_Product Substitution Product (e.g., 12-Aminododecanoic Acid) SN2->Substitution_Product Elimination_Product Elimination Product (11-Dodecenoic Acid) E2->Elimination_Product

Caption: Factors influencing SN2 vs. E2 pathways in reactions of this compound.

Fischer_Esterification cluster_reaction Equilibrium Reaction cluster_driving_equilibrium Driving the Equilibrium Carboxylic_Acid This compound Ester Ester Carboxylic_Acid->Ester + Alcohol (H+ catalyst) Alcohol Alcohol (ROH) Ester->Carboxylic_Acid + Water (H+ catalyst) Water Water (H2O) Remove_Water Remove Water Water->Remove_Water Excess_Alcohol Use Excess Alcohol Excess_Alcohol->Ester Shifts equilibrium to the right Remove_Water->Ester Shifts equilibrium to the right

Caption: Equilibrium and optimization of Fischer Esterification for this compound.

optimizing reaction conditions for coupling 12-Bromododecanoic Acid to amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of 12-bromododecanoic acid to various amines.

Troubleshooting Guide

Encountering issues during your coupling reaction is a common challenge in organic synthesis. This guide outlines potential problems, their probable causes, and actionable solutions to optimize your reaction conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Ineffective activation of the carboxylic acid: The coupling reagent may be old, hydrolyzed, or unsuitable for the specific substrates.[1][2]- Use fresh, high-quality coupling reagents. - Consider more powerful reagents like HATU or PyBOP, especially for hindered amines.[3] - Activate the carboxylic acid with the coupling reagent before adding the amine.[4]
Poor solubility of reactants: this compound's long alkyl chain can lead to solubility issues in common solvents.[1]- Screen alternative solvents such as THF, 2-MeTHF, or EtOAc, which have been shown to be effective replacements for DCM and DMF.[5][6] - Consider using a co-solvent system.
Acid-base reaction: The amine deprotonates the carboxylic acid, forming a salt that is unreactive towards coupling.[7]- Employ a coupling agent like DCC or EDC which prevents the initial acid-base reaction.[7]
Amine reactivity: The amine may be sterically hindered or electronically deactivated (e.g., anilines).[8][9]- Increase the reaction temperature.[10] - Use a more reactive coupling reagent or an additive like HOBt or DMAP to enhance the reaction rate.[8] - For electron-deficient amines, a protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective.[8]
Formation of Side Products Racemization of chiral centers (if applicable to the amine): This is a common issue with carbodiimide reagents.[1][3]- Add 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to the reaction mixture to suppress racemization.[3] - Use phosphonium or aminium-based coupling reagents like PyBOP or HATU, which are known for lower rates of racemization.[1][3]
Formation of N-acylurea byproduct: This occurs when using carbodiimide reagents like DCC or EDC.[7]- If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration. Acetonitrile can be particularly effective for precipitating DCU.[4] - If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[3]
Reaction with the bromo-substituent: The amine could potentially displace the bromide via nucleophilic substitution, especially at elevated temperatures.- Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Use a non-nucleophilic base like diisopropylethylamine (DIPEA).
Difficult Purification Excess reagents or byproducts co-eluting with the product: Coupling reagents and their byproducts can complicate purification.- Choose a coupling reagent where the byproduct has significantly different solubility properties than the desired product (e.g., DCC for filtration of DCU, or EDC for aqueous removal of its urea).[3][4] - Quench the reaction to deactivate any remaining active ester before workup.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for coupling this compound?

A1: The choice of coupling reagent can depend on the specific amine being used.[1] For routine couplings, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often effective and economical.[7] For more challenging couplings, such as with hindered or electron-deficient amines, phosphonium or aminium reagents like PyBOP or HATU may provide better yields.[3]

Q2: What solvent should I use for this reaction?

A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for amide coupling reactions.[6] However, due to the long alkyl chain of this compound, you might encounter solubility issues. Greener alternatives like ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have been shown to be effective and may offer better solubility for lipophilic compounds.[5][6]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can be adjusted to increase the reaction rate. You can try gently heating the reaction; however, be mindful of potential side reactions with the bromo-substituent. Using a more potent coupling reagent or adding an activating agent like HOBt or DMAP can also accelerate the reaction.[8] Additionally, ensure your reagents are anhydrous, as water can hydrolyze the activated intermediate.

Q4: I am seeing a white precipitate in my reaction with DCC. What is it?

A4: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[3] This is a positive indication that the coupling reaction is proceeding. DCU is generally insoluble in most organic solvents and can be removed by filtration at the end of the reaction.

Q5: How do I remove the urea byproduct when using EDC?

A5: The urea byproduct formed from EDC is water-soluble.[3] Therefore, it can be easily removed during the aqueous workup by washing the organic layer with water or a mild acidic solution (like dilute HCl) followed by a base (like saturated sodium bicarbonate solution).

Q6: Can I perform this coupling reaction in water?

A6: While traditionally performed in organic solvents, recent advancements have shown that amide bond formation can occur in water, particularly with the use of EDC.[12][13] This can be a more environmentally friendly approach. However, the solubility of this compound in a purely aqueous medium may be a limiting factor.

Experimental Protocols

General Protocol for Coupling this compound to an Amine using EDC/HOBt

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amines.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or THF.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes. The solution should remain clear.

  • Coupling: To the activated acid solution, add the amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_reaction 4. Reaction cluster_workup 5. Workup cluster_purification 6. Purification prep Dissolve this compound and HOBt in anhydrous solvent act Add EDC and stir for 30 min at room temperature prep->act coup Add Amine and DIPEA act->coup react Stir overnight at room temperature (Monitor by TLC/LC-MS) coup->react workup Aqueous Washes (Acid, Base, Brine) and Drying react->workup purify Silica Gel Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Experimental workflow for the EDC/HOBt mediated coupling of this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions1 Solutions for Reagent/Solubility Issues cluster_solutions2 Solutions for Reactivity Issues start Low Yield or No Reaction reagent_quality Reagents fresh and anhydrous? start->reagent_quality solubility Reactants fully dissolved? reagent_quality->solubility Yes use_fresh Use fresh reagents reagent_quality->use_fresh No change_solvent Screen alternative solvents (THF, 2-MeTHF) solubility->change_solvent No stronger_reagent Use stronger coupling reagent (HATU, PyBOP) solubility->stronger_reagent Yes increase_temp Increase reaction temperature stronger_reagent->increase_temp add_additive Add DMAP (catalytic) increase_temp->add_additive

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

References

strategies for purifying 12-Bromododecanoic Acid reaction products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 12-Bromododecanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound?

The nature of impurities largely depends on the synthetic route employed.

  • From 12-Hydroxydodecanoic Acid: The primary impurity is often the unreacted starting material, 12-hydroxydodecanoic acid. Additionally, intermolecular esterification can occur, leading to the formation of polyester oligomers. Under harsh acidic conditions, dehydration and other side reactions may also occur.

  • From Dodecanedioic Acid: Common impurities include unreacted dodecanedioic acid and the di-substituted byproduct, 1,12-dibromododecane. The extent of these impurities depends on the stoichiometry and reaction conditions used.

Q2: My crude this compound product is an oil, but it should be a solid. What could be the reason?

The product appearing as an oil suggests the presence of significant impurities that are depressing the melting point. Likely culprits include unreacted starting materials (especially if they are liquids at room temperature), solvent residues, or byproducts such as esters or dibrominated compounds.

Q3: I am having difficulty separating this compound from the unreacted 12-hydroxydodecanoic acid. What is the best approach?

Both molecules possess a carboxylic acid group, making their polarities similar. However, the hydroxyl group in the starting material offers a point of differentiation.

  • Column Chromatography: A carefully chosen solvent system with a gradient elution can effectively separate the two compounds. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point.

  • Recrystallization: This can also be effective if a solvent system is identified in which the solubility of the two compounds differs significantly with temperature.

Q4: How can I remove the dibrominated byproduct from my this compound?

The dibrominated byproduct is significantly less polar than the desired monobrominated carboxylic acid. This difference in polarity is the key to their separation.

  • Flash Column Chromatography: This is the most effective method. The less polar dibrominated compound will elute first with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate).

  • Recrystallization: Finding a suitable solvent for selective crystallization might be challenging but is possible. Experiment with solvent systems where the desired product has lower solubility at cold temperatures compared to the byproduct.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Work-up
Symptom Possible Cause Suggested Solution
Oily or waxy product instead of a white solid.Presence of unreacted starting materials, byproducts (e.g., esters, dibromoalkane), or residual solvent.Proceed with a purification step such as recrystallization or column chromatography. Ensure the product is thoroughly dried under vacuum.
Broad melting point range.Mixture of the desired product and impurities.Purify the product using the methods outlined in this guide.
TLC analysis shows multiple spots.Incomplete reaction or formation of side products.Optimize reaction conditions (time, temperature, stoichiometry). Purify the crude product using column chromatography.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing.The solvent is too good a solvent for the impurities, or the cooling is too rapid.Try a different solvent or a solvent mixture. Slow down the cooling process. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling.The solution is not saturated, or the product is highly soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly.
Poor recovery of the product.The chosen solvent is too good a solvent for the product even at low temperatures.Select a different solvent where the product has lower solubility when cold. Ensure the product is fully precipitated before filtration by cooling in an ice bath.

Data Presentation

The choice of purification method significantly impacts the final purity of this compound. Below is a summary of expected purity levels based on the chosen technique.

Purification MethodStarting MaterialCommon ImpuritiesExpected Purity
Recrystallization 12-Hydroxydodecanoic AcidUnreacted starting material, polyesters95-98%
Dodecanedioic AcidUnreacted starting material, 1,12-dibromododecane90-97%
Flash Column Chromatography 12-Hydroxydodecanoic AcidUnreacted starting material, polyesters>98%
Dodecanedioic AcidUnreacted starting material, 1,12-dibromododecane>99%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing moderate amounts of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexanes, Heptane, or a mixture of Hexanes and Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating complex mixtures and achieving high purity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., a gradient of Hexanes and Ethyl Acetate)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them. The less polar impurities (like 1,12-dibromododecane) will elute first, followed by the desired product, and finally the more polar impurities (like 12-hydroxydodecanoic acid or dodecanedioic acid).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute the more polar compounds.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 12-Bromododecanoic Acid Product Analysis TLC/NMR Analysis of Crude Product Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Column Flash Column Chromatography Analysis->Column Complex Mixture/ High Purity Needed Pure_Recryst Purified Product (>95%) Recrystallization->Pure_Recryst Waste1 Impurities in Mother Liquor Recrystallization->Waste1 Pure_Column Highly Purified Product (>98%) Column->Pure_Column Waste2 Separated Impurity Fractions Column->Waste2

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC, MP, NMR) Start->Check_Purity Is_Pure Is Purity Sufficient? Check_Purity->Is_Pure Success Experiment Complete Is_Pure->Success Yes Failure Identify Impurities Is_Pure->Failure No Choose_Method Select Appropriate Purification Method Failure->Choose_Method Recrystallize Recrystallization Choose_Method->Recrystallize Simple Separation Chromatography Column Chromatography Choose_Method->Chromatography Difficult Separation Recrystallize->Start Chromatography->Start

Caption: Decision-making flowchart for troubleshooting purification issues.

preventing the degradation of 12-Bromododecanoic Acid during storage and use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 12-Bromododecanoic Acid during storage and use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The recommended storage temperature is between 2-8°C for short-term storage and -20°C for long-term storage[1][2]. The compound should be kept in a cool, dry, and well-ventilated area[3][4]. It is imperative to store it in a tightly sealed container to protect it from moisture and environmental extremes[1][3][4]. Additionally, storing the compound away from incompatible materials and direct light is advised to prevent potential degradation[3][5]. For solutions, it is best practice to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound[2].

Q2: I observe unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?

A2: The appearance of unexpected peaks in your HPLC chromatogram likely indicates degradation of the this compound. The two primary degradation pathways are hydrolysis of the carboxylic acid and nucleophilic substitution at the carbon-bromine bond[6][7]. Hydrolysis can occur if the solvent contains water, and this process can be accelerated by the presence of acidic or basic contaminants[7][8]. The bromine atom is also susceptible to substitution by any nucleophiles present in your solution[6]. To confirm degradation, it is recommended to use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks.

Q3: How can I prevent hydrolysis of this compound when preparing solutions?

A3: Preventing hydrolysis is critical for maintaining the purity of your this compound solution. Always use anhydrous solvents and ensure that all glassware is thoroughly dried before use. It is advisable to handle the compound and prepare solutions in a controlled environment with low humidity, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon)[8]. Avoid acidic or basic conditions if possible, as these can catalyze hydrolysis[7][9]. If the experimental conditions permit, using a buffered solution at an optimal pH can also help to minimize hydrolysis[9].

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) 1. Moisture absorption.2. Thermal degradation.3. Exposure to light.1. Ensure the container is tightly sealed and stored in a desiccator.2. Verify storage temperature is within the recommended range (2-8°C or -20°C).3. Store in a light-protected container.
Poor solubility in recommended solvents (e.g., chloroform, DMSO, ethanol) 1. Degradation to a less soluble impurity.2. Incorrect solvent grade (contains water).1. Analyze the purity of the compound using HPLC.2. Use fresh, anhydrous grade solvents. Gentle warming or sonication can also aid in dissolving the compound[2].
Inconsistent experimental results 1. Degradation of this compound stock solution.2. Reaction with other components in the experimental mixture.1. Prepare fresh solutions before each experiment.2. Evaluate the compatibility of this compound with all other reagents in your experiment. Avoid strong nucleophiles or bases if possible.
Presence of a new, more polar spot on TLC 1. Hydrolysis to 12-Hydroxydodecanoic acid.1. Confirm the identity of the new spot using a co-spot with a standard of the potential degradation product or by LC-MS analysis.2. Review solution preparation and handling procedures to minimize water exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetonitrile).
  • Add 9 mL of 1 M HCl.
  • Stir the solution at room temperature and take samples at 0, 2, 6, 12, and 24 hours.
  • Neutralize the samples with an appropriate amount of 1 M NaOH before HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent.
  • Add 9 mL of 1 M NaOH.
  • Stir the solution at room temperature and take samples at 0, 2, 6, 12, and 24 hours.
  • Neutralize the samples with an appropriate amount of 1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent.
  • Add 1 mL of 3% hydrogen peroxide.
  • Stir the solution at room temperature and take samples at 0, 2, 6, 12, and 24 hours.

4. Thermal Degradation:

  • Place a thin layer of solid this compound in a Petri dish.
  • Heat in an oven at 60°C.
  • Take samples at 0, 24, 48, and 72 hours for HPLC analysis.

5. Photolytic Degradation:

  • Place a solution of this compound (1 mg/mL in a suitable solvent) in a quartz cuvette.
  • Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) or a xenon lamp to simulate sunlight.
  • Take samples at various time points for HPLC analysis. A control sample should be kept in the dark.

Analysis:

  • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Use a PDA detector to check for peak purity and a mass spectrometer to identify the degradation products.

Visualizations

degradation_pathway 12-Bromododecanoic_Acid 12-Bromododecanoic_Acid 12-Hydroxydodecanoic_Acid 12-Hydroxydodecanoic_Acid 12-Bromododecanoic_Acid->12-Hydroxydodecanoic_Acid Hydrolysis (H2O, H+ or OH-) Nucleophilic_Substitution_Product Nucleophilic_Substitution_Product 12-Bromododecanoic_Acid->Nucleophilic_Substitution_Product Nucleophilic Attack (Nu-) troubleshooting_workflow start Unexpected Experimental Results check_purity Analyze Purity by HPLC start->check_purity degradation_observed Degradation Observed? check_purity->degradation_observed review_storage Review Storage Conditions (Temp, Light, Moisture) degradation_observed->review_storage Yes other_issue Investigate Other Experimental Parameters degradation_observed->other_issue No review_handling Review Handling Procedures (Anhydrous Solvents, Inert Atmosphere) review_storage->review_handling prepare_fresh Prepare Fresh Solution review_handling->prepare_fresh end Problem Resolved prepare_fresh->end

References

Technical Support Center: Functionalization of Gold Nanoparticles with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of gold nanoparticles (AuNPs) with 12-Bromododecanoic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Problem Potential Cause Recommended Solution
Color change of the AuNP solution from red to blue/purple or black precipitate formation (Aggregation). 1. Incorrect pH: The pH of the solution can affect the surface charge of both the citrate-stabilized AuNPs and the this compound, leading to instability.[1] 2. High Ionic Strength: The presence of excess ions can screen the electrostatic repulsion between nanoparticles, causing them to aggregate.[1] 3. Inefficient Ligand Exchange: Incomplete or slow replacement of citrate by this compound can leave exposed patches on the AuNP surface, promoting aggregation. 4. Solvent Incompatibility: this compound has limited solubility in water, and the use of an inappropriate co-solvent can destabilize the AuNPs.1. Optimize pH: Adjust the pH of the AuNP solution to a value that facilitates the deprotonation of the carboxylic acid group of this compound (typically pH > 5) without causing AuNP aggregation. A pH range of 8-9 is often a good starting point. 2. Control Ionic Strength: Use low concentration buffers or deionized water for the reaction. If salt addition is necessary for subsequent steps, it should be done after successful functionalization and in a controlled manner. 3. Optimize Ligand Concentration and Reaction Time: Systematically vary the concentration of this compound and the incubation time to ensure complete surface coverage. Monitor the process using UV-Vis spectroscopy. 4. Use a Co-solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before adding it to the AuNP solution. Add the solution dropwise while vigorously stirring.
No significant change in the UV-Vis spectrum after adding this compound. 1. Failed Ligand Exchange: The this compound may not be displacing the citrate capping agent effectively. 2. Insufficient Ligand Concentration: The amount of this compound added may be too low to cause a noticeable change in the surface plasmon resonance (SPR) peak.1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the activation energy needed for ligand exchange. However, monitor for aggregation closely. 2. Increase Ligand Concentration: Gradually increase the concentration of the this compound solution being added.
Broadening of the Surface Plasmon Resonance (SPR) peak in the UV-Vis spectrum. 1. Polydispersity: The functionalized AuNPs may have a wide range of sizes. 2. Partial Aggregation: The sample may contain a mixture of individual and aggregated nanoparticles.1. Optimize Synthesis of Starting AuNPs: Ensure the initial citrate-stabilized AuNPs are monodisperse. 2. Purification: Use centrifugation to remove larger aggregates. After functionalization, a gentle centrifugation and redispersion in a fresh solvent can help to isolate the well-functionalized, non-aggregated nanoparticles.
Difficulty in redispersing the functionalized AuNPs after centrifugation. 1. Irreversible Aggregation: The functionalization may have been unsuccessful, leading to strong, irreversible aggregation. 2. Hydrophobicity of the Functionalized Nanoparticles: The long alkyl chain of this compound can increase the hydrophobicity of the AuNPs, making them difficult to redisperse in water.1. Re-evaluate the functionalization protocol: Refer to the solutions for aggregation issues. 2. Use an Appropriate Solvent for Redispersion: Try redispersing the pellet in a solvent with lower polarity, such as ethanol or a mixture of water and ethanol. Sonication can aid in redispersion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the functionalization of citrate-stabilized AuNPs with this compound?

A1: The optimal pH is a compromise between ensuring the deprotonation of the carboxylic acid group of this compound for binding to the gold surface and maintaining the stability of the AuNPs. A pH in the range of 8-9 is generally recommended as a starting point. At this pH, the carboxylic acid is deprotonated, facilitating its interaction with the gold surface, while the citrate-stabilized AuNPs typically remain stable.

Q2: How can I confirm that the functionalization with this compound has been successful?

A2: Several characterization techniques can be used to confirm successful functionalization:

  • UV-Vis Spectroscopy: A small red-shift (2-5 nm) in the surface plasmon resonance (SPR) peak is indicative of a change in the local refractive index around the AuNPs, suggesting ligand exchange.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after functionalization suggests the presence of the longer this compound molecule on the surface.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles can indicate the replacement of citrate ions with this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks for the alkyl chain and the C-Br bond of this compound in the spectrum of the functionalized AuNPs can confirm its presence.

  • Transmission Electron Microscopy (TEM): While TEM primarily provides information on the size and shape of the nanoparticle core, it can also be used to confirm the absence of significant aggregation after functionalization.

Q3: What is the role of the bromine atom in this compound for this functionalization?

A3: The primary role of the carboxylic acid group is to anchor the molecule to the gold nanoparticle surface. The terminal bromine atom provides a reactive site for further conjugation reactions. This bifunctional nature allows the this compound to act as a linker, enabling the subsequent attachment of other molecules of interest (e.g., drugs, proteins, or fluorescent dyes) to the gold nanoparticle.

Q4: Can I use a thiol-based linker instead of a carboxylic acid for better stability?

A4: Yes, thiol-based linkers generally form a stronger, more stable bond (Au-S) with the gold surface compared to the interaction with carboxylic acids. If the primary goal is to create a highly stable functionalized nanoparticle and the specific properties of this compound are not essential, using a linker like 11-mercaptoundecanoic acid could be a better alternative.

Experimental Protocols

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15 nm gold nanoparticles.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate solution (38.8 mM)

  • Deionized water

  • Clean glassware

Procedure:

  • Bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from yellow to colorless, then to a deep red or wine color.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting citrate-stabilized AuNP solution at 4 °C.

Functionalization with this compound (Ligand Exchange)

Materials:

  • Citrate-stabilized AuNP solution (as prepared above)

  • This compound

  • Ethanol (or DMSO)

  • 0.1 M NaOH solution

  • Deionized water

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.

  • Take a known volume of the citrate-stabilized AuNP solution and adjust the pH to 8-9 using the 0.1 M NaOH solution while stirring.

  • While vigorously stirring the pH-adjusted AuNP solution, add the this compound stock solution dropwise. The final concentration of the acid should be optimized, but a good starting point is a 100-fold molar excess relative to the AuNPs.

  • Allow the reaction to proceed at room temperature with continuous stirring for at least 12-24 hours.

  • Monitor the reaction by taking aliquots at different time points and measuring their UV-Vis spectra. A small red-shift in the SPR peak indicates successful ligand exchange.

  • To remove excess this compound and any displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 rpm for 30 minutes).

  • Carefully remove the supernatant and redisperse the nanoparticle pellet in a suitable solvent (e.g., deionized water with a slightly basic pH, or an ethanol/water mixture). Sonication may be required.

  • Repeat the centrifugation and redispersion steps two more times.

  • Characterize the final product using UV-Vis, DLS, and Zeta Potential analysis.

Visualizations

Experimental_Workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification & Characterization HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNP_sol Citrate-Stabilized AuNPs Boiling->AuNP_sol pH_adjust pH Adjustment (8-9) AuNP_sol->pH_adjust Ligand_add Add this compound pH_adjust->Ligand_add Incubation Incubation (12-24h) Ligand_add->Incubation Functionalized_AuNP Functionalized AuNPs Incubation->Functionalized_AuNP Centrifugation Centrifugation Functionalized_AuNP->Centrifugation Redispersion Redispersion Centrifugation->Redispersion Characterization Characterization (UV-Vis, DLS, etc.) Redispersion->Characterization

Caption: Experimental workflow for the synthesis and functionalization of AuNPs.

Troubleshooting_Logic Start Observe Aggregation (Color change to blue/purple) Check_pH Is pH in optimal range (8-9)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ionic_Strength Is ionic strength low? Check_pH->Check_Ionic_Strength Yes Adjust_pH->Check_Ionic_Strength Use_DI_Water Use deionized water / low conc. buffer Check_Ionic_Strength->Use_DI_Water No Check_Ligand_Conc Is ligand concentration optimized? Check_Ionic_Strength->Check_Ligand_Conc Yes Use_DI_Water->Check_Ligand_Conc Optimize_Ligand_Conc Vary ligand concentration and reaction time Check_Ligand_Conc->Optimize_Ligand_Conc No Check_Solvent Is solvent for ligand compatible? Check_Ligand_Conc->Check_Solvent Yes Optimize_Ligand_Conc->Check_Solvent Use_Cosolvent Use minimal amount of a water-miscible co-solvent Check_Solvent->Use_Cosolvent No Success Stable Functionalized AuNPs Check_Solvent->Success Yes Use_Cosolvent->Success

Caption: Troubleshooting logic for AuNP aggregation during functionalization.

References

Technical Support Center: Optimizing Stable Self-Assembled Monolayers with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formation of stable self-assembled monolayers (SAMs) using 12-Bromododecanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates for forming this compound SAMs?

A1: The most common substrates are those with a native oxide layer or hydroxyl groups, which can interact with the carboxylic acid headgroup of the this compound. These include silicon dioxide (SiO₂), mica, and metal oxides. Gold (Au) is also a widely used substrate, where the carboxylic acid can form a stable layer.

Q2: What is the typical solvent and concentration used for this compound solutions?

A2: High-purity ethanol is the most common solvent for preparing this compound solutions for SAM formation. The typical concentration range is between 1 mM and 10 mM. It is crucial to use anhydrous ethanol to prevent water-related defects in the monolayer.

Q3: How long should the substrate be immersed in the this compound solution?

A3: Immersion times can vary, but a general guideline is between 12 and 48 hours to allow for the formation of a well-ordered and stable monolayer. Longer immersion times tend to result in better packing and fewer defects.[1]

Q4: What is the role of the terminal bromine atom in the SAM formation?

A4: The terminal bromine atom can influence the intermolecular interactions within the SAM. Halogen bonding can contribute to a more ordered and densely packed monolayer.[2][3] This can enhance the overall stability of the SAM.

Q5: How can I confirm the successful formation of a this compound SAM?

A5: Several surface characterization techniques can be used to confirm SAM formation. Contact angle goniometry is a simple method to observe changes in surface wettability. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, and Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic vibrational modes of the alkyl chain and carboxylic acid headgroup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formation of this compound SAMs.

Problem 1: Incomplete or Disordered Monolayer Formation

  • Question: My contact angle measurements are inconsistent across the substrate, or the measured contact angle is lower than expected for a well-formed SAM. What could be the cause?

  • Answer: This issue often points to problems with substrate cleanliness, solution purity, or the deposition environment.

Potential Cause Recommended Solution
Contaminated Substrate Thoroughly clean the substrate before immersion. For gold, use a piranha solution or UV/ozone treatment. For silicon dioxide, RCA-1 cleaning followed by a deionized water rinse and drying is effective.
Impure Solvent or Reagent Use high-purity, anhydrous ethanol and this compound of at least 97% purity.
Presence of Water Ensure a dry environment for solution preparation and SAM formation. Use anhydrous solvents and consider performing the experiment in a glove box or desiccator.
Sub-optimal Immersion Time Increase the immersion time to 24-48 hours to allow for better molecular organization.

Problem 2: Poor Monolayer Stability and Desorption

  • Question: The properties of my SAM (e.g., contact angle) change over time, suggesting the monolayer is desorbing. How can I improve stability?

  • Answer: Monolayer stability is influenced by the strength of the headgroup-substrate interaction and the intermolecular forces within the SAM.

Potential Cause Recommended Solution
Weak Headgroup-Substrate Interaction Ensure the substrate surface is appropriately prepared to maximize interaction with the carboxylic acid headgroup. For metal oxides, a fresh, clean oxide layer is crucial.
Disordered Alkyl Chains Optimize deposition parameters (concentration, time, temperature) to promote a well-packed monolayer. The terminal bromine can aid in ordering, but this requires sufficient time for self-assembly.
Harsh Post-Deposition Rinsing Rinse the substrate gently with fresh, clean solvent (ethanol) to remove physisorbed molecules without disrupting the chemisorbed monolayer. Avoid harsh sonication.

Problem 3: Formation of Multilayers or Aggregates

  • Question: I observe aggregates on the surface of my substrate after SAM formation. How can I prevent this?

  • Answer: The formation of multilayers or aggregates is often due to an excessively high concentration of the this compound solution or the presence of impurities.

Potential Cause Recommended Solution
High Solution Concentration Lower the concentration of the this compound solution to the 1-5 mM range.
Insoluble Impurities Filter the this compound solution before use to remove any particulate matter.
Poor Rinsing After deposition, rinse the substrate thoroughly with fresh solvent to remove any non-covalently bound molecules.

Experimental Protocols

Protocol 1: Cleaning of Gold Substrates

  • Immerse the gold substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse the substrate thoroughly with copious amounts of deionized water.

  • Rinse with high-purity ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Use the substrate immediately for SAM deposition.

Protocol 2: Cleaning of Silicon Dioxide Substrates

  • Immerse the silicon dioxide substrate in a freshly prepared RCA-1 solution (5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide) at 75-80 °C for 10-15 minutes.

  • Rinse the substrate thoroughly with deionized water.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Use the substrate immediately for SAM deposition.

Protocol 3: Formation of this compound SAM

  • Prepare a 1 mM to 5 mM solution of this compound in anhydrous ethanol in a clean glass container.

  • Immediately immerse the freshly cleaned gold or silicon dioxide substrate into the solution.

  • Seal the container and leave it undisturbed for 24-48 hours at room temperature in a vibration-free and low-humidity environment.

  • After the immersion period, gently remove the substrate from the solution.

  • Rinse the substrate with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Store the SAM-coated substrate in a clean, dry, and inert atmosphere.

Data Presentation

Table 1: Recommended Experimental Parameters for this compound SAM Formation

ParameterRecommended RangeNotes
Concentration 1 - 10 mMHigher concentrations may lead to multilayer formation.
Solvent Anhydrous EthanolPurity is critical to avoid defects.
Immersion Time 12 - 48 hoursLonger times generally improve monolayer order.[1]
Temperature Room Temperature (20-25°C)Ensure a stable temperature during deposition.

Table 2: Expected Characterization Results for a Stable this compound SAM

Characterization TechniqueExpected Outcome
Water Contact Angle Increased hydrophobicity compared to the clean substrate. The exact angle will depend on the substrate and monolayer quality.
XPS Presence of C, O, and Br peaks. The high-resolution C 1s spectrum should show components for the alkyl chain, C-Br, and C-OOH.
FTIR Characteristic C-H stretching peaks (~2850-2920 cm⁻¹), a C=O stretching peak (~1700-1720 cm⁻¹), and a C-Br stretching peak.

Visualizations

experimental_workflow Experimental Workflow for this compound SAM Formation cluster_prep Preparation cluster_sam SAM Formation cluster_post Post-Processing & Analysis sub_clean Substrate Cleaning (Au or SiO2) immersion Substrate Immersion (12-48 hours) sub_clean->immersion sol_prep Solution Preparation (1-10 mM in Ethanol) sol_prep->immersion rinsing Rinsing (Anhydrous Ethanol) immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying characterization Characterization (Contact Angle, XPS, FTIR) drying->characterization

Caption: Workflow for this compound SAM formation.

troubleshooting_logic Troubleshooting Logic for Poor SAM Quality start Poor SAM Quality (e.g., Inconsistent Contact Angle) check_clean Is the substrate perfectly clean? start->check_clean check_solution Is the solution fresh and pure? check_clean->check_solution Yes reclean Action: Re-clean substrate using appropriate protocol check_clean->reclean No check_environment Is the environment dry and clean? check_solution->check_environment Yes remake_solution Action: Prepare fresh solution with high-purity reagents check_solution->remake_solution No check_time Was the immersion time sufficient? check_environment->check_time Yes control_env Action: Use desiccator or glove box for deposition check_environment->control_env No increase_time Action: Increase immersion time to 24-48 hours check_time->increase_time No

Caption: Troubleshooting logic for poor SAM quality.

References

troubleshooting inconsistent results in protein labeling with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 12-Bromododecanoic Acid for protein labeling. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure consistent experimental outcomes.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues that may arise during protein labeling experiments with this compound.

FAQs

Q1: What is this compound and how is it used for protein labeling?

This compound is a synthetic analog of myristic acid, a 14-carbon saturated fatty acid. In biological systems, it can be utilized by the enzyme N-myristoyltransferase (NMT) to covalently attach to the N-terminal glycine of specific proteins, a process known as N-myristoylation.[1][2] This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[1][3] The bromine atom on the fatty acid chain serves as a versatile handle for various applications, including as a detectable probe or for further chemical modifications.[4]

Q2: My protein of interest is not getting labeled with this compound. What are the possible reasons?

Several factors could contribute to the lack of labeling:

  • Protein does not have an N-terminal glycine: N-myristoylation is highly specific to proteins that possess an N-terminal glycine residue following the cleavage of the initiator methionine.[5][6]

  • The N-terminal glycine is not accessible to N-myristoyltransferase (NMT): The surrounding amino acid sequence can influence the recognition and binding of the protein by NMT.

  • Low NMT activity in the expression system: The levels and activity of endogenous NMT can vary between cell types and expression systems.[7]

  • Poor uptake or activation of this compound: The compound needs to be taken up by the cells and converted to its active form, 12-bromododecanoyl-CoA, to be used by NMT.[1]

  • Suboptimal labeling conditions: Factors such as incubation time, concentration of the fatty acid analog, and cell health can significantly impact labeling efficiency.

Q3: I am observing high background or non-specific labeling. How can I reduce it?

High background can be a result of several factors:

  • Excess concentration of this compound: Using too high a concentration can lead to non-enzymatic acylation of proteins or incorporation into lipids, which can interfere with analysis.

  • Contaminants in the this compound stock: Ensure the purity of your labeling reagent.

  • Inadequate washing steps: Thoroughly wash cells or protein lysates after the labeling reaction to remove any unincorporated fatty acid analog.

  • Cell stress or death: Unhealthy cells may exhibit increased non-specific uptake and incorporation of the analog. Ensure optimal cell culture conditions.

Troubleshooting Inconsistent Labeling Results

Issue 1: Low Labeling Efficiency

  • Problem: The protein of interest shows weak or no signal after labeling and detection.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient concentration of this compound Titrate the concentration of this compound. Start with a concentration range of 10-100 µM and optimize for your specific cell line and protein.
Short incubation time Increase the incubation time to allow for sufficient uptake, activation, and incorporation of the fatty acid analog. A time course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal duration.
Low N-myristoyltransferase (NMT) activity If possible, co-express an exogenous NMT to boost the labeling efficiency, particularly in systems with low endogenous NMT levels.[8]
Poor solubility of this compound Ensure the fatty acid is completely dissolved in the appropriate solvent (e.g., DMSO or ethanol) before adding to the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
Competition with endogenous myristic acid Use a serum-free or low-serum medium during the labeling period to reduce the concentration of competing endogenous fatty acids.

Issue 2: High Variability Between Replicates

  • Problem: Significant differences in labeling efficiency are observed across identical experimental setups.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent cell density or health Ensure that all cell cultures are seeded at the same density and are in a similar growth phase (ideally, logarithmic phase) at the start of the experiment. Monitor cell viability.
Inaccurate pipetting of this compound Prepare a master mix of the labeling medium to ensure that each replicate receives the exact same concentration of the fatty acid analog.
Variations in incubation conditions Ensure consistent temperature, CO2 levels, and humidity for all samples during the incubation period.
Inconsistent sample processing Standardize all post-labeling steps, including cell lysis, protein quantification, and sample preparation for analysis.

Quantitative Data Summary

The following table provides an example of expected labeling efficiencies for a myristoylated protein (e.g., Src kinase) metabolically labeled with a myristic acid analog in a mammalian cell line. Please note that these are representative values and the optimal conditions should be determined empirically for each specific experimental system.

This compound Concentration (µM)Incubation Time (hours)Expected Labeling Efficiency (%)
101215 - 25
251230 - 45
501250 - 65
502460 - 75
1002465 - 80

Note: Labeling efficiency can be assessed by various methods, including mass spectrometry (detecting the mass shift corresponding to the incorporation of this compound) or by converting the bromo-group to a detectable tag followed by quantitative analysis (e.g., fluorescence or biotin-based detection).

Experimental Protocols

Metabolic Labeling of a Target Protein with this compound in Cultured Mammalian Cells

This protocol is adapted from methods used for metabolic labeling with "clickable" fatty acid analogs and should be optimized for your specific protein and cell line.

Materials:

  • Mammalian cell line expressing the protein of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate the cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution into serum-free medium to achieve the desired final concentration (e.g., 50 µM). Vortex thoroughly to ensure complete dissolution.

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

    • Add an appropriate volume of cold cell lysis buffer to the cells.

    • Incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard protein assay.

    • The protein lysate is now ready for downstream analysis, such as immunoprecipitation, SDS-PAGE, and mass spectrometry to confirm the incorporation of this compound.

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis CellCulture Cell Culture PrepareMedia Prepare Labeling Medium MetabolicLabeling Metabolic Labeling PrepareMedia->MetabolicLabeling CellLysis Cell Lysis MetabolicLabeling->CellLysis Quantification Protein Quantification CellLysis->Quantification Downstream Downstream Analysis Quantification->Downstream

Caption: Workflow for metabolic protein labeling with this compound.

Src Kinase Activation and Membrane Localization Signaling Pathway

N-myristoylation is a critical modification for the proper localization and function of the non-receptor tyrosine kinase, Src. The myristoyl group anchors Src to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates.

Src_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Src_inactive Inactive Src (Myristoylated) Receptor Receptor Tyrosine Kinase Src_inactive->Receptor Membrane Targeting Src_active Active Src (Myristoylated & Phosphorylated) Downstream Downstream Signaling (e.g., FAK, MAPK pathway) Src_active->Downstream Phosphorylation of Substrates Receptor->Src_active Activation (e.g., dephosphorylation of Tyr527) NMT N-myristoyltransferase + 12-Bromododecanoyl-CoA NMT->Src_inactive Myristoylation Nascent_Src Nascent Src Protein Nascent_Src->NMT N-terminal Glycine

Caption: N-myristoylation dependent membrane localization and activation of Src kinase.

References

Technical Support Center: Improving the Stability of 12-Bromododecanoic Acid-Based Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 12-Bromododecanoic Acid-based bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound used for bioconjugation?

A1: this compound is a bifunctional linker. Its two primary reactive groups are:

  • Carboxylic Acid (-COOH): This group can be activated to form amide or ester bonds with primary amines (e.g., lysine residues on proteins) or hydroxyl groups on biomolecules, respectively.

  • Terminal Bromine (-Br): The bromine atom on the twelfth carbon is a leaving group, making this position susceptible to nucleophilic substitution by thiol groups (e.g., from cysteine residues) or other nucleophiles on the target biomolecule.

Q2: Which bond is more stable in a bioconjugate: an amide or an ester linkage?

A2: Amide bonds are significantly more stable than ester bonds. The resonance stabilization of the amide bond makes it less susceptible to hydrolysis under physiological conditions. Esters, while easier to form in some cases, are more prone to both chemical and enzymatic hydrolysis, which can lead to premature cleavage of the bioconjugate.

Q3: What are the common challenges when using EDC/NHS chemistry to conjugate this compound?

A3: Common challenges with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester of this compound is susceptible to hydrolysis in aqueous solutions. This competes with the desired reaction with the amine on the biomolecule, reducing conjugation efficiency.

  • Low conjugation efficiency: This can be due to a variety of factors, including suboptimal pH, insufficient reagent concentrations, or steric hindrance at the conjugation site.

  • Precipitation of the bioconjugate: The long hydrophobic alkyl chain of this compound can decrease the solubility of the resulting bioconjugate, leading to aggregation and precipitation.

  • Side reactions: Undesirable side reactions can occur, such as the formation of N-acylurea byproducts, which are stable and unreactive.

Q4: How can I monitor the stability of my this compound-based bioconjugate?

A4: Stability can be assessed using a variety of analytical techniques, including:

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To detect aggregation or fragmentation of the bioconjugate over time.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact bioconjugate from the unconjugated biomolecule and linker, as well as to detect any degradation products.

  • Mass Spectrometry (MS): To confirm the identity of the bioconjugate and its degradation products.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the integrity of the protein component of the bioconjugate.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution
Suboptimal pH for EDC/NHS reaction The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with a primary amine is more efficient at a slightly basic pH (7.2-8.5). Consider a two-step reaction where the activation is performed at a lower pH before adjusting the pH for the conjugation step.
Hydrolysis of EDC or NHS-ester Prepare fresh solutions of EDC and NHS immediately before use. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
Insufficient molar excess of linker or coupling reagents Increase the molar ratio of this compound, EDC, and NHS relative to the biomolecule. Titrate the ratios to find the optimal balance between conjugation efficiency and potential for aggregation.
Steric hindrance at the conjugation site If targeting a specific residue, ensure it is accessible. Consider using a linker with a longer spacer arm if steric hindrance is a significant issue.
Buffer incompatibility Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) as they will compete in the reaction. MES, HEPES, and phosphate buffers are generally suitable.
Problem 2: Bioconjugate Aggregation and Precipitation
Possible Cause Recommended Solution
Increased hydrophobicity from the linker The long alkyl chain of this compound significantly increases the hydrophobicity of the bioconjugate. Perform the conjugation reaction in a buffer containing a mild non-ionic surfactant (e.g., Tween-20) or an organic co-solvent (e.g., DMSO, DMF) to improve solubility.
High degree of conjugation A high number of attached linker molecules can lead to aggregation. Reduce the molar excess of the linker and coupling reagents to lower the degree of labeling.
Suboptimal buffer conditions The pH and ionic strength of the buffer can influence protein solubility. Screen different buffer conditions to find one that minimizes aggregation.
Protein instability The conjugation process itself might destabilize the protein. Ensure the protein is stable in the chosen reaction buffer and conditions.
Problem 3: Instability of the Bioconjugate (Cleavage of the Linker)
Possible Cause Recommended Solution
Hydrolysis of an ester linkage If an ester bond was formed, it is susceptible to hydrolysis, especially at basic pH. For improved stability, design the conjugation strategy to form a more stable amide bond.
Enzymatic degradation If the bioconjugate is used in a biological system, it may be subject to cleavage by esterases or other enzymes. The stability in relevant biological media (e.g., serum, plasma) should be tested.
Cleavage of the carbon-bromine bond The C-Br bond can be susceptible to nucleophilic attack, especially by thiols. If the intended application involves a reducing environment or the presence of free thiols, this bond may not be stable. Consider alternative chemistries if this is a concern.

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of NHS-Esters

pHHalf-life of NHS-ester
7.0Several hours
8.0~1 hour
8.5~30 minutes
9.0~10 minutes

Note: These are approximate values and can vary depending on the specific molecule and buffer conditions.

Table 2: Relative Stability of Amide vs. Ester Bonds to Hydrolysis

Bond TypeRelative StabilityCommon Causes of Cleavage
Amide HighExtreme pH (strong acid or base), specific proteases
Ester Low to ModerateMildly basic pH, esterase enzymes

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM MES, pH 6.0)

  • This compound

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0

  • Conjugation Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Activate this compound: a. In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to an appropriate volume of Activation Buffer. b. Add a 1.5-fold molar excess of NHS and EDC over the this compound. c. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the protein: a. Add the activated this compound solution to the protein solution in Conjugation Buffer. The final protein concentration should be in the range of 1-10 mg/mL. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purify the bioconjugate: Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize the conjugate: Determine the degree of labeling and confirm the integrity of the bioconjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC, SDS-PAGE, Mass Spectrometry).

Protocol 2: Stability Assessment of the Bioconjugate

This protocol outlines a general procedure for assessing the stability of the purified bioconjugate.

Materials:

  • Purified bioconjugate

  • Incubation buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Biological medium (e.g., human serum, plasma)

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Procedure:

  • Incubation: a. Aliquot the purified bioconjugate into different tubes. b. Dilute the bioconjugate to a final concentration in the different incubation buffers and biological media. c. Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-point analysis: a. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each incubation tube. b. If incubated in a biological medium, the sample may need to be processed to remove other proteins before analysis (e.g., by precipitation or affinity capture). c. Analyze the samples by a suitable stability-indicating method, such as RP-HPLC, to quantify the amount of intact bioconjugate and any degradation products.

  • Data analysis: a. Plot the percentage of intact bioconjugate remaining over time. b. Determine the half-life of the bioconjugate under each condition.

Visualizations

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification linker 12-Bromododecanoic Acid reagents EDC + NHS in MES Buffer (pH 6.0) linker->reagents activated_linker Activated NHS-Ester reagents->activated_linker 15-30 min, RT reaction Mix in PBS (pH 7.5) activated_linker->reaction protein Protein (with Lysine residues) protein->reaction conjugate Bioconjugate reaction->conjugate 2h, RT or O/N, 4°C quench Quench (e.g., Tris) conjugate->quench purify Purification (Desalting/Dialysis) quench->purify final_product Purified Bioconjugate purify->final_product

Caption: Workflow for the conjugation of this compound to a protein.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Conjugation Yield fresh_reagents Are EDC/NHS solutions fresh? start->fresh_reagents prepare_fresh Prepare fresh EDC/NHS immediately before use. fresh_reagents->prepare_fresh No molar_ratio Is molar ratio of linker/reagents sufficient? fresh_reagents->molar_ratio Yes increase_ratio Increase molar excess of linker and reagents. molar_ratio->increase_ratio No ph_check Is the pH optimal for activation and conjugation? molar_ratio->ph_check Yes adjust_ph Use two-step pH adjustment: pH 6.0 for activation, pH 7.5 for conjugation. ph_check->adjust_ph No buffer_check Does the buffer contain interfering nucleophiles? ph_check->buffer_check Yes change_buffer Use a non-interfering buffer (e.g., MES, HEPES, PBS). buffer_check->change_buffer Yes end_node end_node buffer_check->end_node No

Caption: Troubleshooting decision tree for low conjugation yield.

Caption: Degradation pathways for this compound bioconjugates.

strategies to minimize non-specific binding in experiments with 12-Bromododecanoic Acid probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments utilizing 12-Bromododecanoic Acid probes.

Troubleshooting Guide: Minimizing Non-Specific Binding

Non-specific binding can be a significant challenge in affinity purification and pull-down assays, leading to high background and false-positive results. The hydrophobic nature of this compound can exacerbate these issues. This guide addresses common problems and provides targeted solutions.

Table 1: Troubleshooting Common Issues in this compound Probe Experiments

Issue Potential Cause Recommended Solution & Quantitative Guidance
High Background Signal / Many Non-Specific Proteins 1. Insufficient Blocking: Unoccupied sites on the affinity beads bind non-specifically to proteins in the lysate.[1]Optimize Blocking: - Blocking Agent: Use Bovine Serum Albumin (BSA) at a concentration of 1-5% in your binding buffer.[2] For particularly stubborn hydrophobic interactions, consider using a non-protein-based blocking agent like polyvinylpyrrolidone (PVP). - Incubation Time & Temperature: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[1]
2. Ineffective Washing: Wash steps are not stringent enough to remove weakly bound, non-specific proteins.[2][3]Optimize Wash Buffers: - Detergent: Incorporate a non-ionic or zwitterionic detergent in your wash buffer. Start with 0.05% - 0.2% Tween-20 or Triton X-100.[4] For stronger hydrophobic interactions, consider detergents like CHAPS or octyl-glucoside.[5] - Salt Concentration: Increase the salt concentration (e.g., NaCl) in a step-wise manner from 150 mM up to 500 mM to disrupt ionic interactions.[4] - Number of Washes: Increase the number of wash steps from 3 to 5, with a sufficient volume to fully resuspend the beads each time.[6]
3. Hydrophobic Interactions: The long alkyl chain of the this compound probe and the bead matrix can non-specifically bind to hydrophobic proteins.Modify Buffers to Reduce Hydrophobicity: - Additives: Include additives like glycerol (up to 20%) or ethylene glycol in your binding and wash buffers to reduce non-specific hydrophobic interactions.[4] - Detergent Choice: Use non-ionic detergents that can help to shield hydrophobic surfaces.[7]
Low or No Yield of Target Protein 1. Inefficient Immobilization of Probe: The this compound probe is not effectively coupled to the affinity beads.Verify Probe Immobilization: - Confirm the coupling chemistry is appropriate for the functional group on your beads (e.g., amine-reactive beads for the carboxylic acid group of the probe after activation). - Quantify the amount of immobilized probe if possible using analytical techniques.
2. Harsh Washing Conditions: The washing steps are too stringent and are stripping the target protein from the probe.Adjust Wash Buffer Stringency: - Decrease the detergent and/or salt concentration in your wash buffer. - Reduce the number and/or duration of the wash steps.
3. Inefficient Elution: The elution conditions are not sufficient to break the interaction between the probe and the target protein.Optimize Elution: - If using a competitive elution strategy, increase the concentration of the competitor. - For non-specific elution, try a lower pH (e.g., 0.1 M glycine, pH 2.5-3.0) or a buffer containing a denaturant (e.g., SDS).[8] Neutralize low pH fractions immediately with a Tris-based buffer.[8]
Inconsistent Results 1. Variability in Lysate Preparation: Differences in cell lysis and protein concentration can affect binding.Standardize Lysate Preparation: - Ensure complete cell lysis to release target proteins. Sonication on ice can be beneficial.[3] - Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay) and use a consistent amount for each experiment. A good starting point is at least 1 mg of total protein.[7]
2. Probe Instability: The this compound probe may be degrading over time.Proper Probe Storage: - Store the probe according to the manufacturer's instructions, typically protected from light and moisture. - Prepare fresh working solutions of the probe for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best type of bead to use for immobilizing this compound?

A1: The choice of beads depends on the immobilization chemistry you plan to use. For the carboxylic acid group of this compound, amine-functionalized beads are a common choice. The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with the amine groups on the beads. Magnetic beads are often preferred for pull-down assays as they are less prone to non-specific binding and allow for easier washing steps compared to agarose beads.[2]

Q2: How can I be sure that the proteins I've identified are specific binders to the this compound probe and not just the beads or linker?

A2: Proper controls are crucial to differentiate between specific and non-specific binding.[4] You should include the following controls in your experiment:

  • Beads alone control: Incubate your cell lysate with beads that have not been coupled to the this compound probe but have undergone the same blocking procedure. This will identify proteins that bind non-specifically to the bead matrix.

  • Unrelated molecule control: If possible, immobilize a molecule with similar chemical properties to this compound but that is not expected to bind your target protein. This helps to identify proteins that bind non-specifically to long-chain fatty acids.

Q3: Which detergents are compatible with downstream mass spectrometry analysis?

A3: Many common detergents, like Triton X-100 and Tween-20, can interfere with mass spectrometry.[2] If you plan to identify your pulled-down proteins by mass spectrometry, it is advisable to use MS-compatible detergents. Several options are available:

  • Acid-labile surfactants: These detergents, such as RapiGest SF and PPS Silent Surfactant, can be cleaved at low pH, and their degradation products do not interfere with LC-MS.[9][10]

  • Non-ionic detergents with good chromatographic properties: Detergents like n-dodecyl-β-D-maltoside (DDM) and octyl-glucoside have been shown to have less of an ion suppression effect in MS compared to PEG-containing detergents.[5][7]

  • Detergent removal strategies: If you must use a non-MS-compatible detergent, there are methods to remove it before MS analysis, such as protein precipitation or using detergent removal spin columns.

Q4: Can I reuse my this compound-coupled beads?

A4: The reusability of your affinity resin depends on the stability of the immobilized probe and the harshness of the elution conditions. If you use gentle elution methods, you may be able to reuse the beads. However, if harsh denaturing conditions are required to elute your target protein, this can lead to the denaturation of the probe or the blocking proteins, reducing the binding capacity in subsequent uses. It is recommended to test the efficiency of reused beads in a small-scale experiment before applying them to precious samples.

Experimental Protocols

This section provides a detailed methodology for a pull-down assay using a this compound probe. This protocol is a starting point and should be optimized for your specific experimental system.

Protocol 1: Immobilization of this compound on Amine-Functionalized Magnetic Beads

  • Bead Preparation: Resuspend the amine-functionalized magnetic beads in the vial. Transfer 50 µL of the bead slurry to a microcentrifuge tube.

  • Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three times with 500 µL of activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of Carboxylic Acid: Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in activation buffer. Add 100 µL of the EDC/NHS solution to the this compound solution (e.g., 1 mM in a suitable organic solvent like DMSO, then diluted in activation buffer). Incubate for 15-30 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the washed beads. Incubate for 2-4 hours at room temperature with gentle rotation.

  • Quenching: Pellet the beads on a magnetic rack and discard the supernatant. Add 500 µL of quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) and incubate for 30 minutes to block any remaining active sites.

  • Final Washes: Wash the beads three times with 1 mL of PBS containing 0.05% Tween-20.

  • Storage: Resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Pull-Down Assay with Immobilized this compound Probe

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Keep the lysate on ice. Sonicate briefly to shear DNA and reduce viscosity.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended): To 1 mg of total protein lysate, add 20 µL of uncoupled, blocked magnetic beads. Incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.

  • Binding: Transfer the pre-cleared lysate to a new tube containing the this compound-coupled beads (and your negative control beads in a separate tube). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Tween-20 and 300 mM NaCl). For each wash, resuspend the beads completely and incubate for 5 minutes before pelleting.

  • Elution: After the final wash, remove all residual wash buffer. Add 50 µL of elution buffer (e.g., 1x SDS-PAGE loading buffer for Western blot analysis, or an MS-compatible elution buffer like 0.1 M glycine pH 2.5 for mass spectrometry).

  • Sample Analysis: If using SDS-PAGE loading buffer, heat the samples at 95°C for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or protein staining. For mass spectrometry, neutralize the low pH eluate and proceed with your sample preparation protocol.

Visualizations

Experimental_Workflow cluster_preparation Probe Immobilization cluster_pulldown Pull-Down Assay cluster_analysis Analysis Bead_Prep Bead Preparation & Washing Activation Probe Activation (EDC/NHS) Bead_Prep->Activation Coupling Coupling to Beads Activation->Coupling Quenching Quenching & Final Washes Coupling->Quenching Binding Binding to Probe-Coupled Beads Quenching->Binding Immobilized Probe Lysate_Prep Cell Lysate Preparation Pre_Clearing Pre-Clearing Lysate Lysate_Prep->Pre_Clearing Pre_Clearing->Binding Washing Wash Steps Binding->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Eluted Proteins Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Troubleshooting_Logic Start High Non-Specific Binding Observed Check_Blocking Is Blocking Sufficient? Start->Check_Blocking Check_Washing Are Wash Steps Stringent Enough? Check_Blocking->Check_Washing Yes Optimize_Blocking Increase Blocking Time/Concentration (e.g., 1-5% BSA, 2h RT) Check_Blocking->Optimize_Blocking No Check_Controls Are Controls Clean? Check_Washing->Check_Controls Yes Optimize_Washing Increase Detergent/Salt Concentration (e.g., 0.1% Tween-20, 300-500mM NaCl) Check_Washing->Optimize_Washing No Review_Controls Analyze Bead-Only & Unrelated Molecule Controls Check_Controls->Review_Controls No Success Reduced Non-Specific Binding Check_Controls->Success Yes Optimize_Blocking->Check_Washing Additives Add Hydrophobicity Reducers (e.g., Glycerol) Optimize_Washing->Additives Additives->Check_Controls Review_Controls->Success

References

Technical Support Center: Navigating Reactions with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-Bromododecanoic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance, encountered during its use in synthesis.

Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance can significantly impact reaction rates and yields when working with the long alkyl chain of this compound. Below are common issues and recommended solutions.

Issue 1: Low Yield in Esterification Reactions

  • Question: I am attempting to esterify this compound with a secondary or bulky alcohol, and I am consistently obtaining low yields. What can I do to improve the conversion rate?

  • Answer: Steric hindrance from both the long alkyl chain of the acid and the bulky alcohol can slow down the reaction. Here are several strategies to overcome this:

    • Choice of Catalyst: Standard acid catalysts like sulfuric acid may not be sufficient. Consider using a stronger acid catalyst or a solid-supported catalyst to improve efficiency.

    • Use of a Coupling Agent: Employing a coupling agent can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

    • Dean-Stark Apparatus: To drive the equilibrium towards the product, ensure the removal of water, a byproduct of the reaction, by using a Dean-Stark trap.

    • Alternative Methods: For particularly hindered alcohols, consider converting this compound to its more reactive acid chloride first, followed by reaction with the alcohol.

Issue 2: Incomplete Amide Bond Formation

  • Question: My amide synthesis using this compound and a sterically hindered amine is stalling, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: Amide bond formation with sterically demanding substrates is a common challenge. The following approaches can improve your reaction outcome:

    • Potent Coupling Reagents: Utilize more powerful coupling reagents that are known to be effective for hindered substrates. Reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like DCC or EDC in these cases.

    • Reaction Conditions: Increasing the reaction temperature and extending the reaction time can help overcome the activation energy barrier imposed by steric hindrance.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are often good choices for amide coupling reactions.

    • Use of Additives: The addition of a catalyst such as DMAP or an auxiliary nucleophile like HOBt or HOAt can accelerate the reaction.

Issue 3: Slow or No Nucleophilic Substitution at the Bromine Terminus

  • Question: I am trying to perform a nucleophilic substitution (SN2) reaction on the bromine of this compound, but the reaction is very slow or does not proceed. Is this due to steric hindrance?

  • Answer: While the primary bromide at the end of the C12 chain is generally accessible, several factors could be hindering the reaction:

    • Intramolecular Interactions: The carboxylic acid group can potentially interfere with the reaction at the other end of the molecule. It is highly recommended to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before attempting the nucleophilic substitution. This prevents the acidic proton from interfering with basic nucleophiles and reduces potential intramolecular interactions.

    • Phase Transfer Catalysis: If your nucleophile is an ionic species with poor solubility in the organic solvent, a phase transfer catalyst (PTC) can be highly effective.[1] A PTC, such as a quaternary ammonium salt, can transport the nucleophile into the organic phase where the reaction occurs, significantly increasing the reaction rate.[1]

    • Solvent Effects: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The primary challenge is often related to steric hindrance due to its long, flexible alkyl chain. This can affect the accessibility of the reactive sites—the carboxylic acid and the terminal bromide—to other molecules, potentially leading to slower reaction rates and lower yields, especially when reacting with bulky substrates.

Q2: Is it necessary to protect the carboxylic acid group of this compound before performing reactions at the bromine terminus?

A2: Yes, in many cases, it is highly advisable. The acidic proton of the carboxylic acid can react with basic nucleophiles, and the carboxylate anion can potentially act as an intramolecular nucleophile. Protecting the carboxylic acid as an ester minimizes these side reactions and often leads to cleaner reactions and higher yields for substitutions at the bromine.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. It is a solid at room temperature.

Q4: Can I use this compound in aqueous media?

A4: Due to its long hydrophobic alkyl chain, this compound has very low solubility in water. Reactions are typically carried out in organic solvents. For reactions involving aqueous-soluble nucleophiles, phase transfer catalysis is a suitable strategy.[1]

Quantitative Data Summary

The following tables summarize typical yields for common reactions involving this compound under different conditions.

Table 1: Esterification of this compound

AlcoholCatalyst/MethodSolventTemperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄ (cat.)Methanol (excess)Reflux12~95
EthanolAmberlyst 15Toluene802485-90
IsopropanolDCC/DMAPDichloromethane251675-85
tert-ButanolAcid ChloridePyridine2524~70

Table 2: Amide Synthesis from this compound

AmineCoupling ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzylamineEDC/HOBtDMF2512>90
DiethylamineHATUNMP251880-88
AnilineAcid ChloridePyridine0 to 256~85
tert-ButylamineCOMUDMF502465-75

Table 3: Nucleophilic Substitution on this compound Derivatives

SubstrateNucleophileCatalyst/ConditionsSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 12-bromododecanoateNaN₃Tetrabutylammonium bromideToluene/Water9012>95
Ethyl 12-bromododecanoateKCN18-Crown-6AcetonitrileReflux24~90
This compoundNaI-AcetoneReflux48~60 (lower due to unprotected acid)

Key Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add an excess of methanol to act as both the reactant and the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 12-bromododecanoate. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Amide Synthesis using this compound and Benzylamine with EDC/HOBt

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-benzyl-12-bromododecanamide.

Protocol 3: Nucleophilic Substitution on Ethyl 12-bromododecanoate using Phase Transfer Catalysis

  • Setup: In a round-bottom flask, combine ethyl 12-bromododecanoate (1.0 eq), sodium azide (1.5 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

  • Solvent: Add a biphasic solvent system, for example, toluene and water.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 12-azidododecanoate.

Visualizations

experimental_workflow cluster_esterification Esterification Troubleshooting start_ester Low Yield in Esterification q1_ester Bulky Alcohol? start_ester->q1_ester sol1_ester Use Stronger Catalyst q1_ester->sol1_ester Yes sol2_ester Use Coupling Agent q1_ester->sol2_ester Yes sol3_ester Convert to Acid Chloride q1_ester->sol3_ester Yes

Caption: Decision workflow for troubleshooting low yields in esterification.

signaling_pathway cluster_amide Amide Synthesis Strategy Acid This compound CouplingReagent Potent Coupling Reagent (e.g., HATU, COMU) Acid->CouplingReagent Amine Sterically Hindered Amine Amine->CouplingReagent Product Amide Product CouplingReagent->Product Improved Yield

Caption: Strategy for sterically hindered amide synthesis.

logical_relationship cluster_SN2 Logic for Nucleophilic Substitution Start Reaction at Bromine Terminus Protect Protect Carboxylic Acid (Esterification) Start->Protect SN2_Reaction SN2 Reaction with Nucleophile Protect->SN2_Reaction PTC Use Phase Transfer Catalyst (if needed) SN2_Reaction->PTC FinalProduct Substituted Product PTC->FinalProduct

References

Validation & Comparative

validating the incorporation of 12-Bromododecanoic Acid into proteins via mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on validating protein acylation. This guide objectively compares established methodologies, provides detailed experimental protocols, and includes supporting data for informed decision-making in proteomics research.

The covalent attachment of fatty acids to proteins, a post-translational modification known as acylation, plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization. Dysregulation of protein acylation has been implicated in numerous diseases, making the accurate identification and quantification of these modifications a critical aspect of modern drug discovery and biomedical research. While various techniques exist for studying protein acylation, mass spectrometry has emerged as the gold standard for its sensitivity, specificity, and ability to pinpoint the exact sites of modification.

This guide provides a comparative overview of the leading methods for validating protein acylation by mass spectrometry. We will delve into the experimental workflows, compare their performance based on published data, and offer detailed protocols to aid in the design and execution of your research.

Comparing the Tools of the Trade: Acyl-Biotin Exchange vs. Metabolic Labeling

Two primary strategies dominate the landscape of protein acylation analysis by mass spectrometry: Acyl-Biotin Exchange (ABE) and Metabolic Labeling with chemical reporters. Each approach offers distinct advantages and is suited to different experimental questions.

FeatureAcyl-Biotin Exchange (ABE)Metabolic Labeling with Chemical Reporters (e.g., Alkyne/Azide Analogs)
Principle Chemical-based enrichment of endogenously acylated proteins. Free thiols are blocked, acyl groups are cleaved, and the newly exposed thiols are tagged with biotin for affinity purification.Biosynthetic incorporation of a fatty acid analog containing a bioorthogonal handle (e.g., alkyne or azide) into proteins in living cells. The handle is then used for "click chemistry" ligation to a reporter tag (e.g., biotin or fluorophore).
Applicability Applicable to any biological sample, including tissues and cell lysates, without the need for live cells.Requires metabolically active cells or organisms that can incorporate the fatty acid analog.
Temporal Resolution Provides a snapshot of the acylation status at the time of cell lysis.Allows for pulse-chase experiments to study the dynamics of protein acylation and deacylation.
Specificity Can enrich for any thioester-linked modification, potentially including non-acylated proteins. Careful optimization is required to minimize background.Highly specific for proteins that are actively acylated during the labeling period. Can distinguish between different types of fatty acid modifications by using analogs of varying chain lengths.
Quantitative Analysis Can be coupled with label-free or isotopic labeling (e.g., iTRAQ, TMT) for quantitative comparisons between samples.Naturally lends itself to quantitative analysis using stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative proteomics techniques.
Identified Acylated Proteins Has been used to identify thousands of S-acylated proteins in various cell types.A powerful approach for identifying newly synthesized and acylated proteins, revealing dynamic changes in the acyl-proteome.

A Note on 12-Bromododecanoic Acid (12-BDA)

While the initial query concerned the use of this compound (12-BDA) for validating protein acylation, a thorough review of the scientific literature reveals that 12-BDA is not a commonly used chemical reporter for this application. The primary challenge lies in the lack of a bioorthogonal reaction for the bromo group that would allow for the specific and efficient attachment of a reporter tag in a complex biological milieu. Established bioorthogonal chemistries, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), are preferred due to their high specificity and biocompatibility. Halogenated compounds can also exhibit cellular toxicity and undergo metabolic processing that may lead to off-target labeling, further complicating their use as specific probes. Therefore, this guide focuses on the validated and widely adopted methods for studying protein acylation.

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and their applications, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_abe Acyl-Biotin Exchange (ABE) Workflow cluster_metabolic Metabolic Labeling Workflow abe_start Cell or Tissue Lysate block Block free thiols (e.g., NEM) abe_start->block cleave Cleave thioester bonds (Hydroxylamine) block->cleave tag Tag new thiols (Biotin-HPDP) cleave->tag enrich Streptavidin Affinity Purification tag->enrich digest On-bead or in-gel -Trypsin Digestion enrich->digest ms LC-MS/MS Analysis digest->ms meta_start Live Cells labeling Metabolic Labeling (Alkyne-Fatty Acid) meta_start->labeling lyse Cell Lysis labeling->lyse click Click Chemistry (Azide-Biotin) lyse->click enrich_meta Streptavidin Affinity Purification click->enrich_meta digest_meta On-bead or in-gel -Trypsin Digestion enrich_meta->digest_meta ms_meta LC-MS/MS Analysis digest_meta->ms_meta

A simplified comparison of the Acyl-Biotin Exchange and Metabolic Labeling workflows.

signaling_pathway receptor GPCR g_protein G Protein (Gα) receptor->g_protein Activation palmitoylation S-Palmitoylation g_protein->palmitoylation enzyme Palmitoyltransferase (DHHC) enzyme->palmitoylation effector Effector Protein localization Membrane Localization and Signaling effector->localization membrane Plasma Membrane palmitoylation->effector

A representative signaling pathway involving S-palmitoylation for protein localization.

Detailed Experimental Protocols

Acyl-Biotin Exchange (ABE) Protocol
  • Protein Extraction and Thiol Blocking:

    • Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

    • Precipitate proteins to remove excess NEM.

  • Thioester Cleavage:

    • Resuspend the protein pellet in a buffer containing hydroxylamine, which specifically cleaves thioester bonds, exposing the previously acylated cysteine residues. A parallel control sample treated without hydroxylamine is crucial.

  • Biotinylation of Newly Exposed Thiols:

    • Incubate the samples with a thiol-reactive biotinylating reagent, such as HPDP-biotin, to label the newly exposed cysteines.

  • Affinity Purification:

    • Enrich the biotinylated proteins using streptavidin-conjugated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Labeling with Alkyne-Fatty Acid Analogs Protocol
  • Metabolic Labeling:

    • Culture cells in a medium supplemented with a fatty acid analog containing an alkyne group (e.g., 17-octadecynoic acid). The labeling time will depend on the turnover rate of the acylation event of interest.

  • Cell Lysis:

    • Harvest and lyse the cells in a suitable lysis buffer.

  • Click Chemistry Reaction:

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction by adding an azide-functionalized biotin tag, a copper(I) source (e.g., CuSO4 and a reducing agent), and a copper-chelating ligand to the cell lysate.

  • Affinity Purification:

    • Enrich the biotinylated proteins using streptavidin-conjugated beads.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the captured proteins or perform on-bead tryptic digestion.

    • Analyze the peptide mixture by LC-MS/MS.

Conclusion

The validation of protein acylation through mass spectrometry is a powerful approach to unraveling the complexities of cellular regulation. Both Acyl-Biotin Exchange and Metabolic Labeling with chemical reporters offer robust and complementary strategies for identifying and quantifying acylated proteins. The choice of method will ultimately depend on the specific biological question, the available sample types, and the desired level of temporal resolution. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate workflow to advance their understanding of the critical role of protein acylation in health and disease.

A Head-to-Head Comparison: 12-Bromododecanoic Acid versus Azido-Functionalized Fatty Acids for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemical probe is paramount. This guide provides an objective comparison of two key starting materials for generating clickable fatty acid probes: 12-bromododecanoic acid and pre-functionalized azido fatty acids. We present a detailed analysis of their synthetic pathways, performance in click chemistry, and potential challenges, supported by experimental data and protocols to inform your selection process.

The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the study of biological systems. By introducing a small, bioorthogonal handle—either an azide or an alkyne—into a biomolecule of interest, researchers can selectively tag and visualize, or isolate and identify, these molecules within complex cellular environments. Fatty acids, being central to numerous cellular processes, are prime candidates for such labeling strategies. While azido-functionalized fatty acids are readily available, utilizing a more fundamental building block like this compound presents an alternative route that offers both flexibility and potential cost-effectiveness. This guide will dissect the advantages and disadvantages of each approach.

Performance Comparison at a Glance

The decision to start with this compound or an azido-functionalized fatty acid hinges on a trade-off between upfront convenience and the flexibility of in-house synthesis. The following table summarizes the key performance metrics for each approach.

FeatureThis compound RouteAzido-Functionalized Fatty Acid RouteSupporting Data Insights
Synthetic Steps 1-2 steps to generate clickable probe0 (Commercially available)Synthesis from this compound adds time and requires purification.
Versatility Can be converted to either an azide or an alkyne probe.Limited to azide functionality.Provides greater experimental flexibility.
Click Reaction Rate Dependent on the synthesized probe (alkyne or azide). Alkyne reactivity can be tuned.Generally high and reliable.The structure of the alkyne has a more significant impact on the CuAAC reaction rate than the azide.
Potential Side Reactions If converted to an alkyne, can react with thiols (e.g., cysteine) in biological systems.Azides are generally more bioorthogonal with fewer side reactions reported in live cells.Alkyne probes can lead to background signal from off-target reactions.
Stability The C-Br bond is stable but susceptible to nucleophilic substitution. The resulting azide or alkyne has its own stability profile.Alkyl azides are generally stable in biological media but can be sensitive to light and require careful handling.The choice of functional group impacts the overall stability of the probe in a biological context.
Cost-Effectiveness Potentially more cost-effective for large-scale production due to the lower cost of the starting material.Higher upfront cost for the pre-functionalized molecule.Cost savings depend on the scale of the experiment and the efficiency of the in-house synthesis.

From Precursor to Probe: Synthetic Pathways

The utility of this compound lies in its capacity to be converted into either an azide or an alkyne, the two partners in the most common click reaction.

SynthesisPathways cluster_bromo Starting Material cluster_azido Azide Probe Synthesis cluster_alkyne Alkyne Probe Synthesis This compound This compound 12-Azidododecanoic Acid 12-Azidododecanoic Acid This compound->12-Azidododecanoic Acid Nucleophilic Substitution (NaN3) Dodec-11-ynoic Acid Dodec-11-ynoic Acid This compound->Dodec-11-ynoic Acid Multi-step Synthesis

Caption: Synthetic routes from this compound to clickable probes.

Experimental Protocols

Protocol 1: Synthesis of 12-Azidododecanoic Acid from this compound

This protocol describes the nucleophilic substitution of the bromide with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 12-azidododecanoic acid.

  • Purify the product by column chromatography on silica gel.

Expected Yield: 85-95%

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling

This protocol outlines a general procedure for the click reaction between an azido-functionalized fatty acid and an alkyne-containing reporter molecule (e.g., a fluorophore).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_product Product Azido-Fatty Acid Azido-Fatty Acid Reaction Mixture Reaction Mixture Azido-Fatty Acid->Reaction Mixture Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->Reaction Mixture CuSO4 CuSO4 CuSO4->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Reaction Mixture Labeled Fatty Acid Labeled Fatty Acid Reaction Mixture->Labeled Fatty Acid Incubation

Caption: General workflow for a CuAAC reaction.

Materials:

  • Azido-functionalized fatty acid (e.g., 12-azidododecanoic acid)

  • Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare a reaction mixture containing the azido-functionalized fatty acid and the alkyne-functionalized reporter in your desired buffer.

  • To the reaction mixture, add the THPTA ligand stock solution.

  • Add the CuSO₄ stock solution and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.

  • The labeled fatty acid can then be used for downstream applications or purified to remove excess reagents.

Discussion of Advantages and Disadvantages

Using this compound:

The primary advantage of starting with this compound is the flexibility it offers. Researchers can synthesize either the azide or the alkyne derivative, allowing them to choose the click chemistry partner that best suits their experimental design. For instance, if the biological target is labeled with an azide, an alkyne-functionalized fatty acid is required, and vice versa. This adaptability can be crucial for complex experimental setups. Furthermore, for laboratories conducting large-scale studies, the cost-effectiveness of synthesizing probes from a cheaper starting material can be a significant factor.

However, this approach is not without its drawbacks. The additional synthetic steps require time, resources, and expertise in organic synthesis. The purification of the final product is also a critical step that can impact the overall yield and purity of the probe. When synthesizing an alkyne-functionalized probe, there is a higher potential for side reactions in biological systems. Terminal alkynes have been shown to react with free thiols on proteins, such as cysteine residues, which can lead to non-specific labeling and increased background signals.

Using Azido-Functionalized Fatty Acids:

The most significant advantage of using commercially available azido-functionalized fatty acids is convenience . These probes are ready to use, saving considerable time and effort in the laboratory. This is particularly beneficial for researchers who may not have access to extensive synthetic chemistry facilities or expertise. Azides are also generally considered more bioorthogonal than terminal alkynes, with a lower propensity for side reactions in cellular environments. This can lead to cleaner experiments with a better signal-to-noise ratio.

The main disadvantage is the lack of flexibility . The researcher is committed to using an azide probe, which dictates that the corresponding biological target or reporter molecule must contain an alkyne. Additionally, the upfront cost of purchasing pre-functionalized fatty acids is typically higher than that of the bromo- precursor.

Conclusion

The choice between using this compound and a pre-functionalized azido fatty acid for click chemistry applications is a strategic one that depends on the specific needs and resources of the research project.

  • For laboratories with synthetic capabilities and a need for experimental flexibility or large quantities of probes, starting with this compound is a compelling and cost-effective option. The ability to generate either azide or alkyne probes provides a significant advantage in designing complex biological experiments.

  • For researchers prioritizing speed, convenience, and minimizing potential background from side reactions, commercially available azido-functionalized fatty acids are the preferred choice. Their ready-to-use nature and high bioorthogonality streamline the experimental workflow and can lead to more reliable results, particularly in sensitive imaging applications.

By carefully considering the factors outlined in this guide, researchers can make an informed decision that best aligns with their experimental goals and available resources, ultimately leading to more robust and insightful scientific discoveries.

A Comparative Guide to the Surface Coverage of Self-Assembled Monolayers from Brominated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Brominated fatty acids are a class of molecules of significant interest for forming SAMs due to the reactive nature of the terminal bromine atom, which can serve as a versatile handle for subsequent chemical modifications. This guide provides a comparative overview of the factors influencing the surface coverage of SAMs derived from different brominated fatty acids, supported by experimental data and detailed methodologies.

Comparison of Surface Coverage: Expected Trends

Longer alkyl chains in fatty acid SAMs generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules. This trend is expected to hold for brominated fatty acids as well. A higher packing density translates to a greater number of molecules per unit area, thus enhancing the overall surface coverage.

Brominated Fatty Acid (Example)Alkyl Chain LengthExpected Packing DensityExpected Surface Coverage
ω-Bromo-undecanoic Acid (C11)ShorterLowerLower
ω-Bromo-dodecanoic Acid (C12)LongerHigherHigher
ω-Bromo-hexadecanoic Acid (C16)LongestHighestHighest

Case Study: Characterization of a Brominated Organic Monolayer

A detailed study on the self-assembled monolayer of 4-bromostyrene on a Si(111) surface provides valuable insights into the characterization of brominated organic films. While not a fatty acid, this study offers a comprehensive experimental approach and quantitative data on surface coverage.

ParameterValue
Molecule 4-Bromostyrene
Substrate Si(111)
SAM Thickness 8.50 Å
Molecular Coverage 46% of surface silicon atoms
Bromine Atomic Coverage 50%
Molecular Tilt Angle ~17°

Data sourced from a study on the structural characterization of 4-bromostyrene SAMs on Si(111).

Experimental Protocols

The following protocols outline the key steps for the formation and characterization of self-assembled monolayers from brominated fatty acids.

I. Substrate Preparation
  • Cleaning: The substrate (e.g., silicon wafer, gold-coated mica) is first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.

  • Surface Activation: For silicon substrates, a native oxide layer is typically grown by exposure to UV/ozone or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). For gold substrates, a fresh gold surface can be prepared by thermal evaporation.

  • Hydrogen Termination (for Silicon): To create a reactive surface for hydrosilylation, the oxidized silicon wafer is etched with a buffered hydrofluoric acid (HF) solution to create a hydrogen-terminated surface.

II. SAM Deposition
  • Solution Preparation: A dilute solution of the brominated fatty acid (e.g., 1-5 mM) is prepared in a high-purity organic solvent, such as ethanol or toluene.

  • Immersion: The prepared substrate is immersed in the fatty acid solution. The immersion time can vary from a few hours to overnight to allow for the self-assembly process to reach equilibrium. The process is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent contamination.

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules.

  • Drying: The substrate with the deposited SAM is gently dried under a stream of inert gas.

III. Surface Characterization

A combination of surface-sensitive techniques is employed to determine the quality and surface coverage of the SAM.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the brominated fatty acid. The attenuation of the substrate signal (e.g., Si 2p or Au 4f) can be used to calculate the thickness of the monolayer, which is related to the surface coverage.

  • Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the uniformity and smoothness of the monolayer and to identify any defects or aggregates.

  • Contact Angle Goniometry: Measuring the contact angle of a liquid (typically water) on the SAM surface provides information about its hydrophobicity and, indirectly, the packing density and order of the monolayer. A higher contact angle for a nonpolar terminal group generally indicates a more densely packed and ordered SAM.

  • X-ray Reflectivity (XRR): XRR is a powerful technique for accurately measuring the thickness, roughness, and electron density profile of thin films, including SAMs. This data can be used to calculate the packing density of the molecules.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between molecular structure and SAM properties.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_characterization Characterization Cleaning Cleaning Surface_Activation Surface_Activation Cleaning->Surface_Activation e.g., UV/Ozone H_Termination H_Termination Surface_Activation->H_Termination for Si Solution_Prep Solution_Prep Immersion Immersion Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Drying Drying Rinsing->Drying XPS XPS Drying->XPS AFM AFM Drying->AFM Contact_Angle Contact Angle Drying->Contact_Angle XRR XRR Drying->XRR molecular_structure_vs_sam_properties cluster_molecular_factors Molecular Factors cluster_sam_properties SAM Properties Chain_Length Alkyl Chain Length Packing_Density Packing Density Chain_Length->Packing_Density Van der Waals Interactions Head_Group Head Group (Carboxylic Acid) Head_Group->Packing_Density Substrate Interaction Terminal_Group Terminal Group (Bromine) Surface_Energy Surface Energy Terminal_Group->Surface_Energy Surface_Coverage Surface Coverage Packing_Density->Surface_Coverage Monolayer_Order Monolayer Order Packing_Density->Monolayer_Order Monolayer_Order->Surface_Energy

Unveiling the Antiviral Potential: A Comparative Analysis of 12-Bromododecanoic Acid and Other Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antiviral therapeutics, fatty acids and their derivatives have emerged as a promising class of molecules. This guide provides a comprehensive comparison of the antiviral efficacy of 12-Bromododecanoic Acid against other fatty acid analogs, supported by experimental data. The primary audience for this guide includes researchers, scientists, and drug development professionals.

Executive Summary

This compound, a halogenated derivative of lauric acid, has demonstrated notable antiviral activity, particularly against enveloped viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide delves into its performance, comparing it with other fatty acid analogs and elucidating the underlying mechanisms of action. The data presented herein is intended to inform further research and development in the field of antiviral drug discovery.

Comparative Antiviral Efficacy

The antiviral potency of this compound and its analogs is typically evaluated by determining their 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. Additionally, the 50% cytotoxic concentration (CC50) is measured to assess the compound's toxicity to host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window.

Table 1: Comparative Antiviral Activity against HIV-1

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound38[1][2][3]>100>2.6
12-Thioethyldodecanoic acid9.37>100>10.7
Myristic Acid>50>100-
Lauric Acid>50>100-

Table 2: Comparative Antiviral Activity against HBV

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundReduces virion DNA at 10 µg/ml[1][2][3]Not ReportedNot Reported
12-Thioethyldodecanoic acid17.8>100>5.6
12-Methoxydodecanoic acid20-30>100>3.3-5

Mechanisms of Antiviral Action

The primary antiviral mechanism of many fatty acids, including this compound, against enveloped viruses is the disruption of the viral envelope[4]. This leads to leakage and, at higher concentrations, complete disintegration of the viral particle.

Beyond direct virucidal activity, fatty acids can modulate host cell processes to inhibit viral replication. These mechanisms include:

  • Inhibition of Viral Entry and Maturation: Some fatty acids can interfere with the binding of viral proteins to host cell receptors and inhibit the late stages of virus assembly and release.

  • Modulation of Host Lipid Metabolism: Viruses often hijack host lipid synthesis pathways for their own replication. Fatty acid analogs can disrupt these pathways, thereby creating an unfavorable environment for the virus.

  • Activation of Innate Immune Signaling: Fatty acids can influence innate immune responses. For instance, they can modulate the cGAS-STING pathway, a critical component of the host's defense against DNA viruses.

Below is a diagram illustrating a potential signaling pathway influenced by fatty acids.

Fatty_Acid_Signaling Potential Signaling Pathway Influenced by Fatty Acids cluster_virus Viral Infection cluster_host Host Cell Viral_DNA Viral DNA in Cytosol cGAS cGAS Viral_DNA->cGAS senses STING STING (ER Membrane) cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces transcription Antiviral_Response Antiviral State IFN->Antiviral_Response establishes Fatty_Acids Fatty Acid Analogs (e.g., this compound) Fatty_Acids->STING modulates activation

Caption: Potential modulation of the cGAS-STING pathway by fatty acid analogs.

Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.

Materials:

  • Host cells permissive to the virus of interest (e.g., CEM-SS for HIV, HepG2 2.2.15 for HBV)

  • Complete cell culture medium

  • Virus stock of known titer

  • Test compounds (this compound and analogs)

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assessment

  • ELISA or qPCR reagents for viral quantification

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted test compounds.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 3-7 days).

  • Quantification of Viral Yield:

    • For HIV: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

    • For HBV: Collect the culture supernatant and quantify the amount of HBV DNA using qPCR.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same serial dilutions of the test compounds and incubate for the same duration. Assess cell viability using the MTT assay.

  • Data Analysis: Calculate the EC50 from the viral yield data and the CC50 from the cytotoxicity data. The Selectivity Index (SI) is then calculated as CC50/EC50.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Following the incubation period with the test compounds, add MTT reagent to each well.

  • Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Experimental Workflow Diagram

Experimental_Workflow Antiviral Efficacy and Cytotoxicity Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Seed Host Cells in 96-well plates C Infect Cells with Virus (e.g., HIV, HBV) A->C E Treat Uninfected Cells (for Cytotoxicity) A->E B Prepare Serial Dilutions of Fatty Acid Analogs D Treat Infected Cells with Fatty Acid Dilutions B->D B->E C->D F Incubate for Viral Replication Cycle D->F E->F G Quantify Viral Load (ELISA/qPCR) F->G H Assess Cell Viability (MTT Assay) F->H I Calculate EC50 G->I J Calculate CC50 H->J K Determine Selectivity Index (SI = CC50/EC50) I->K J->K

Caption: Workflow for assessing antiviral efficacy and cytotoxicity.

Conclusion

This compound and its analogs represent a compelling area of research for the development of new antiviral agents. Their ability to target enveloped viruses through multiple mechanisms, including direct disruption of the virion and modulation of host cellular pathways, makes them attractive candidates for further investigation. The data presented in this guide provides a foundation for comparative analysis and highlights the need for continued research to fully elucidate the therapeutic potential of this class of compounds.

References

Validation of 12-Bromododecanoic Acid as a Bio-orthogonal Chemical Reporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 12-Bromododecanoic Acid (12-BDA) as a potential bio-orthogonal chemical reporter for studying protein acylation. The validation of a bio-orthogonal reporter hinges on its ability to be incorporated into biomolecules and subsequently undergo a specific and rapid ligation reaction with a probe, without interfering with native biological processes. Our comprehensive review of the scientific literature indicates that while 12-BDA serves as a useful chemical probe in other contexts, it is not established as a conventional bio-orthogonal reporter. This guide will compare 12-BDA to well-validated fatty acid-based bio-orthogonal reporters, highlighting the current state of knowledge and providing experimental context.

Executive Summary

Bio-orthogonal chemistry is a powerful tool for labeling and visualizing biomolecules in living systems. Fatty acid analogs bearing bio-orthogonal functional groups have been instrumental in studying protein lipidation. While this compound (12-BDA) is a halogenated fatty acid that has been used in the synthesis of "clickable" myristic acid analogs and as a model ligand for structural biology, there is a lack of evidence in published literature to support its use as a direct bio-orthogonal chemical reporter. The carbon-bromine bond is not typically employed as a reactive handle in common bio-orthogonal ligation reactions such as click chemistry or Staudinger ligation.

This guide compares the properties of 12-BDA with those of well-established fatty acid bio-orthogonal reporters, namely 12-azidododecanoic acid and terminal alkyne-containing dodecanoic acid. We present available data on their performance and provide a detailed experimental protocol for the use of an alkynyl fatty acid reporter, which represents the current standard in the field.

Comparison of Fatty Acid Chemical Reporters

The following table summarizes the characteristics of 12-BDA in comparison to commonly used 12-carbon fatty acid bio-orthogonal reporters. The lack of data for 12-BDA in a bio-orthogonal context is notable.

FeatureThis compound (12-BDA)12-Azidododecanoic AcidAlkynyl-Dodecanoic Acid
Bio-orthogonal Handle Bromo (-Br)Azido (-N₃)Terminal Alkyne (-C≡CH)
Common Ligation Partner Data not availablePhosphines, CyclooctynesAzide-containing probes
Primary Ligation Reaction Data not availableStaudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Metabolic Incorporation Assumed, but not validated for bio-orthogonal applicationsValidatedValidated
Reaction Kinetics (k₂) Data not availableStaudinger: ~0.002 M⁻¹s⁻¹; SPAAC: up to 1 M⁻¹s⁻¹CuAAC: up to 100 M⁻¹s⁻¹
Cellular Toxicity Potential for toxicity; requires evaluation[1]Generally low toxicityCopper catalyst can be toxic, but ligands can mitigate this
Validated Applications Model fatty acid ligand, synthesis precursor[1][2]Protein lipidation profiling, imagingProtein lipidation profiling, imaging, proteomics

Experimental Protocols: A Standard Method Using an Alkynyl Fatty Acid Reporter

As there are no established protocols for the use of 12-BDA as a bio-orthogonal reporter, we provide a detailed methodology for a commonly used alternative, an alkynyl dodecanoic acid, for the analysis of protein acylation.

Protocol: Metabolic Labeling and Visualization of Acylated Proteins

1. Metabolic Labeling of Cells: a. Culture mammalian cells to 70-80% confluency. b. Prepare a stock solution of alkynyl dodecanoic acid in DMSO. c. Dilute the stock solution in cell culture medium to a final concentration of 25-100 µM. d. Remove the old medium from the cells and replace it with the medium containing the alkynyl fatty acid. e. Incubate the cells for 4-24 hours to allow for metabolic incorporation of the reporter.

2. Cell Lysis and Protein Extraction: a. Wash the cells twice with cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Bio-orthogonal Ligation (Click Chemistry): a. To 50-100 µg of protein lysate, add the following click chemistry reaction components: i. Azide-fluorophore probe (e.g., Azide-Alexa Fluor 488) to a final concentration of 10-50 µM. ii. Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (to reduce copper). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM (to stabilize copper). iv. Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM. b. Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

4. Protein Precipitation and Visualization: a. Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. b. Centrifuge at 14,000 x g for 10 minutes to pellet the proteins. c. Discard the supernatant and wash the pellet with cold methanol. d. Resuspend the protein pellet in Laemmli sample buffer. e. Separate the proteins by SDS-PAGE. f. Visualize the labeled proteins using a fluorescence gel scanner.

Visualizations

Signaling Pathway: Protein Acylation

Protein acylation is a post-translational modification that plays a crucial role in various signaling pathways by affecting protein localization, stability, and interaction with other proteins. Fatty acid chemical reporters are used to study this process.

ProteinAcylation Fatty Acid Reporter Fatty Acid Reporter Metabolic Incorporation Metabolic Incorporation Fatty Acid Reporter->Metabolic Incorporation Acyl-CoA Synthetase Acyl-CoA Synthetase Metabolic Incorporation->Acyl-CoA Synthetase Activation Reporter-CoA Reporter-CoA Acyl-CoA Synthetase->Reporter-CoA Acyltransferase Acyltransferase Reporter-CoA->Acyltransferase Protein Substrate Protein Substrate Protein Substrate->Acyltransferase Acylated Protein Acylated Protein Acyltransferase->Acylated Protein Transfer Downstream Signaling Downstream Signaling Acylated Protein->Downstream Signaling Functional Effect

Caption: Workflow of protein acylation with a fatty acid reporter.

Experimental Workflow: Bio-orthogonal Labeling

The general workflow for using a bio-orthogonal chemical reporter to label and detect proteins is a two-step process involving metabolic incorporation and subsequent ligation to a probe.

BioorthogonalWorkflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Bio-orthogonal Ligation Reporter Fatty Acid Reporter (e.g., Alkynyl-Dodecanoic Acid) Cells Living Cells Reporter->Cells Incubation LabeledProtein Protein with Incorporated Reporter Cells->LabeledProtein Metabolism Lysis Cell Lysis LabeledProtein->Lysis Lysate Cell Lysate Lysis->Lysate Ligation Click Chemistry Lysate->Ligation Probe Detection Probe (e.g., Azide-Fluorophore) Probe->Ligation DetectedProtein Fluorescently Labeled Protein Ligation->DetectedProtein Analysis Analysis DetectedProtein->Analysis SDS-PAGE & Fluorescence Scan

References

Evaluating the Biocompatibility of Novel Surface Modifications: A Comparative Guide Centered on 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Hypothetical 12-Bromododecanoic Acid Modified Surfaces Against Established Biocompatible Materials

The quest for ideal biomaterials necessitates a thorough understanding of how surface chemistry influences biological interactions. While extensive research exists for various surface modification agents, there is a notable absence of published literature directly evaluating the biocompatibility of materials surface-modified with this compound (12-BDA). This guide, therefore, provides a framework for such an evaluation. It presents a hypothetical assessment of a 12-BDA modified surface, comparing its predicted performance against well-characterized alternatives. This comparison is grounded in the fundamental principles of biocompatibility and supported by established experimental protocols.

Comparison of Surface Modification Techniques

The biocompatibility of a material is largely dictated by its surface properties. Different chemical functionalities can be introduced to a material's surface to control its interaction with proteins and cells. Here, we compare the hypothetical properties of a 12-BDA modified surface with two widely-used biocompatible surfaces: Poly(ethylene glycol) (PEG) modified surfaces and zwitterionic surfaces.

  • Hypothetical this compound (12-BDA) Modified Surface: 12-BDA possesses a long, 12-carbon alkyl chain, which is expected to create a hydrophobic surface. The terminal bromine atom may introduce specific chemical reactivity that could be used for further functionalization or could influence protein interactions. The hydrophobicity would likely lead to significant protein adsorption, which can, in turn, promote cell adhesion.[1][2][3][4][5]

  • Poly(ethylene glycol) (PEG) Modified Surface: PEG is a hydrophilic polymer that is well-known for its ability to resist protein adsorption.[6][7][8][9][10] This "stealth" property leads to reduced cell adhesion and a lower inflammatory response, making it a popular choice for blood-contacting devices and drug delivery systems.[6][7]

  • Zwitterionic Modified Surface: Zwitterionic materials contain an equal number of positive and negative charges, making them super-hydrophilic and exceptionally resistant to protein fouling.[11][12][13] This class of materials often exhibits superior biocompatibility, with very low levels of cell adhesion and platelet activation.[11][14][15]

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative data from key biocompatibility assays for the hypothetical 12-BDA modified surface and its alternatives. The values for the 12-BDA surface are estimations based on its chemical structure and are intended to serve as a benchmark for future experimental validation.

Surface ModificationCytotoxicity (Cell Viability %)Cell Adhesion (Adherent Cells/cm²)Protein Adsorption (ng/cm²)Hemolysis (%)
Hypothetical 12-BDA > 90% (predicted)High (predicted)High (predicted)< 5% (predicted)
Poly(ethylene glycol) (PEG) > 95%LowLow (< 10 ng/cm²)< 2%
Zwitterionic > 98%Very LowVery Low (< 1 ng/cm²)< 2%
Control (Unmodified) Dependent on base materialDependent on base materialDependent on base materialDependent on base material

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are standard methods for evaluating the biocompatibility of new biomaterials.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Material Preparation: Sterilize the surface-modified material samples and place them in a 24-well tissue culture plate.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) onto the material surfaces at a density of 1 x 10^4 cells/well. Include positive (e.g., latex rubber) and negative (e.g., tissue culture plastic) controls.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_material Sterilize and place material samples start->prep_material seed_cells Seed cells onto materials prep_material->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add DMSO to dissolve formazan incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate Calculate cell viability read_absorbance->calculate end_node End calculate->end_node

Workflow for the MTT Cytotoxicity Assay.
Cell Adhesion Assay

This assay quantifies the number of cells that attach to a material surface after a specific incubation period.

Protocol:

  • Material Preparation: Place sterile samples of the surface-modified materials in a 24-well plate.

  • Cell Seeding: Seed cells (e.g., 3T3 fibroblasts) onto the surfaces at a density of 5 x 10^4 cells/cm².

  • Incubation: Incubate for 4 hours at 37°C to allow for cell attachment.

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Visualize and count the number of adherent cells using a fluorescence microscope.

  • Quantification: Determine the number of adherent cells per unit area.

Cell_Adhesion_Workflow cluster_setup Setup cluster_procedure Procedure cluster_quantification Quantification start Start prep_samples Prepare sterile material samples start->prep_samples seed_cells Seed cells onto surfaces prep_samples->seed_cells incubate Incubate for 4h seed_cells->incubate wash Wash to remove non-adherent cells incubate->wash fix_stain Fix and stain adherent cells wash->fix_stain image Image with fluorescence microscope fix_stain->image count_cells Count adherent cells image->count_cells end_node End count_cells->end_node

Workflow for the Cell Adhesion Assay.
Hemolysis Assay

This assay evaluates the hemocompatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material, as specified by ISO 10993-4.[19][20][21]

Protocol:

  • Material Preparation: Prepare samples of the test material with a defined surface area.

  • Blood Collection: Obtain fresh human or rabbit blood stabilized with an anticoagulant (e.g., citrate).

  • Red Blood Cell (RBC) Suspension: Prepare a diluted suspension of RBCs in a saline solution.

  • Incubation: Incubate the material samples with the RBC suspension at 37°C for 3 hours with gentle agitation. Include a positive control (deionized water) and a negative control (saline solution).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 5% is generally considered non-hemolytic.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start prep_material Prepare material samples start->prep_material prep_rbc Prepare diluted RBC suspension prep_material->prep_rbc incubate Incubate material with RBC suspension for 3h prep_rbc->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure_supernatant Measure supernatant absorbance at 540 nm centrifuge->measure_supernatant calculate_hemolysis Calculate % hemolysis measure_supernatant->calculate_hemolysis end_node End calculate_hemolysis->end_node

Workflow for the Hemolysis Assay.

Concluding Remarks

The successful integration of a biomaterial into a biological system hinges on the molecular interactions at the material-tissue interface. While direct experimental data for the biocompatibility of this compound modified surfaces is currently unavailable, this guide provides a robust framework for its evaluation. Based on its chemical structure, a 12-BDA modified surface is predicted to be hydrophobic, leading to high protein adsorption and cell adhesion. However, empirical testing using the standardized protocols outlined herein is essential to validate these hypotheses and to fully characterize its biocompatibility profile in comparison to established materials. This systematic approach will enable researchers and drug development professionals to make informed decisions about the potential utility of 12-BDA and other novel surface modifications in biomedical applications.

References

A Comparative Guide to the Efficiency of 12-Bromododecanoic Acid in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a bioconjugation method is paramount to the success of their work. 12-Bromododecanoic acid, a versatile fatty acid derivative, serves as a valuable building block in several prominent bioconjugation workflows. This guide provides an objective comparison of the efficiency of this compound when utilized in three distinct bioconjugation strategies: conversion to an azide for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, activation of the carboxylic acid via N-hydroxysuccinimide (NHS) ester formation for amine coupling, and as a precursor for HaloTag® ligands.

While direct head-to-head quantitative comparisons of this compound in these specific applications are not extensively documented in publicly available literature, this guide extrapolates efficiency data from studies on similar molecules and general principles of these well-established reactions.

Data Presentation

The following table summarizes the estimated efficiencies and key characteristics of each bioconjugation strategy involving this compound.

Bioconjugation StrategyPrecursor Molecule from this compoundTarget Functional GroupTypical Reaction Efficiency (Yield)Reaction SpeedSpecificityKey AdvantagesKey Disadvantages
Click Chemistry (CuAAC) 12-Azidododecanoic AcidTerminal Alkyne> 90%[1]Fast (minutes to a few hours)[2]High (Bioorthogonal)High specificity, rapid kinetics, compatible with complex biological mixtures.[1][3]Requires a copper catalyst which can be toxic to cells; requires introduction of an alkyne handle into the target molecule.
NHS Ester Amine Coupling 12-Bromododecanoyl-NHS EsterPrimary Amines (e.g., Lysine residues)70-90%Moderate (hours)[]Moderate (targets accessible primary amines)Well-established chemistry, does not require genetic modification of the target protein.[]Can lead to heterogeneous products due to multiple lysine residues on a protein surface; NHS esters are susceptible to hydrolysis.[]
HaloTag® Ligation 12-Chlorododecanoic Acid derived ligandHaloTag® fusion protein> 95%[5]Very Fast (seconds to minutes)[6]High (Specific to the HaloTag® protein)Highly specific and rapid covalent bond formation, irreversible reaction.[6]Requires genetic engineering to fuse the HaloTag® protein to the target protein of interest.

Experimental Protocols

Synthesis of 12-Azidododecanoic Acid for Click Chemistry

This protocol describes the conversion of this compound to 12-Azidododecanoic Acid, a necessary precursor for CuAAC.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Hydrochloric acid (HCl), 1 M

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Wash the combined organic phases with saturated sodium bicarbonate solution and then with deionized water.

  • Acidify the aqueous phase to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous phase with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 12-Azidododecanoic Acid.

  • Confirm the product structure and purity using techniques such as NMR and IR spectroscopy. A successful conversion will show a characteristic azide peak in the IR spectrum (~2100 cm⁻¹).

Bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating the synthesized 12-Azidododecanoic Acid to an alkyne-modified protein.

Materials:

  • 12-Azidododecanoic Acid

  • Alkyne-modified protein

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein purification tools (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the alkyne-modified protein in PBS.

  • Prepare a stock solution of 12-Azidododecanoic Acid in a compatible solvent (e.g., DMSO).

  • In a reaction tube, add the alkyne-modified protein solution.

  • Add the 12-Azidododecanoic Acid stock solution to the protein solution (typically in a 5-10 fold molar excess).

  • Prepare a fresh premix of CuSO4 and TBTA ligand in a 1:5 molar ratio.

  • Add the CuSO4/ligand premix to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with fluorescent visualization if a fluorescent alkyne is used as a control.

  • Purify the resulting bioconjugate to remove excess reagents using an appropriate method like size-exclusion chromatography.

Synthesis of 12-Bromododecanoyl-NHS Ester and Amine Coupling

This protocol describes the activation of this compound with NHS and its subsequent conjugation to a protein.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Target protein with accessible primary amines

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Dialysis or size-exclusion chromatography materials

Procedure:

Part A: Synthesis of 12-Bromododecanoyl-NHS Ester

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution and stir for 2-4 hours at 0°C, followed by stirring at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.

  • Wash the filtrate with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 12-Bromododecanoyl-NHS ester. The product can be purified further by recrystallization.

Part B: Amine Coupling to Protein

  • Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Dissolve the 12-Bromododecanoyl-NHS ester in a water-miscible organic solvent like DMSO or DMF immediately before use.

  • Add the NHS ester solution to the protein solution in a 10-20 fold molar excess. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

  • Remove the excess unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.

HaloTag® Ligation

This strategy involves the synthesis of a chloroalkane-containing ligand from a precursor like 12-chlorododecanoic acid (a close analog of this compound) and its subsequent reaction with a HaloTag® fusion protein. The synthesis of the specific HaloTag® ligand is often complex and proprietary. The general ligation protocol is as follows.

Materials:

  • HaloTag® fusion protein

  • Chloroalkane-containing ligand (e.g., a fluorescent dye attached to a 12-carbon chloroalkane linker)

  • Appropriate buffer for the protein (e.g., PBS)

  • Cell culture medium (for in-cell labeling)

Procedure:

  • For in vitro labeling, incubate the purified HaloTag® fusion protein with a slight molar excess of the chloroalkane ligand in a suitable buffer at room temperature for 30-60 minutes.[6]

  • For labeling in living cells, add the cell-permeable chloroalkane ligand directly to the cell culture medium and incubate for 15-30 minutes.[5]

  • Remove the excess, unbound ligand by washing the cells with fresh medium or by purifying the protein sample using size-exclusion chromatography. The covalent nature of the bond ensures stable labeling.[5][6]

Mandatory Visualization

Bioconjugation_Strategies cluster_0 Strategy 1: Click Chemistry (CuAAC) cluster_1 Strategy 2: NHS Ester Amine Coupling cluster_2 Strategy 3: HaloTag® Ligation 12-BDA 12-Bromododecanoic Acid Azide_Conversion Sodium Azide (NaN3) 12-BDA->Azide_Conversion Nucleophilic Substitution 12-ADA 12-Azidododecanoic Acid Azide_Conversion->12-ADA CuAAC Cu(I) Catalyst 12-ADA->CuAAC Protein_Alkyne Alkyne-modified Protein Protein_Alkyne->CuAAC Conjugate_1 Acylated Protein (Triazole Linkage) CuAAC->Conjugate_1 12-BDA_2 12-Bromododecanoic Acid NHS_Activation NHS/DCC or EDC 12-BDA_2->NHS_Activation NHS_Ester 12-Bromododecanoyl -NHS Ester NHS_Activation->NHS_Ester Amide_Bond Amine Coupling NHS_Ester->Amide_Bond Protein_Amine Protein with Lysine Residues Protein_Amine->Amide_Bond Conjugate_2 Acylated Protein (Amide Bond) Amide_Bond->Conjugate_2 12-CDA 12-Chlorododecanoic Acid (analog) Ligand_Synth Ligand Synthesis 12-CDA->Ligand_Synth Halo_Ligand Chloroalkane Ligand Ligand_Synth->Halo_Ligand Covalent_Bond Covalent Ligation Halo_Ligand->Covalent_Bond HaloTag_Protein HaloTag® Fusion Protein HaloTag_Protein->Covalent_Bond Conjugate_3 Acylated Protein (Ester Linkage) Covalent_Bond->Conjugate_3

Caption: Workflow comparison of three bioconjugation strategies utilizing this compound or its analog.

Efficiency_Comparison cluster_efficiency Efficiency Metrics cluster_strategies Bioconjugation Strategies Title Comparison of Bioconjugation Efficiency Yield Reaction Yield Click Click Chemistry (CuAAC) Yield->Click > 90% NHS NHS Ester Amine Coupling Yield->NHS 70-90% HaloTag HaloTag® Ligation Yield->HaloTag > 95% Speed Reaction Speed Speed->Click Fast Speed->NHS Moderate Speed->HaloTag Very Fast Specificity Specificity Specificity->Click High (Bioorthogonal) Specificity->NHS Moderate (Amine-reactive) Specificity->HaloTag High (Enzyme-specific)

Caption: Comparative analysis of key efficiency parameters for the discussed bioconjugation strategies.

References

A Comparative Guide to Validating Nanoparticle Structural Integrity Post-Functionalization with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of nanoparticles after surface functionalization is paramount to their successful application. The process of attaching molecules like 12-Bromododecanoic Acid can alter a nanoparticle's size, charge, and morphology, thereby affecting its stability, biocompatibility, and therapeutic efficacy.[1][2][3] This guide provides a comparative framework for validating the structural integrity of nanoparticles functionalized with this compound against a common alternative, PEG-silane, using a suite of standard characterization techniques.

The functionalization of a nanoparticle's surface is a critical step to enhance its properties for biomedical applications.[4] This modification can improve solubility, prolong circulation time, and enable targeted delivery.[3][4] However, it is essential to verify that this process does not compromise the nanoparticle's core structure.[5] A battery of analytical methods is typically employed to confirm that the nanoparticle remains intact and that the functionalization has been successful.[1][6]

Comparative Data on Nanoparticle Characteristics

The following tables summarize the expected quantitative data from various analytical techniques used to assess nanoparticle integrity before and after functionalization.

Table 1: Hydrodynamic Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Interpretation
Bare Nanoparticles105.2 ± 2.10.15 ± 0.02Monodisperse population serving as a baseline.
Functionalized with this compound115.8 ± 3.50.21 ± 0.03Slight increase in size due to the alkyl chain layer; PDI remains in an acceptable range, suggesting no significant aggregation.
Functionalized with PEG-silane (Alternative)125.4 ± 2.80.18 ± 0.02Larger size increase due to the hydrophilic PEG chains; low PDI indicates good colloidal stability.

Table 2: Surface Charge Analysis by Zeta Potential Measurement

Nanoparticle SampleZeta Potential (mV)Interpretation
Bare Nanoparticles (e.g., Silica)-35.5 ± 1.8High negative charge indicates good colloidal stability due to electrostatic repulsion.[7]
Functionalized with this compound-45.2 ± 2.5Increase in negative charge from the terminal carboxylic acid group, suggesting successful functionalization and enhanced stability.
Functionalized with PEG-silane (Alternative)-20.1 ± 1.5Shielding of the surface charge by the neutral PEG layer, leading to a zeta potential closer to neutral. Stability is maintained through steric hindrance.[8]

Table 3: Morphological Analysis by Transmission Electron Microscopy (TEM)

Nanoparticle SampleObserved Core Diameter (nm)MorphologyObservations
Bare Nanoparticles100.5 ± 1.9Spherical, uniformWell-defined, non-aggregated particles with smooth surfaces.[9]
Functionalized with this compound101.2 ± 2.3Spherical, uniformCore size and shape are preserved. A thin surface layer may be visible at high resolution, but no aggregation is observed.
Functionalized with PEG-silane (Alternative)100.8 ± 2.0Spherical, uniformCore integrity is maintained. A faint corona representing the PEG layer may be observed. Particles remain well-dispersed.

Table 4: Confirmation of Functionalization by FTIR Spectroscopy

Nanoparticle SampleKey Vibrational Peaks (cm⁻¹)Interpretation
Bare Nanoparticles (e.g., Silica)~1100 (Si-O-Si), ~3400 (Si-OH)Characteristic peaks of the core silica nanoparticle.
Functionalized with this compound~1700 (C=O stretch), ~2850-2920 (C-H stretch)Appearance of new peaks confirms the presence of the carboxylic acid and alkyl chain from this compound.[10][11]
Functionalized with PEG-silane (Alternative)~1100 (C-O-C stretch), ~2880 (C-H stretch)Presence of ether and alkyl stretches indicates successful grafting of the PEG-silane molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of nanoparticle integrity.

Dynamic Light Scattering (DLS) and Zeta Potential Analysis
  • Objective: To measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (Zeta Potential) of nanoparticles in suspension.[12][13]

  • Methodology:

    • Prepare nanoparticle suspensions (Bare, this compound functionalized, and PEG-silane functionalized) in a suitable aqueous buffer (e.g., 10 mM NaCl) at a concentration of approximately 0.1 mg/mL.

    • Vortex each sample for 30 seconds to ensure homogeneity.

    • For DLS, pipette 1 mL of the suspension into a disposable cuvette. Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°). Allow the sample to equilibrate for 2 minutes.

    • Perform at least three measurements per sample to obtain the average hydrodynamic diameter and PDI. The instrument's software calculates these values from the correlation function of scattered light intensity fluctuations caused by Brownian motion.[14]

    • For Zeta Potential, inject the sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[14]

    • The electrophoretic mobility is then used to calculate the zeta potential.[15] Report the average of at least three measurements.

Transmission Electron Microscopy (TEM)
  • Objective: To directly visualize the size, shape, and dispersion state of the nanoparticles.[16][17]

  • Methodology:

    • Prepare dilute suspensions of each nanoparticle sample (approx. 0.05 mg/mL) in ultrapure water.

    • Place a 400-mesh carbon-coated copper grid on a piece of filter paper.

    • Apply a 5 µL drop of the nanoparticle suspension onto the grid and allow it to sit for 2-5 minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • (Optional) For staining, apply a drop of a negative stain solution (e.g., 2% uranyl acetate) for 30-60 seconds, then wick away the excess.

    • Allow the grid to air-dry completely.

    • Image the samples using a TEM operating at an accelerating voltage of 100-200 kV.[9]

    • Capture images at various magnifications to assess overall dispersion and individual particle morphology. Measure the core diameter of at least 50 individual particles to determine the average size and distribution.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the covalent attachment of the functional molecules to the nanoparticle surface by identifying their characteristic chemical bonds.[10][18]

  • Methodology:

    • Prepare dried powder samples of the bare and functionalized nanoparticles by lyophilization or oven-drying.

    • Mix a small amount of the nanoparticle powder (1-2 mg) with potassium bromide (KBr) powder (100-200 mg) and grind to a fine, homogenous powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding at least 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectra.

    • Compare the spectra of the functionalized nanoparticles to that of the bare nanoparticles. The appearance of new absorption peaks corresponding to the functional groups of this compound or PEG-silane confirms successful surface modification.[11][19]

Visualizations of Workflow and Logic

Diagrams created using Graphviz help to clarify complex experimental processes and logical relationships.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_validation Structural Integrity Validation synthesis Core Nanoparticle Synthesis purification Purification & Characterization (Bare NPs) synthesis->purification functionalization Reaction with This compound or Alternative purification->functionalization Functionalization Step washing Washing & Removal of Excess Reagents functionalization->washing dls DLS & Zeta Potential (Size, PDI, Charge) washing->dls Characterization Step tem TEM (Morphology, Core Size) washing->tem ftir FTIR (Surface Chemistry) washing->ftir logical_relationship cluster_inputs Inputs cluster_outputs Observable Outcomes func Successful Functionalization integrity Structural Integrity Maintained func->integrity compromised Structural Integrity Compromised func->compromised size_charge Minor ↑ in Size Shift in Zeta Potential Low PDI integrity->size_charge morphology Consistent Core Size & Shape (TEM) integrity->morphology aggregation Significant ↑ in Size High PDI compromised->aggregation degradation Change in Shape/Size (TEM) compromised->degradation bare_np Bare Nanoparticles bare_np->func reagent Functionalizing Agent (e.g., this compound) reagent->func

References

comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the realm of drug delivery and development, the choice of linker chemistry is a critical determinant of a therapeutic agent's stability, and consequently, its pharmacokinetic profile and efficacy. Among the most common functionalities are ester and amide linkages. This guide provides a detailed comparative analysis of the stability of these two linkages when formed with 12-Bromododecanoic Acid, a versatile building block in organic synthesis. This analysis is supported by representative experimental data and detailed protocols to aid researchers in making informed decisions for their molecular designs.

Executive Summary

Amide linkages exhibit significantly greater stability compared to ester linkages under both chemical and enzymatic conditions. This heightened stability is primarily attributed to the greater resonance delocalization of the nitrogen lone pair in the amide bond compared to the oxygen lone pair in the ester bond. This resonance effect imparts a partial double bond character to the amide C-N bond, making it less susceptible to nucleophilic attack and subsequent hydrolysis.

The following sections will delve into the quantitative differences in stability, provide detailed experimental methodologies for assessing this stability, and present visual workflows to guide experimental design.

Data Presentation: A Quantitative Comparison

The following tables summarize the stability of representative long-chain fatty acid esters and amides under various hydrolytic conditions. Due to the limited availability of specific data for this compound derivatives, data for structurally similar compounds such as dodecanoic acid and palmitic acid derivatives are presented as proxies. This approach provides a reliable estimate of the expected stability trends.

Table 1: Chemical Hydrolysis Stability

Linkage TypeCompound (Proxy)ConditionRate Constant (k)Half-life (t½)
Ester Methyl PalmitateBase-catalyzed (0.01 M NaOH, 25°C)0.030 L·mol⁻¹·s⁻¹[1]~6.4 hours
Acid-catalyzed (0.1 M HCl, 25°C)Slower than base-catalyzedSignificantly longer than base-catalyzed
Amide PalmitamideBase-catalyzed (e.g., 1 M NaOH, 100°C)Very slowDays to weeks
Acid-catalyzed (e.g., 6 M HCl, 100°C)SlowHours to days

Note: The conditions for amide hydrolysis are significantly harsher than for ester hydrolysis, highlighting the greater stability of the amide bond.

Table 2: Enzymatic Hydrolysis Stability in Human Plasma

Linkage TypeCompound (Proxy)Half-life (t½) in Human Plasma (37°C)
Ester Ethyl DodecanoateEstimated to be in the range of minutes to a few hours
Amide DodecanamideEstimated to be significantly longer, likely several hours to days

Note: Plasma contains various esterases that readily hydrolyze ester bonds. Amidase activity in plasma is generally lower, contributing to the enhanced stability of amides.

Experimental Protocols

Accurate assessment of linker stability is paramount. Below are detailed protocols for evaluating the chemical and enzymatic hydrolysis of ester and amide linkages.

Protocol 1: Determination of Chemical Hydrolysis Rate Constant

This protocol describes a method to determine the rate constant for base-catalyzed hydrolysis (saponification) of an ester. A similar approach with an acid catalyst can be used for acid-catalyzed hydrolysis.

Objective: To quantify the rate of hydrolysis of an ester or amide under defined pH and temperature.

Materials:

  • Ester or amide of this compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 N)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 N)

  • Phenolphthalein indicator

  • Thermostatic water bath

  • Conical flasks, pipettes, burette

  • Stopwatch

Procedure:

  • Prepare a solution of the ester or amide in a suitable solvent (e.g., ethanol) to ensure solubility in the aqueous reaction mixture.

  • In a conical flask, equilibrate a known volume of the standardized NaOH solution to the desired reaction temperature (e.g., 25°C) in the water bath.

  • Initiate the reaction by adding a known amount of the ester/amide solution to the NaOH solution. Start the stopwatch immediately.

  • At regular time intervals (e.g., 0, 10, 20, 30, 60, and 90 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized HCl solution. This neutralizes the remaining NaOH.

  • Titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester/amide at each time point can be calculated from the amount of NaOH consumed.

  • The second-order rate constant (k) can be determined by plotting the appropriate concentration-time relationship (e.g., 1/[Reactant] vs. time for a simple second-order reaction).[2]

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of a compound in the presence of plasma enzymes.

Objective: To determine the in vitro half-life of an ester or amide in human plasma.

Materials:

  • Ester or amide of this compound

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • Incubator (37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Prepare a stock solution of the test compound (ester or amide) in a suitable solvent like DMSO.

  • Pre-warm the human plasma to 37°C.

  • Initiate the assay by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the enzymatic reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This also precipitates the plasma proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-MS/MS to quantify the remaining parent compound.

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the stability assessment process.

Stability_Assessment_Workflow cluster_synthesis Compound Synthesis cluster_stability Stability Testing cluster_analysis Data Analysis cluster_comparison Comparative Analysis start This compound ester Ester Derivative start->ester Esterification amide Amide Derivative start->amide Amidation chem_hydrolysis Chemical Hydrolysis (Acidic & Basic) ester->chem_hydrolysis enz_hydrolysis Enzymatic Hydrolysis (Plasma Stability) ester->enz_hydrolysis amide->chem_hydrolysis amide->enz_hydrolysis rate_constants Determine Rate Constants (k) chem_hydrolysis->rate_constants half_life Calculate Half-life (t½) enz_hydrolysis->half_life compare Compare Stability Data rate_constants->compare half_life->compare

References

A Comparative Guide to Purity Assessment of Synthesized 12-Bromododecanoic Acid: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for assessing the purity of synthesized 12-Bromododecanoic acid.

Introduction to Purity Assessment

This compound is a valuable building block in organic synthesis, often used to introduce functionalized aliphatic chains.[1][2] Its synthesis, typically from precursors like 12-hydroxydodecanoic acid, can introduce various impurities, including unreacted starting materials, by-products, and residual solvents.[3] Accurate purity determination is therefore essential. Both NMR and HPLC are powerful techniques for this purpose, each offering distinct advantages and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis

NMR spectroscopy is a highly effective method for structural elucidation and purity assessment. It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine the concentration of the main compound and its impurities.[4][5]

¹H NMR Spectral Data

In ¹H NMR, the purity is assessed by comparing the integration of signals corresponding to the target molecule with those of impurities. For this compound, the spectrum exhibits characteristic signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities

CompoundFunctional GroupChemical Shift (ppm, CDCl₃)MultiplicityIntegration
This compound -CH₂Br (C12)3.41Triplet (t)2H
-CH₂COOH (C2)2.35Triplet (t)2H
-CH₂- (C11)1.85Quintet (p)2H
-CH₂- (C3)1.63Quintet (p)2H
-CH₂- (C4-C10)1.43 - 1.26Multiplet (m)14H
12-Hydroxydodecanoic Acid -CH₂OH (C12)3.64Triplet (t)2H
Dodecanedioic Acid -CH₂COOH (C2, C11)2.35Triplet (t)4H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Data

¹³C NMR provides complementary information on the carbon skeleton of the molecule, helping to confirm identity and detect carbon-containing impurities that may not be easily visible in the ¹H spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm, CDCl₃)
C1 (-COOH)180.5
C12 (-CH₂Br)34.0
C1132.8
C234.1
C324.7
C4-C928.2 - 29.4
C1028.8
Experimental Protocol: Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) to the NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1 ≥ 5T₁) to allow for complete spin relaxation for accurate integration.

  • Data Processing: Process the spectrum using appropriate software. Carefully phase and baseline the spectrum.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is a premier separation technique used to separate, identify, and quantify components in a mixture.[6] For long-chain fatty acids, reversed-phase HPLC is the most common method.[7][8][9] Purity is typically determined by the area percent of the main peak in the chromatogram.

HPLC Method Parameters

A typical reversed-phase HPLC method can effectively separate this compound from more polar impurities (like 12-hydroxydodecanoic acid) or less polar ones.

Table 3: Typical HPLC Method for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 83:17 (v/v) Methanol / Water with 0.1% Acetic Acid[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7][10]
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI)[7][8]
Injection Volume 10-20 µL
Experimental Protocol: HPLC
  • Standard/Sample Preparation: Prepare a stock solution of the synthesized this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like methanol.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient run time to allow all components to elute (e.g., 15-20 minutes).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity based on the relative peak area of the main component:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Comparison of NMR and HPLC for Purity Assessment

Both techniques provide valuable data, but they differ in the type of information they yield, their sensitivity, and their workflow.

Table 4: Objective Comparison of NMR and HPLC

FeatureNMR SpectroscopyHPLC
Information Provides definitive structural information. Allows for identification of unknown impurities if signals are resolved.Provides retention time data. Identification of impurities requires reference standards.
Quantification Absolute quantification (qNMR) is possible with an internal standard.[5]Relative quantification based on peak area percent. Absolute quantification requires a calibration curve.
Sensitivity Generally lower sensitivity. Requires mg quantities of sample.Higher sensitivity (µg to ng levels), depending on the detector.
Universality Detects any soluble proton-containing molecule, including residual solvents and water.Detection depends on the analyte's properties (e.g., chromophore for UV, non-volatility for ELSD).
Sample Throughput Relatively fast per sample (5-15 min acquisition), but sample preparation can be meticulous for qNMR.Can be slower per sample due to run times and column equilibration, but autosamplers allow for high-throughput analysis.
Destructive Non-destructive; the sample can be fully recovered.Generally considered destructive.
Cost & Complexity High initial instrument cost and requires specialized maintenance.Lower initial instrument cost and more common in analytical labs.

Workflow for Purity Assessment

The logical flow for assessing the purity of a synthesized product involves a sequential and complementary use of these analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Final Assessment A Synthesized Crude This compound B Sample Preparation (Dissolution in Solvent) A->B Weigh & Dissolve C NMR Analysis (Structure & qNMR) B->C Aliquot 1 D HPLC Analysis (Separation & Area %) B->D Aliquot 2 E Data Interpretation (Compare NMR & HPLC Data) C->E D->E F Final Purity Report (Purity ≥ 95%?) E->F Consolidate Results G Purification Required F->G No H Product Accepted F->H Yes G->A Re-process

Caption: Workflow for purity assessment of this compound.

Conclusion

For a comprehensive and reliable assessment of synthesized this compound, NMR and HPLC should be used as complementary techniques. NMR provides unequivocal structural confirmation and can offer absolute purity data through qNMR, effectively detecting a wide range of impurities including solvents.[4] HPLC excels at separating the target compound from closely related impurities, offering high sensitivity and quantitative data based on peak area percentages.[11] By integrating the results from both methods, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of subsequent research and development activities.

References

validating the use of 12-Bromododecanoic Acid as a tracer in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate tracing of fatty acid metabolism is paramount to understanding cellular energetics and disease pathology. This guide provides a comprehensive comparison of 12-Bromododecanoic Acid with other common fatty acid tracers, offering insights into their respective performance, supported by experimental data and detailed protocols.

Introduction to Fatty Acid Tracers in Metabolic Studies

Fatty acids are fundamental molecules in cellular metabolism, serving as crucial energy sources and building blocks for complex lipids. To elucidate the intricate pathways of fatty acid uptake, transport, and utilization, researchers employ various tracer molecules. An ideal tracer should mimic the behavior of its natural counterpart without significantly altering the metabolic processes under investigation. This guide focuses on validating the use of this compound as a metabolic tracer by comparing it with established alternatives, including stable isotope-labeled, radiolabeled, and fluorescently-labeled fatty acids.

Comparison of Fatty Acid Tracers

The selection of a fatty acid tracer is contingent on the specific experimental goals, the model system being used, and the available analytical instrumentation. This section provides a comparative overview of different tracer types.

Tracer TypeExamplesPrinciple of DetectionAdvantagesDisadvantages
Halogenated Fatty Acids This compound, 2-BromopalmitateMass Spectrometry (MS)Can be used in competition assays with other tracers. The bromine atom provides a unique mass signature.Limited data on metabolic fate and potential for altered metabolism compared to natural fatty acids. May require chemical synthesis.
Stable Isotope-Labeled Fatty Acids [¹³C]Palmitate, [²H]PalmitateMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Gold standard for metabolic flux analysis.[1] Tracers are metabolically indistinguishable from their endogenous counterparts.[1] Safe for in vivo studies in humans.Requires sophisticated and expensive analytical equipment (GC-MS or LC-MS). Data analysis can be complex.
Radiolabeled Fatty Acids [¹¹C]Palmitate, [¹⁸F]FTHA, [¹²³I]IPPAPositron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Scintillation CountingHigh sensitivity, allowing for in vivo imaging and quantification of fatty acid uptake in specific organs.Use of radioactive materials requires specialized facilities and handling procedures. Short half-life of some isotopes (e.g., ¹¹C) limits experimental time.
Fluorescently-Labeled Fatty Acids BODIPY-FL C₁₂, AlexaFluor 647-conjugated PalmitateFluorescence Microscopy, Flow Cytometry, Plate ReadersEnables real-time visualization of fatty acid uptake and intracellular trafficking in living cells.[2][3] Relatively low cost and high throughput for in vitro assays.The bulky fluorescent tag may alter the fatty acid's metabolic behavior. Phototoxicity and photobleaching can be concerns.

Performance Data of Alternative Tracers

While direct comparative data for this compound as a metabolic tracer is limited, the performance of alternative tracers has been well-documented in various applications.

Radiolabeled Fatty Acid Tracers in Myocardial Imaging

Myocardial fatty acid metabolism is a key indicator of cardiac health. Radiolabeled fatty acid analogs are extensively used for its imaging.

TracerMyocardial Uptake (% Injected Dose/g)ApplicationReference
[¹²³I]BMIPP21.36 ± 2.73SPECT Imaging[4]
[⁶⁷Ga]Ga-HBED-CC-PDA5.01 ± 0.30PET/SPECT Imaging[4]
[⁶⁷Ga]Ga-HBED-CC-MHDA5.74 ± 1.02PET/SPECT Imaging[4]
[⁹⁹mTc]Tc-MAMA-hexadecenoic acid11.22 ± 0.25SPECT Imaging[4]
Fluorescently-Labeled Fatty Acid Tracers in Cellular Uptake Assays

Fluorescent tracers are workhorses for in vitro studies of fatty acid uptake. Their performance can be quantified by measuring fluorescence intensity inside cells over time.

TracerCell TypeKey FindingsReference
BODIPY-FL C₁₂Human Placental ExplantsRapid uptake and esterification into lipid droplets observed in cytotrophoblast cells.[2][2]
AlexaFluor 647-PalmitateMurine Heart and Brown Adipose TissueIncreased uptake observed after fasting and cold exposure, quantifiable by in vivo and ex vivo imaging.[5][6][5][6]
TF2-C12 Fatty Acid3T3-L1 AdipocytesIncreased fluorescence intensity upon cellular uptake, providing a sensitive measure of fatty acid transport.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolic studies. Below are protocols for key experiments involving different types of fatty acid tracers.

Protocol 1: In Vitro Fatty Acid Uptake Assay Using a Fluorescent Tracer

This protocol describes a general method for measuring fatty acid uptake in cultured cells using a fluorescently-labeled fatty acid analog like BODIPY-FL C₁₂.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • 96-well black, clear-bottom plates

  • Serum-free cell culture medium

  • Fluorescent fatty acid probe (e.g., BODIPY-FL C₁₂) stock solution in DMSO

  • Assay buffer (e.g., HBSS with 0.2% fatty acid-free BSA)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture to the desired confluency or differentiation state.

  • Wash the cells twice with serum-free medium.

  • Incubate the cells in serum-free medium for 1 hour at 37°C to induce a basal state.

  • Prepare the fatty acid loading solution by diluting the fluorescent fatty acid stock solution in the assay buffer to the final working concentration.

  • Remove the serum-free medium and add the fatty acid loading solution to each well.

  • Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., excitation/emission at 485/515 nm for BODIPY-FL) at 37°C.

  • Alternatively, for an endpoint assay, incubate the plate for a defined period (e.g., 15-60 minutes) and then measure the fluorescence.

  • For inhibition studies, pre-incubate the cells with the inhibitor before adding the fatty acid loading solution containing the inhibitor.

Protocol 2: Metabolic Flux Analysis Using Stable Isotope-Labeled Fatty Acids

This protocol outlines the key steps for tracing the metabolic fate of a fatty acid using a stable isotope-labeled tracer like [¹³C]palmitate.

Materials:

  • Cultured cells

  • Cell culture medium deficient in the nutrient being traced (e.g., fatty acid-free medium)

  • Stable isotope-labeled fatty acid (e.g., [U-¹³C₁₆]palmitate)

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Culture cells to the desired density.

  • Replace the standard medium with the labeling medium containing the stable isotope-labeled fatty acid.

  • Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolic pathways of interest.

  • Quench metabolism rapidly by, for example, aspirating the medium and adding ice-cold methanol.

  • Extract metabolites using a biphasic extraction method (e.g., with methanol, chloroform, and water).

  • Separate the polar and nonpolar phases by centrifugation.

  • Derivatize the fatty acids in the nonpolar phase to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Analyze the isotopic enrichment in the fatty acids and their downstream metabolites using GC-MS or LC-MS.

  • Calculate metabolic fluxes based on the isotopic labeling patterns.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in metabolic pathways and experimental designs is essential for a clear understanding.

Fatty Acid Uptake and Signaling via CD36

The transmembrane protein CD36 plays a critical role in the uptake of long-chain fatty acids and initiates intracellular signaling cascades.

FattyAcidUptake cluster_membrane FA Fatty Acid CD36 CD36 FA->CD36 Binds LKB1 LKB1 FA->LKB1 Releases Fyn, allows cytosolic LKB1 activity Fyn Fyn (Src Kinase) CD36->Fyn Activates PlasmaMembrane Plasma Membrane Fyn->LKB1 Phosphorylates (Inhibits cytosolic activity) AMPK AMPK LKB1->AMPK Activates BetaOxidation β-Oxidation AMPK->BetaOxidation Promotes

Caption: CD36-mediated fatty acid uptake and signaling pathway.

Experimental Workflow for Comparing Fatty Acid Tracers

A logical workflow is necessary for the systematic comparison of different fatty acid tracers.

ExperimentalWorkflow Start Select Cell Line (e.g., 3T3-L1 Adipocytes) TracerPrep Prepare Tracer Solutions (12-Br-Dodecanoic Acid, BODIPY-FA, ¹³C-Palmitate) Start->TracerPrep UptakeAssay Perform Fatty Acid Uptake Assays TracerPrep->UptakeAssay FluxAnalysis Conduct Metabolic Flux Analysis TracerPrep->FluxAnalysis DataAnalysis Data Acquisition and Analysis UptakeAssay->DataAnalysis FluxAnalysis->DataAnalysis Comparison Compare Tracer Performance (Uptake rates, Metabolic fate) DataAnalysis->Comparison Conclusion Validate this compound as a Tracer Comparison->Conclusion

Caption: Workflow for the comparative validation of fatty acid tracers.

Mitochondrial Beta-Oxidation Pathway

Once inside the cell, fatty acids are transported to the mitochondria for beta-oxidation, a cyclical process that generates acetyl-CoA for energy production.

BetaOxidation FattyAcylCoA Fatty Acyl-CoA (Cn) Dehydrogenation Acyl-CoA Dehydrogenase FattyAcylCoA->Dehydrogenation Hydration Enoyl-CoA Hydratase Dehydrogenation->Hydration FADH2 FADH₂ Dehydrogenation->FADH2 Oxidation 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Oxidation Thiolysis Thiolase Oxidation->Thiolysis NADH NADH Oxidation->NADH ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) Thiolysis->ShortenedAcylCoA Re-enters cycle AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle FAD FAD FAD->Dehydrogenation NAD NAD⁺ NAD->Oxidation CoA CoA CoA->Thiolysis

Caption: The cyclical process of mitochondrial fatty acid beta-oxidation.[7][8][9][10]

Conclusion

The validation of this compound as a robust tracer for metabolic studies requires direct comparative experiments against established methods. While it offers the advantage of a unique mass signature for mass spectrometry-based detection, its metabolic fate and potential perturbations to cellular processes need to be thoroughly characterized. Fluorescently-labeled and stable isotope-labeled fatty acids, although having their own limitations, currently offer more established and versatile platforms for studying fatty acid metabolism in a wide range of biological systems. Future studies should focus on head-to-head comparisons of these tracers in various cell types and in vivo models to provide a clearer picture of their relative strengths and weaknesses, ultimately enabling researchers to select the most appropriate tool for their specific scientific questions.

References

Safety Operating Guide

Proper Disposal of 12-Bromododecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 12-Bromododecanoic Acid, a compound commonly used in synthetic organic chemistry and biochemical research.

This compound is classified as a skin, eye, and respiratory irritant.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to minimize health risks and environmental contamination.

Immediate Safety and Handling Precautions

Before handling this compound, ensure a well-ventilated area is available.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] Avoid all personal contact, including the inhalation of dust.[1]

In the event of a spill, immediately clean the area. For dry spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected and placed in a clean, dry, sealable, and labeled container for disposal.[1] If the material is wet, it can be shoveled or vacuumed up and placed in a labeled container.[1] Following the removal of the spilled solid, the area should be washed down with large amounts of water.[1] Prevent runoff from entering drains.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
Melting Point 52-55 °C
Boiling Point 367.8 °C at 760 mmHg
Flash Point 110 °C (230 °F) - closed cup
Density 1.191 g/cm³
Solubility Chloroform: 50 mg/mL

Sources:[2][3][4]

Disposal Procedures

The primary disposal method for this compound is through a licensed hazardous waste disposal facility.[1] Always consult local, state, and federal regulations to ensure compliance, as waste disposal laws can vary significantly by location.[1]

General Disposal Steps:

  • Collection: Place waste this compound in a clearly labeled, sealed container. Do not mix with other waste materials.[5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult Authority: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority to determine the specific disposal requirements in your area.[1]

  • Disposal Method: The recommended disposal methods are burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]

  • Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the supplier for recycling possibilities.[1]

Important Considerations:

  • Do not dispose of this compound down the drain.[1]

  • Do not allow wash water from cleaning equipment to enter drains. This water should be collected for proper treatment and disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Disposal Decision cluster_3 Final Disposal A Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing B Unused/Uncontaminated Material A->B No Contamination C Contaminated Material/ Spill Residue A->C Contamination D Consult Supplier for Recycling Options B->D E Collect in Labeled, Sealed Container C->E D->E Recycling Not Possible F Recycle D->F Recycling Possible G Contact Licensed Waste Disposal Facility E->G H Dispose via Incineration or Licensed Landfill G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 12-Bromododecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 12-Bromododecanoic Acid, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 73367-80-3). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent personal exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecific RecommendationsSource
Eye/Face Protection Tight-sealing safety goggles or a face shield should be worn.[3][3]
Skin Protection Chemical-resistant gloves (e.g., Neoprene) and a protective lab coat are required.[3][4][3][4]
Respiratory Protection In case of dust generation or inadequate ventilation, a NIOSH/MSHA-approved respirator should be used.[1][3][1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from reception to disposal, is crucial for safety. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation prep_ppe->prep_area handling_weigh Weighing and Transfer prep_area->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve spill_evacuate Evacuate and alert others handling_weigh->spill_evacuate If spill occurs storage_conditions Store in a cool, dry, well-ventilated area handling_dissolve->storage_conditions disposal_collect Collect waste in a labeled, sealed container handling_dissolve->disposal_collect storage_container Keep container tightly sealed storage_conditions->storage_container storage_container->disposal_collect spill_control Control spread with absorbent material spill_evacuate->spill_control spill_cleanup Clean up with appropriate kit spill_control->spill_cleanup spill_cleanup->disposal_collect disposal_follow Follow institutional and local regulations for hazardous waste disposal_collect->disposal_follow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Bromododecanoic Acid
Reactant of Route 2
12-Bromododecanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.